molecular formula C24H33N5O3 B8205278 Vildagliptin Impurity B

Vildagliptin Impurity B

Cat. No.: B8205278
M. Wt: 439.6 g/mol
InChI Key: UBWUDDDAHPQAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Impurity B, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is a identified impurity of the oral antidiabetic drug Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . This impurity is a critical reference standard for ensuring the safety and quality of Vildagliptin drug substances and pharmaceutical preparations. Its primary application is in analytical method development and validation (AMV), as well as in Quality Control (QC) workflows for Abbreviated New Drug Applications (ANDA) and commercial production . The use of a well-characterized reference standard like this compound is essential for monitoring and controlling the impurity profile during drug manufacturing. It enables researchers to develop and employ specific, robust, and precise reversed-phase liquid chromatographic (RP-LC) methods for the quantitative analysis of Vildagliptin in the presence of its impurities, thereby supporting regulatory compliance and the production of high-quality pharmaceuticals . This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUDDDAHPQAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vildagliptin Impurity B chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vildagliptin Impurity B, a critical process-related impurity in the synthesis of the anti-diabetic drug Vildagliptin. This document details its chemical structure, physicochemical properties, and synthesis, along with methodologies for its characterization.

Chemical Structure and Identification

This compound, also known as Vildagliptin Impurity 2, is a dimeric impurity formed during the synthesis of Vildagliptin.[1][] Its formation is a key consideration in the manufacturing process to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Chemical Name: (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[1]

Synonyms: Vildagliptin Impurity 2, (2S,2'S)-1,1'-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile[1]

Chemical Structure:

Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 C3 C C2->C3 N1 N C3->N1 C4 C N1->C4 C4->C1 C5 C C4->C5 C6 C C4->C6 O1 O C5->O1 N2 N C6->N2 C7 C N2->C7 C14 C N2->C14 C8 C C7->C8 N3 N C7->N3 O2 O C8->O2 C9 C N3->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 N4 N C12->N4 C13 C C12->C13 N4->C9 N5 N C13->N5 C15 C C14->C15 C16 C C15->C16 C18 C C15->C18 C17 C C16->C17 C17->C14 C19 C C18->C19 C20 C C18->C20 C19->C16 C21 C C20->C21 C22 C C20->C22 C21->C19 C23 C C22->C23 C24 C C22->C24 C23->C21 O3 O C24->O3 H1 H O3->H1

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the impurity's behavior.

PropertyValueReference
Molecular Formula C24H33N5O3[]
Molecular Weight 439.56 g/mol []
CAS Number 1036959-23-5
Appearance Pale Yellow Solid[]
Melting Point >177°C[]

Synthesis of this compound

This compound can be synthesized for use as a reference standard in analytical methods. A reported four-step synthesis starts from L-proline. The general synthetic scheme is outlined below.

Synthesis_Workflow Synthesis Workflow for this compound L_Proline L-Proline Step1 Reaction with Chloroacetyl Chloride L_Proline->Step1 Compound1 (S)-1-(Chloroacetyl) -pyrrolidine-2-carboxylic acid Step1->Compound1 Intermediate 1 Step2 Amidation Compound1->Step2 Compound2 (S)-1-(Chloroacetyl) -pyrrolidine-2-carboxamide Step2->Compound2 Intermediate 2 Step3 Dehydration Compound2->Step3 Compound3 (S)-1-(2-chloroacetyl) -pyrrolidine-2-carbonitrile Step3->Compound3 Key Intermediate Step4 Condensation with 3-amino-1-adamantanol and Dimerization Compound3->Step4 ImpurityB This compound Step4->ImpurityB Final Product

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a general guide based on reported synthetic methods. Researchers should adapt and optimize these procedures as necessary.

Step 1: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxylic acid

  • Dissolve L-proline in a suitable organic solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0°C.

  • Slowly add chloroacetyl chloride under an inert atmosphere.

  • Reflux the mixture for several hours.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 2: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxamide

  • Convert the carboxylic acid from Step 1 to the corresponding amide. This can be achieved through various standard amidation procedures, for instance, by activating the carboxylic acid (e.g., with a carbodiimide) followed by treatment with ammonia.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile

  • Dehydrate the amide from Step 2 to form the nitrile. Common dehydrating agents include trifluoroacetic anhydride (B1165640) or phosphorus oxychloride.

  • Purify the resulting product, for example, by crystallization.

Step 4: Synthesis of this compound

  • React (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., 2-butanone).

  • The reaction involves both the initial substitution of the chloride and a subsequent dimerization to form this compound.

  • After the reaction is complete, filter the mixture and evaporate the solvent.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297) and methanol).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following are key analytical techniques and typical findings.

Analytical_Workflow Analytical Workflow for this compound ImpurityB This compound (Synthesized) HPLC HPLC / UPLC-MS ImpurityB->HPLC NMR NMR Spectroscopy (¹H, ¹³C) ImpurityB->NMR MS Mass Spectrometry ImpurityB->MS IR IR Spectroscopy ImpurityB->IR Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

References

Synthesis and Characterization of Vildagliptin Impurity B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Vildagliptin Impurity B, a critical reference standard for the quality control of the antidiabetic drug Vildagliptin. This document outlines a robust synthetic pathway and comprehensive analytical methodologies for the definitive identification and quantification of this impurity.

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is a known process-related impurity that must be monitored and controlled within strict limits as per regulatory guidelines.[1][2] This guide details a reliable synthesis method for obtaining this compound as a reference standard and the analytical techniques for its thorough characterization.

Synthesis of this compound

A four-step synthesis for this compound has been developed, starting from L-proline.[1][3][4] This method provides a high yield of the target compound, making it suitable for the preparation of a reference standard.[3][4]

Synthesis Pathway

The synthesis commences with the protection of the amino group of L-proline, followed by a series of reactions to introduce the adamantane (B196018) moiety and form the final amide.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration cluster_3 Step 4: Nucleophilic Substitution L_Proline L-Proline Compound_A N-(Chloroacetyl)-L-proline L_Proline->Compound_A Chloroacetyl chloride, THF, Reflux Compound_B N-(Chloroacetyl)-L-prolinamide Compound_A->Compound_B SOCl2, NH3·H2O Compound_C (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Compound_B->Compound_C Trifluoroacetic anhydride (B1165640), Triethylamine (B128534) Impurity_B This compound Compound_C->Impurity_B 3-Amino-1-adamantanol, K2CO3, KI, 2-Butanone (B6335102)

Caption: Synthetic Pathway for this compound.
Experimental Protocols

Step 1: Synthesis of N-(Chloroacetyl)-L-proline To a solution of L-proline in tetrahydrofuran (B95107) (THF), chloroacetyl chloride is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then refluxed for 2.5 hours. After cooling, water is added, and the product is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried, and concentrated to yield N-(Chloroacetyl)-L-proline.[4]

Step 2: Synthesis of N-(Chloroacetyl)-L-prolinamide N-(Chloroacetyl)-L-proline is treated with thionyl chloride to form the corresponding acid chloride. The resulting crude acid chloride is then reacted with aqueous ammonia (B1221849) to afford N-(Chloroacetyl)-L-prolinamide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile N-(Chloroacetyl)-L-prolinamide is dissolved in a suitable solvent and treated with trifluoroacetic anhydride and triethylamine to induce dehydration, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 4: Synthesis of this compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-amino-1-adamantanol in 2-butanone in the presence of potassium carbonate and potassium iodide. The mixture is refluxed for 4 hours. After completion of the reaction, the solid is filtered off, and the filtrate is concentrated. The crude product is recrystallized from a mixture of ethyl acetate and methanol (B129727) to give this compound.[4]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed.

Analytical Workflow

The characterization process involves a series of spectroscopic and chromatographic analyses to confirm the structure and assess the purity of the synthesized impurity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity Assessment Synthesized_Impurity Synthesized this compound NMR NMR Spectroscopy (1H, 13C) Synthesized_Impurity->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Synthesized_Impurity->MS Structural Confirmation IR Infrared Spectroscopy Synthesized_Impurity->IR Structural Confirmation HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Impurity->HPLC Purity and Identity MP Melting Point Analysis Synthesized_Impurity->MP Purity and Identity

Caption: Analytical Workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Experimental Protocol: A reversed-phase HPLC method can be employed for the analysis. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile, delivered in an isocratic or gradient mode.[5] Detection is typically performed using a UV detector at a wavelength of 210 nm.[4]

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer: Acetonitrile (ratio varies)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature Ambient

Data Presentation: The purity of the synthesized this compound is determined by the peak area percentage in the chromatogram. A purity of ≥98% is generally considered suitable for a reference standard.[4]

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized impurity.

Experimental Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode.

Data Presentation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

ParameterValue
Molecular Formula C₁₇H₂₇N₃O₃
Molecular Weight 321.42 g/mol
Observed m/z 322.2 [M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H) using a suitable deuterated solvent, such as DMSO-d₆.

Data Presentation: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

¹H NMR Data (DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.35-1.65m12HAdamantane protons
1.70-2.20m6HPyrrolidine protons (CH₂)
2.25s2HAdamantane protons
3.20-3.40m2H-CH₂-NH-
3.50-3.70m2HPyrrolidine protons (CH₂)
4.25t1HPyrrolidine proton (CH)
5.05s1H-OH
7.15br s1H-NH-
7.35br s1H-CONH₂
7.55br s1H-CONH₂

¹³C NMR Data (DMSO-d₆)

Chemical Shift (ppm)Assignment
25.5Pyrrolidine CH₂
29.3Pyrrolidine CH₂
30.5Adamantane CH₂
35.1Adamantane CH
41.5Adamantane C
43.8Adamantane CH₂
47.2Pyrrolidine CH₂
52.1-CH₂-NH-
59.8Pyrrolidine CH
68.2Adamantane C-OH
172.5C=O (amide)
174.8C=O (amide)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is typically recorded using a KBr pellet method.

Data Presentation: Characteristic absorption bands confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
3420O-H stretching
3300-3400N-H stretching (amide)
2925, 2850C-H stretching (aliphatic)
1650C=O stretching (amide I)
1630C=O stretching (amide I)
1550N-H bending (amide II)

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Vildagliptin. The availability of a well-characterized reference standard of this compound is paramount for the development and validation of analytical methods to ensure the safety and quality of Vildagliptin drug products.

References

Vildagliptin Impurity B: A Deep Dive into its Formation Pathways in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral anti-diabetic agent for the management of type 2 diabetes mellitus. The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the medication. One such process-related impurity and degradation product is Vildagliptin Impurity B, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide. Understanding the formation pathways of this impurity is paramount for developing robust synthetic processes and stable formulations. This technical guide provides a comprehensive overview of the formation of this compound, detailing its synthetic and degradation pathways, supported by experimental protocols and quantitative data.

Formation Pathways of this compound

This compound can be formed through two primary routes: as a byproduct during the synthesis of Vildagliptin and as a degradant of Vildagliptin under specific stress conditions.

Formation during Vildagliptin Synthesis

The synthesis of Vildagliptin typically involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. This compound can arise from the hydrolysis of the nitrile group of a key intermediate or Vildagliptin itself to a primary amide.

A potential pathway for the formation of Impurity B during synthesis involves the hydrolysis of the nitrile group of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to its corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. This amide intermediate can then react with 3-amino-1-adamantanol to yield this compound.

Proline_Amide L-Prolinamide Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine -2-carboxamide Proline_Amide->Intermediate_Amide Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_Amide Impurity_B This compound ((S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide) Intermediate_Amide->Impurity_B Coupling Amino_Adamantanol 3-Amino-1-adamantanol Amino_Adamantanol->Impurity_B Vildagliptin Vildagliptin Vildagliptin->Impurity_B Hydrolysis of nitrile group Hydrolysis Hydrolysis Hydrolysis->Vildagliptin

Fig. 1: Synthetic Pathway to this compound.
Formation via Degradation of Vildagliptin

Forced degradation studies have demonstrated that Vildagliptin can degrade to form Impurity B under various stress conditions, particularly basic and oxidative environments.[1] The primary mechanism is the hydrolysis of the nitrile group (-CN) of the Vildagliptin molecule to a carboxamide group (-CONH2).

  • Basic Hydrolysis: In the presence of a base (e.g., sodium hydroxide), the nitrile group of Vildagliptin undergoes nucleophilic attack by hydroxide (B78521) ions, leading to the formation of an intermediate which, upon tautomerization and protonation, yields the primary amide, this compound.[1][2]

  • Oxidative Degradation: Under oxidative stress (e.g., using hydrogen peroxide), the formation of Impurity B has also been observed.[1] The exact mechanism of oxidative degradation leading to the amide is complex but may involve radical intermediates that facilitate the hydration of the nitrile group.

Vildagliptin Vildagliptin (...-CN) Impurity_B This compound (...-CONH2) Vildagliptin->Impurity_B Hydrolysis Stress_Conditions Stress Conditions Stress_Conditions->Vildagliptin Basic_Hydrolysis Basic Hydrolysis (e.g., NaOH) Basic_Hydrolysis->Stress_Conditions Oxidative_Degradation Oxidative Degradation (e.g., H2O2) Oxidative_Degradation->Stress_Conditions cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Vildagliptin Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidative Oxidative Degradation Stock_Solution->Oxidative Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo Dilution Dilute Samples Acid->Dilution Base->Dilution Oxidative->Dilution Thermal->Dilution Photo->Dilution HPLC_Analysis HPLC/LC-MS Analysis Dilution->HPLC_Analysis Quantification Identify & Quantify Impurity B HPLC_Analysis->Quantification L_Proline L-Proline Step1 Step 1: Acylation L_Proline->Step1 Intermediate_Acid (S)-1-(chloroacetyl)pyrrolidine -2-carboxylic acid Step1->Intermediate_Acid Step2 Step 2: Amidation Intermediate_Acid->Step2 Intermediate_Amide (S)-1-(chloroacetyl)pyrrolidine -2-carboxamide Step2->Intermediate_Amide Step3 Step 3: Coupling Intermediate_Amide->Step3 Impurity_B This compound Step3->Impurity_B Purification Purification & Characterization Impurity_B->Purification

References

Vildagliptin Degradation: A Comprehensive Analysis of Stability and Impurity B Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral anti-diabetic agent for the management of type 2 diabetes mellitus.[1][2][3] Ensuring the stability and purity of the vildagliptin drug substance and its formulated products is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of the degradation behavior of vildagliptin under various stress conditions and delves into the formation of its critical impurity, Impurity B.

Executive Summary

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products.[1][4] Vildagliptin has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while exhibiting relative stability under thermal and photolytic stress.[1][5] A significant degradation product, often referred to as Impurity B (the amide impurity), is formed through the hydrolysis of the nitrile group in the vildagliptin molecule.[6][7][8] Understanding the pathways of vildagliptin degradation and the conditions that promote the formation of Impurity B is essential for developing stable formulations and robust analytical methods.

Vildagliptin Degradation Profile

Vildagliptin's stability has been extensively investigated under the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[2] The molecule's degradation is primarily observed under hydrolytic and oxidative stress, leading to the formation of several degradation products.

Hydrolytic Degradation

Acidic Conditions: Vildagliptin undergoes degradation in acidic media, particularly at elevated temperatures. One of the major degradation products observed under acidic stress is formed at a relative retention time (RRT) of 1.3 when analyzed by HPLC.[1] Studies have shown that at 70°C in 1M HCl, vildagliptin degradation can reach almost 85% after 210 minutes.[5]

Basic Conditions: The drug is also labile in basic solutions. Multiple degradation products have been identified under basic hydrolysis, with major degradants appearing at RRTs of 0.4, 0.7, and 1.2.[1] In 1M NaOH at 70°C, vildagliptin has been observed to degrade completely.[5] Impurity B is a known product of basic hydrolysis.[7][8]

Neutral Conditions: Neutral hydrolysis also leads to the formation of a major degradant at an RRT of 0.7.[1]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide (H₂O₂), results in significant degradation of vildagliptin.[1] As many as five major degradation products have been detected at RRTs of 0.5, 0.6, 0.7, 0.8, and 1.2.[1] In 3% H₂O₂ at room temperature, degradation can reach 87.04% after 180 minutes.[5] Impurity B is also reported to form under oxidative conditions.[7][8]

Thermal and Photolytic Degradation

Vildagliptin has demonstrated considerable stability under thermal and photolytic stress conditions.[1] No significant degradation has been observed when the solid drug is exposed to heat or UV light.[1]

Impurity B: Formation and Significance

Impurity B, chemically known as 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, is a key degradation product of vildagliptin.[5][9] It is formed by the hydrolysis of the cyano group of the vildagliptin molecule to an amide group.[5][6] This transformation can occur under both basic and oxidative stress conditions.[7][8] The presence of Impurity B is a critical quality attribute to be monitored in vildagliptin drug substance and drug products.

The primary metabolic pathway for vildagliptin in humans is also the hydrolysis of the cyano group to form a carboxylic acid metabolite (M20.7), which is pharmacologically inactive.[10][11][12]

Data Presentation: Summary of Vildagliptin Degradation

The following tables summarize the quantitative data from various forced degradation studies on vildagliptin.

Table 1: Summary of Vildagliptin Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradant RRTsReference
Acidic Hydrolysis1 M HCl80°C9 hours26.4%1.3[1]
1 M HCl70°C210 minutes~85%Not Specified[5]
Basic Hydrolysis1 M NaOH80°C1 hour100%0.4, 0.7[1]
0.1 M NaOHRoom Temp.3 hoursNot Specified0.4, 1.2[1]
1 M NaOH70°C60 minutes100%Not Specified[5]
Oxidative3% H₂O₂Room Temp.3 hoursNot Specified0.5, 0.6, 0.7, 0.8, 1.2[1]
3% H₂O₂Room Temp.180 minutes87.04%Not Specified[5]
Neutral HydrolysisWater80°C7 hoursNot Specified0.7[1]
ThermalSolid State80°C, 120°C, 150°CUp to 7 hoursNo significant degradation-[1]
PhotolyticSolid State & SolutionUV light (254 nm)Up to 24 hoursNo significant degradation-[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for the forced degradation of vildagliptin.

Protocol 1: Acidic Degradation[1]
  • Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.

  • Add 3.0 mL of 1 M HCl solution.

  • Store the mixture at 80°C in an oil bath for a specified duration (e.g., 3, 5, or 9 hours).

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 by the gradual addition of NaOH solution.

  • Dilute the solution with a suitable diluent to a final concentration of 1.0 mg/mL.

  • Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation[13]
  • Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.

  • Add 3.0 mL of 1.0 M NaOH solution.

  • Store the mixture at 80°C for 3 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 by the gradual addition of 1 M HCl solution.

  • Add diluent to achieve a final concentration of 1.0 mg/mL.

  • Inject the sample into the HPLC system for analysis.

Protocol 3: Oxidative Degradation[13]
  • Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.

  • Add 2.0 mL of 3% H₂O₂ solution.

  • Keep the solution at room temperature for a specified time (e.g., 1 or 7 hours).

  • Add 1.0 mL of diluent.

  • Analyze the resulting solution using HPLC.

Protocol 4: Thermal Degradation (Solid State)[1]
  • Place 10.0 mg of vildagliptin powder in an oven.

  • Maintain the temperature at 80°C, 120°C, or 150°C for various time intervals (e.g., 1, 3, 5, and 7 hours).

  • After the specified time, remove the sample and allow it to cool.

  • Dissolve the powder in 10.0 mL of diluent.

  • Analyze the solution by HPLC.

Protocol 5: Photolytic Degradation (Solid State)[1]
  • Expose 6.0 mg of solid vildagliptin to UV light at 254 nm for 8 and 24 hours.

  • Following exposure, dissolve the solid in 6.0 mL of diluent.

  • Analyze the sample using a validated HPLC method.

Visualization of Degradation Pathways and Workflows

Vildagliptin Degradation Pathways

G Vildagliptin Vildagliptin (C17H25N3O2) ImpurityB Impurity B (Amide) (C17H27N3O3) Vildagliptin->ImpurityB Basic Hydrolysis Oxidative Stress Acid_Degradants Acid Degradation Products Vildagliptin->Acid_Degradants Acidic Hydrolysis Oxidative_Degradants Oxidative Degradation Products Vildagliptin->Oxidative_Degradants Oxidative Stress Neutral_Degradant Neutral Hydrolysis Product Vildagliptin->Neutral_Degradant Neutral Hydrolysis G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis Neutralization Neutralization (if applicable) Acid->Neutralization Base Basic Hydrolysis Base->Neutralization Oxidative Oxidative Oxidative->Neutralization Thermal Thermal Thermal->Neutralization Photolytic Photolytic Photolytic->Neutralization Preparation Sample Preparation (Drug Substance/Product) Stressing Application of Stress Preparation->Stressing Stressing->Acid Stressing->Base Stressing->Oxidative Stressing->Thermal Stressing->Photolytic Dilution Dilution to Final Concentration Neutralization->Dilution Analysis HPLC/LC-MS Analysis Dilution->Analysis Characterization Impurity Identification & Structure Elucidation Analysis->Characterization

References

Unraveling Vildagliptin Impurity B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the identification, quantification, and regulatory considerations for Vildagliptin (B1682220) Impurity B in bulk drug substances.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of identifying and controlling Vildagliptin Impurity B. This document delves into the chemical nature of this impurity, detailed experimental protocols for its detection, and the regulatory landscape governing its presence in Vildagliptin bulk drug.

Introduction to Vildagliptin and its Impurities

Vildagliptin is an oral anti-hyperglycemic agent that enhances pancreatic islet function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] The control of impurities in the Vildagliptin active pharmaceutical ingredient (API) is critical to ensure its quality, safety, and efficacy.[2] Impurity profiling is a mandatory requirement by regulatory authorities worldwide.[3]

It is crucial to note that the designation "this compound" can refer to two distinct chemical entities: a degradation product and a process-related impurity. This guide will address both to provide a thorough understanding.

  • Vildagliptin Amide Impurity (Degradation Impurity) : This impurity, also known as Vildagliptin Carboxamide Impurity or Vildagliptin IP Impurity B, is formed through the hydrolysis of the nitrile group of the Vildagliptin molecule.[2][4]

  • Vildagliptin Dimer Impurity (Process-Related Impurity) : This impurity is a dimer formed during the synthesis of Vildagliptin.[5][6]

Chemical and Physical Properties

A clear understanding of the chemical properties of Vildagliptin and its "Impurity B" variants is fundamental for the development of specific analytical methods.

PropertyVildagliptinVildagliptin Amide Impurity (Impurity B)Vildagliptin Dimer Impurity (Impurity B)
IUPAC Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide[7](2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[5]
CAS Number 274901-16-5[8]565453-39-6[7]1036959-23-5[6]
Molecular Formula C₁₇H₂₅N₃O₂[8]C₁₇H₂₇N₃O₃[7]C₂₄H₃₃N₅O₃[6]
Molecular Weight 303.4 g/mol [8]321.41 g/mol [7]439.55 g/mol [6]

Regulatory Landscape and Acceptance Criteria

The limits for impurities in new drug substances are governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2).[9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Table based on ICH Q3A(R2) guidelines.

Specific limits for impurities in Vildagliptin products are established by manufacturers and approved by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). For instance, in a public assessment report for a Vildagliptin/Metformin hydrochloride combination product, the shelf-life acceptance criteria for two non-genotoxic related compounds were set at not more than 1% for each impurity.[1]

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion.

G cluster_0 Vildagliptin Action cluster_1 Incretin Pathway cluster_2 Physiological Effects Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active Incretins (GLP-1, GIP) Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Reduces hepatic glucose output

Vildagliptin's DPP-4 Inhibition Pathway.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general HPLC method that can be adapted for the detection and quantification of both the amide and dimer impurities. Method validation should be performed according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

ParameterValue
Column ODS-4 C18 (250 mm x 4.6 mm, 3 µm) or equivalent
Mobile Phase Isocratic elution with a mixture of buffer (e.g., phosphate (B84403) buffer), acetonitrile (B52724), and methanol (B129727) (e.g., 87:10:3 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Vildagliptin bulk drug sample in the same diluent to a specified concentration.

  • Spiked Solution (for Accuracy): Prepare sample solutions spiked with known amounts of the Impurity B reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

UPLC-MS/MS Method for Higher Sensitivity and Specificity

For more sensitive and specific detection, especially for trace-level impurities, a UPLC-MS/MS method is recommended.[10][11]

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column C8 or C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Vildagliptin and its impurities
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Vildagliptin304.2154.2
Vildagliptin Amide Impurity322.2[To be determined]
Vildagliptin Dimer Impurity440.3[To be determined]

Note: Specific MRM transitions need to be determined through infusion and optimization of the respective reference standards.

Experimental Workflow for Impurity Identification

The systematic workflow for the identification and characterization of an unknown impurity in a Vildagliptin bulk drug sample is crucial for maintaining drug quality.

G Start Vildagliptin Bulk Drug Sample HPLC HPLC Analysis (Impurity Profiling) Start->HPLC Detect Detection of Unknown Peak HPLC->Detect Isolate Isolation of Impurity (Prep-HPLC) Detect->Isolate If unknown peak exceeds threshold Characterize Structural Characterization Isolate->Characterize MS Mass Spectrometry (HRMS) Characterize->MS NMR NMR Spectroscopy (1H, 13C, 2D) Characterize->NMR FTIR FTIR Spectroscopy Characterize->FTIR Identify Identification of Impurity B MS->Identify NMR->Identify FTIR->Identify Quantify Quantification using Validated Method Identify->Quantify Report Reporting and Documentation Quantify->Report

Workflow for Vildagliptin Impurity Identification.

Formation of this compound

  • Amide Impurity: The formation of the amide impurity is primarily due to the hydrolysis of the cyano group of Vildagliptin. This degradation can be accelerated by exposure to high humidity and temperature, as well as oxidative and basic stress conditions.[2][12]

  • Dimer Impurity: The dimer impurity is a process-related impurity that can be formed during the synthesis of Vildagliptin. One potential pathway involves the reaction of Vildagliptin with an intermediate, (S)-N-chloroacetyl-2-cyanopyrrolidine, under basic conditions with a catalyst.[5][6]

Conclusion

The effective identification and control of this compound, in both its amide and dimer forms, are essential for ensuring the quality and safety of the Vildagliptin bulk drug. This technical guide provides a foundational understanding of the chemical nature of these impurities, detailed analytical methodologies for their detection and quantification, and the regulatory framework that governs their acceptable limits. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can ensure the purity and consistency of Vildagliptin, ultimately safeguarding patient health.

References

Vildagliptin Impurity B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vildagliptin Impurity B, a critical process-related impurity in the manufacturing of the anti-diabetic drug Vildagliptin. This document details its chemical identity, synthesis, characterization, and analytical methodologies, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Identity and Properties

This compound, also known as Vildagliptin Dimer Impurity, is a key impurity that requires careful monitoring and control during the synthesis of Vildagliptin. Its formation is often associated with specific reaction conditions and the presence of certain intermediates.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

ParameterValueReference
CAS Number 1036959-23-5[1][2][3]
Molecular Formula C₂₄H₃₃N₅O₃[3][4]
Molecular Weight 439.55 g/mol [4]
IUPAC Name 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[3]
Synonyms Vildagliptin Dimer Impurity, Vildagliptin imp D (Dimer)[2][3]
Appearance Pale Yellow Solid[5]

It is crucial to distinguish this compound from other related substances, such as Vildagliptin IP Impurity B (Vildagliptin Amide Impurity), which has a different chemical structure, CAS number (565453-39-6), and molecular formula (C₁₇H₂₇N₃O₃).

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of Vildagliptin. Understanding its formation mechanism is essential for developing control strategies to minimize its presence in the final active pharmaceutical ingredient (API).

Synthesis Pathway

One reported synthetic route to obtain this compound for use as a reference standard involves a four-step process starting from L-proline.[5] While the full detailed protocol is proprietary, the key transformations involve the formation of the pyrrolidine-2-carbonitrile (B1309360) moiety and subsequent coupling reactions.

A more direct method for its preparation involves the reaction of Vildagliptin with the intermediate (S)-N-chloroacetyl-2-cyanopyrrolidine under basic conditions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound for use as a reference standard.

Materials:

  • Vildagliptin

  • (S)-N-chloroacetyl-2-cyanopyrrolidine

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve Vildagliptin and potassium carbonate in THF.

  • In a separate flask, dissolve (S)-N-chloroacetyl-2-cyanopyrrolidine in THF.

  • Slowly add the solution of (S)-N-chloroacetyl-2-cyanopyrrolidine to the Vildagliptin solution at room temperature.

  • Reflux the reaction mixture for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from isopropyl ether to afford this compound.[5]

G cluster_synthesis Synthesis of this compound Vildagliptin Vildagliptin Reaction Coupling Reaction Vildagliptin->Reaction Intermediate (S)-N-chloroacetyl- 2-cyanopyrrolidine Intermediate->Reaction Base K₂CO₃ / THF Base->Reaction ImpurityB This compound Reaction->ImpurityB G cluster_workflow Analytical Workflow for Impurity B SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC Analysis (C18 column, UV detection) SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq PeakID Peak Identification (Retention Time Matching) DataAcq->PeakID Quant Quantification (External Standard) PeakID->Quant G cluster_degradation Vildagliptin Degradation Pathways Vildagliptin Vildagliptin Acid Acidic Conditions (e.g., 1M HCl, 80°C) Vildagliptin->Acid Base Basic Conditions (e.g., 0.1M NaOH, RT) Vildagliptin->Base Oxidative Oxidative Conditions (e.g., 3% H₂O₂, RT) Vildagliptin->Oxidative Degradant1 Degradation Product 1 Acid->Degradant1 Degradant2 Degradation Product 2 Base->Degradant2 Degradant3 Degradation Product 3 Oxidative->Degradant3

References

Vildagliptin Impurity B: A Comprehensive Technical Guide for its Role as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, is no exception. The manufacturing process and storage of Vildagliptin can lead to the formation of various impurities. Among these, Vildagliptin Impurity B, also known as Vildagliptin Amide Impurity, is a significant process-related impurity.[1][2] This technical guide provides an in-depth exploration of the role of this compound as a reference standard in the analytical testing of Vildagliptin.

This guide will address the chemical identity of this compound, its importance as a reference material, and detailed experimental protocols for its use in impurity profiling. Furthermore, it will present the synthesis pathway of this impurity and the signaling pathway of Vildagliptin to provide a comprehensive understanding for researchers and drug development professionals.

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized chemical substances used as benchmarks for the identification and quantification of impurities in drug substances and products.[3][4][5] Their use is mandated by regulatory bodies worldwide to ensure that the levels of impurities are within acceptable toxicological limits. The availability of a well-characterized reference standard for this compound is essential for:

  • Method Development and Validation: To develop and validate analytical methods capable of accurately detecting and quantifying the impurity.

  • Quality Control: For routine quality control testing of Vildagliptin batches to ensure consistency and compliance with regulatory standards.[4]

  • Stability Studies: To monitor the formation of the impurity under various storage conditions.

  • Forced Degradation Studies: To understand the degradation pathways of Vildagliptin and identify potential degradation products.

Chemical Profile of this compound

There can be some ambiguity in the nomenclature of Vildagliptin impurities. For the purpose of this guide, this compound refers to the Vildagliptin Amide Impurity, which is recognized as Vildagliptin IP Impurity B, suggesting its significance in pharmacopoeial standards.[1][2]

PropertyData
Chemical Name (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide
Synonyms Vildagliptin Amide Impurity, Vildagliptin IP Impurity B
CAS Number 565453-39-6
Molecular Formula C17H27N3O3
Molecular Weight 321.41 g/mol
Appearance Off-White Solid
Solubility Soluble in Methanol, DMSO
Storage 2-8 °C

Experimental Protocols for the Use of this compound as a Reference Standard

The accurate quantification of this compound in Vildagliptin drug substance and product is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: Impurity Profiling by RP-HPLC

This protocol outlines a general method for the separation and quantification of Vildagliptin and its impurities, including Impurity B, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Instrumentation:

  • HPLC system with a UV/PDA detector.

2. Chromatographic Conditions:

ParameterCondition
Column BDS Hypersil C8, 250 x 4.6 mm, 5µm or equivalent
Mobile Phase A Mixture of ammonium (B1175870) dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer at pH 4.0
Mobile Phase B Methanol and Mobile Phase A in the ratio of 95:5
Gradient Program A gradient program should be optimized to achieve separation of all impurities.
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water). Prepare working standards by diluting the stock solution to a concentration range covering the expected impurity levels.

  • Sample Solution: Accurately weigh and dissolve the Vildagliptin drug substance or a powdered tablet sample in the diluent to a known concentration.

4. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of Impurity B in the sample using the peak area and the calibration curve generated from the standard solutions.

Protocol 2: UPLC-MS/MS Method for Higher Sensitivity

For lower-level detection and confirmation of impurities, a UPLC-MS/MS method is highly effective.[6]

1. Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) in reversed-phase mode or equivalent
Mobile Phase A mixture of water–methanol (55:45) containing 2.5 mM ammonium acetate (B1210297) and 0.1% formic acid
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition The specific precursor-to-product ion transition for this compound should be determined and optimized.

3. Preparation of Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol, using appropriate concentrations for the higher sensitivity of the UPLC-MS/MS system.

4. Analysis and Quantification:

  • Inject the solutions and quantify this compound based on the area of the specific MRM transition peak.

Quantitative Data Summary

The following table summarizes typical validation parameters for analytical methods used to quantify impurities in Vildagliptin. The exact values will vary depending on the specific method and laboratory.

ParameterTypical Range/Value
Linearity (r²) ≥ 0.998
LOD (Limit of Detection) Typically in the range of ppm (parts per million) for UPLC-MS/MS methods.[6]
LOQ (Limit of Quantification) Typically in the range of ppm for UPLC-MS/MS methods.[6]
Accuracy (% Recovery) 90.5% to 99.6%
Precision (% RSD) < 2%

Visualizing Key Processes and Pathways

To further aid in the understanding of the context of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis of the impurity and the therapeutic mechanism of the parent drug.

Synthesis Workflow of this compound

The synthesis of this compound (Vildagliptin Amide Impurity) is a multi-step process that can occur during the synthesis of Vildagliptin. The following workflow outlines a potential synthetic route.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Synthesis Step cluster_reagent Reagents L_Prolinamide L-Prolinamide Intermediate_A (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide L_Prolinamide->Intermediate_A Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_A Vildagliptin_Impurity_B This compound ((S)-1-((3-hydroxyadamantan-1-ylamino)acetyl) -2-prolinamide) Intermediate_A->Vildagliptin_Impurity_B Reagent_1 3-amino-1-adamantanol Reagent_1->Vildagliptin_Impurity_B Reagent_2 Base (e.g., K2CO3) Reagent_2->Vildagliptin_Impurity_B

Caption: A simplified workflow for the synthesis of this compound.

Vildagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This action potentiates the effects of incretin (B1656795) hormones, leading to improved glycemic control.

G cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_dpp4 DPP-4 Enzyme Action cluster_outcome Therapeutic Outcome Food_Intake Food Intake GLP1_GIP Active GLP-1 and GIP (Incretin Hormones) Food_Intake->GLP1_GIP stimulates release of Insulin_Secretion Increased Insulin Secretion (from β-cells) GLP1_GIP->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon_Secretion DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits

Caption: The signaling pathway of Vildagliptin's DPP-4 inhibition.

Logical Relationship in Quality Control

The following diagram illustrates the logical flow from drug manufacturing to the essential role of the this compound reference standard in ensuring product quality.

G cluster_process Pharmaceutical Process cluster_impurity Impurity Generation cluster_qc Quality Control cluster_outcome Outcome Manufacturing Vildagliptin API Manufacturing Formulation Drug Product Formulation Manufacturing->Formulation Impurity_Formation Formation of This compound Manufacturing->Impurity_Formation Analytical_Testing Analytical Testing (HPLC, UPLC-MS/MS) Formulation->Analytical_Testing Impurity_Formation->Analytical_Testing is monitored by Product_Quality Ensured Product Quality and Safety Analytical_Testing->Product_Quality Reference_Standard This compound Reference Standard Reference_Standard->Analytical_Testing is used in

Caption: The role of this compound reference standard in quality control.

Conclusion

The use of this compound as a reference standard is an indispensable component of the quality control strategy for Vildagliptin. A thorough understanding of its chemical properties, coupled with robust and validated analytical methods, ensures that the levels of this impurity are effectively monitored and controlled. This, in turn, guarantees the safety, efficacy, and quality of the final Vildagliptin drug product, aligning with the stringent requirements of regulatory authorities and safeguarding patient health. This guide provides the necessary technical information for researchers and professionals to effectively utilize this compound as a reference standard in their analytical endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their quality, safety, and efficacy. Pharmacopeias such as the Indian Pharmacopoeia (IP) and the United States Pharmacopeia (USP) establish stringent standards for the identification and quantification of these related compounds. This technical guide provides a comprehensive overview of the pharmacopeial standards for vildagliptin related compounds, detailing specified impurities, their acceptance criteria, and the analytical methodologies for their determination.

Vildagliptin and Its Related Compounds

The chemical purity of vildagliptin is paramount for its therapeutic effectiveness and safety. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. The Indian Pharmacopoeia (IP) has established a monograph for vildagliptin in its 2018 edition, with an addendum in 2021, which specifies the limits for related substances. While a comprehensive official monograph from the United States Pharmacopeia (USP) detailing the specific related compounds for vildagliptin was not publicly available at the time of this guide's compilation, various suppliers of pharmaceutical reference standards offer "USP Related Compounds," indicating their relevance in quality control as per USP guidelines.

Specified Impurities in the Indian Pharmacopoeia

The Addendum 2021 to the Indian Pharmacopoeia 2018 outlines the following specified impurities for vildagliptin, along with their acceptance criteria.

Impurity NameChemical NameCAS NumberAcceptance Criteria (IP)
Vildagliptin Impurity A (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³’⁷]dec-1-yl)amino]acetyl]-2-pyrrolidinecarboxamide565453-39-6Not more than 0.2%
Vildagliptin Impurity B (S)-1-[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide565453-39-6Not more than 0.2%
Vildagliptin Impurity C 2-(3-Hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione1789703-36-1Not more than 0.2%
Vildagliptin Impurity D (2S,2'S)-1,1'-(2,2'-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)azanediyl)bis(acetyl))bis(pyrrolidine-2-carbonitrile)1036959-23-5Not more than 0.2%
Any other individual impurity --Not more than 0.10%
Total impurities --Not more than 0.5%

Experimental Protocols

The determination of vildagliptin and its related compounds as per the Indian Pharmacopoeia is performed using a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Indian Pharmacopoeia Method for Related Substances
  • Chromatographic System:

    • Column: A stainless steel column 15 cm x 3.0 mm, packed with octadecylsilane (B103800) bonded to porous silica (B1680970) (3.5 µm).

    • Column Temperature: 32°C.

    • Mobile Phase:

    • Gradient Program:

      Time (min) Mobile Phase A (%) Mobile Phase B (%)
      0 95 5
      5 95 5
      10 40 60
      15 5 95
      20 5 95
      22 95 5

      | 25 | 95 | 5 |

    • Flow Rate: 0.8 ml per minute.

    • Detection: Spectrophotometer at 210 nm.

    • Injection Volume: 5 µl.

  • System Suitability:

    • The resolution between the peaks due to vildagliptin and vildagliptin impurity C should not be less than 2.0 in the chromatogram obtained with the reference solution containing both substances.

  • Procedure:

    • Test Solution: Dissolve 40 mg of the substance under examination in the solvent mixture (95 volumes of water, 5 volumes of acetonitrile, and 0.1 volume of orthophosphoric acid) and dilute to 50.0 ml with the same solvent mixture.

    • Inject the test solution and a reference solution containing a known concentration of vildagliptin and its impurities.

    • Calculate the percentage of each impurity by comparing the peak areas in the chromatogram of the test solution with the peak areas in the chromatogram of the reference solution.

Vildagliptin's Mechanism of Action: A Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active GLP-1 and GIP lead to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Vildagliptin_Signaling_Pathway cluster_gut Gut (In response to food intake) cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_effects Therapeutic Effects Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) releases GIP (active) GIP (active) K-cells->GIP (active) releases DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by β-cells β-cells GLP-1 (active)->β-cells stimulates α-cells α-cells GLP-1 (active)->α-cells inhibits GIP (active)->DPP-4 degraded by GIP (active)->β-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Insulin secretion Insulin secretion β-cells->Insulin secretion increases Glucagon secretion Glucagon secretion α-cells->Glucagon secretion decreases Glucose uptake by peripheral tissues Glucose uptake by peripheral tissues Insulin secretion->Glucose uptake by peripheral tissues promotes Hepatic glucose production Hepatic glucose production Glucagon secretion->Hepatic glucose production reduces Improved Glycemic Control Improved Glycemic Control Glucose uptake by peripheral tissues->Improved Glycemic Control Hepatic glucose production->Improved Glycemic Control

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Experimental Workflow for Related Substances Analysis

The quality control process for analyzing vildagliptin related compounds involves several key steps, from sample preparation to data analysis, to ensure compliance with pharmacopeial standards.

Experimental_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Standard Preparation Standard Preparation Start->Standard Preparation Chromatographic System Setup Chromatographic System Setup Start->Chromatographic System Setup Sample Analysis Sample Analysis Sample Preparation->Sample Analysis System Suitability Test System Suitability Test Standard Preparation->System Suitability Test Chromatographic System Setup->System Suitability Test System Suitability Test->Chromatographic System Setup Fail System Suitability Test->Sample Analysis Pass Data Acquisition and Processing Data Acquisition and Processing Sample Analysis->Data Acquisition and Processing Calculation of Impurity Levels Calculation of Impurity Levels Data Acquisition and Processing->Calculation of Impurity Levels Comparison with Pharmacopeial Limits Comparison with Pharmacopeial Limits Calculation of Impurity Levels->Comparison with Pharmacopeial Limits Pass Pass Comparison with Pharmacopeial Limits->Pass Within Limits Fail Fail Comparison with Pharmacopeial Limits->Fail Exceeds Limits End End Pass->End Fail->End

Caption: Workflow for vildagliptin related substances analysis.

Conclusion

The pharmacopeial standards for vildagliptin and its related compounds are essential for ensuring the quality and safety of this important antidiabetic medication. The Indian Pharmacopoeia provides detailed specifications and analytical procedures for the control of these impurities. Adherence to these standards, through rigorous analytical testing and process controls, is a fundamental requirement for pharmaceutical manufacturers. As pharmacopeial monographs are continuously updated, it is crucial for researchers and drug development professionals to refer to the latest official publications for the most current standards.

Uncovering the Formation of Vildagliptin Impurity B: A Technical Guide to Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral antidiabetic agent for the management of type 2 diabetes mellitus. Ensuring the purity and stability of this active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. Forced degradation studies are an indispensable tool in this process, providing insights into the intrinsic stability of a drug molecule and identifying potential degradation products that may arise during its shelf life. This technical guide focuses on the formation of a key degradation product, Vildagliptin Impurity B, detailing the specific stress conditions that lead to its emergence.

This compound, chemically identified as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is formed through the hydrolysis of the cyano group of the vildagliptin molecule into an amide.[1][2] Studies have shown that this impurity is predominantly formed under basic, oxidative, and to some extent, acidic stress conditions.[1][3] It is also known to form at a high rate under conditions of elevated humidity and temperature.[3][4]

Quantitative Analysis of Impurity B Formation

Forced degradation studies expose vildagliptin to a range of harsh conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition. The resulting degradants are then identified and quantified, typically using High-Performance Liquid Chromatography (HPLC). The table below summarizes the quantitative data from various studies on the degradation of vildagliptin and the conditions leading to the formation of Impurity B.

Stress ConditionMethodologyVildagliptin Degradation (%)Impurity B FormationReference
Acidic 1M HCl at 70°C for 210 min~85%Detected[1]
1M HCl at 23°C for 240 min59.28%Detected[1]
Basic 1M NaOH at 23°C for 240 min84.33%Detected[1]
0.01 M NaOH at 60°C for >30 min>10%Main degradation product[1]
5 M NaOH at room temp. for 30 minSignificant degradationMajor degradant observed[5]
Oxidative 3% H₂O₂ at 23°C for 180 min87.04%Detected[1]
30% H₂O₂ at room temp. for 3 hoursSignificant degradationMajor degradant observed[5]
Thermal 80°C for 1 hour (neutral hydrolysis)Not significantNo significant degradants[5]
Photolytic UV lightNot significantNo significant degradants[5]

Note: The exact percentage of Impurity B is not always specified, but its presence as a detected or major degradant is noted.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for conducting forced degradation studies on vildagliptin.[1][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of vildagliptin by dissolving an accurately weighed amount of the API in a suitable diluent (e.g., a mixture of water and acetonitrile (B52724) or methanol) to achieve a final concentration of approximately 1.0 mg/mL.

2. Acidic Degradation:

  • To a known volume of the vildagliptin stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

  • The mixture is then subjected to stress by heating in a water bath at a controlled temperature (e.g., 70°C or 80°C) for a specified duration (e.g., 3 to 9 hours).[5]

  • Samples are withdrawn at various time points, cooled to room temperature, and neutralized to approximately pH 7.0 with a suitable base (e.g., 1 M sodium hydroxide).

  • The neutralized samples are then diluted with the mobile phase to the initial concentration for HPLC analysis.

3. Basic Degradation:

  • To a known volume of the vildagliptin stock solution, add an equal volume of 1 M sodium hydroxide (B78521) (NaOH).

  • The mixture is kept at a controlled temperature (e.g., room temperature or 70°C) for a specific period (e.g., 1 to 3 hours).[5]

  • Samples are taken at intervals, neutralized to approximately pH 7.0 with a suitable acid (e.g., 1 M HCl), and diluted to the original concentration for analysis.

4. Oxidative Degradation:

  • To a known volume of the vildagliptin stock solution, add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%).

  • The solution is kept at room temperature for a defined period (e.g., 1 to 7 hours), protected from light.[5]

  • Samples are withdrawn at different time points and diluted as necessary for HPLC analysis.

5. Thermal and Photolytic Degradation:

  • For thermal degradation, the vildagliptin stock solution is exposed to dry heat in a thermostatically controlled oven.

  • For photolytic stability, the solution is exposed to UV light in a photostability chamber.

  • Samples are analyzed at various time points. Vildagliptin has shown to be relatively stable under these conditions.[5]

Visualizing the Process and Pathway

Experimental Workflow for Forced Degradation

The following diagram illustrates the typical workflow for a forced degradation study, from the application of stress to the identification and quantification of impurities like Impurity B.

G cluster_stress Stress Application cluster_analysis Analysis cluster_result Outcome API Vildagliptin API Solution Acid Acidic Stress (e.g., 1M HCl, 70°C) API->Acid Base Basic Stress (e.g., 1M NaOH, RT) API->Base Oxid Oxidative Stress (e.g., 3% H2O2, RT) API->Oxid Therm Thermal/Photolytic Stress API->Therm Neutralize Sample Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC ID Impurity Identification (LC-MS, NMR) HPLC->ID Quant Impurity Quantification ID->Quant ImpB This compound Identified & Quantified Quant->ImpB G Vilda Vildagliptin (C17H25N3O2) Contains Nitrile (-C≡N) group ImpB This compound (C17H27N3O3) Contains Amide (-CONH2) group Vilda->ImpB Hydrolysis of Nitrile Group Stress Stress Conditions: - Basic (NaOH) - Oxidative (H2O2) - Acidic (HCl) Stress->Vilda

References

Toxicological Profile of Vildagliptin Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral anti-diabetic agent. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) and final drug product is inevitable. The rigorous toxicological assessment of these impurities is a critical aspect of drug development and regulatory compliance to ensure patient safety. This technical guide provides a comprehensive overview of the toxicological profile of known and potential impurities of vildagliptin. It summarizes available quantitative and qualitative toxicity data, details the experimental protocols for key toxicological assays, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of vildagliptin.

Identified Impurities and their Toxicological Assessment

Several process-related impurities and degradation products of vildagliptin have been identified and studied for their potential toxicity. These include synthesis intermediates, by-products, and degradation products formed during manufacturing and storage.

Summary of Toxicological Data

The following tables summarize the available toxicological data for key vildagliptin impurities.

Impurity NameChemical NameCAS NumberTypeToxicological EndpointResultCitation
Vildagliptin Amide (Impurity B / M18.6)(S)-1-[(3-Hydroxyadamantan-1-ylamino)-acetyl]-2-prolinamide565453-39-6Degradation Product / MetaboliteGenotoxicity (in silico)Negative[1]
Repeat-Dose Toxicity (Rats, Dogs)No toxicity potential observed[1]
Human Equivalent Dose (HED) from NOAEL6.5 mg/day[1][2]
Vildagliptin Cyclic Amidine(S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile1789703-37-2Process-RelatedMutagenicity (Ames Test)Non-mutagenic[3][4]
Clastogenicity (Micronucleus Test)Non-clastogenic[3][4]
Vildagliptin Diketopiperazine(8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione1789703-36-1Process-RelatedMutagenicity (Ames Test)Non-mutagenic[3][4]
Clastogenicity (Micronucleus Test)Non-clastogenic[3][4]
Impurity V12-pyrrolidinecarboxamideNot specifiedSynthesis ImpurityCytotoxicity (3T3 cells)No significant cytotoxicity observedNot applicable
Impurity V23-amino-1-adamantanol702-82-9Synthesis ImpurityCytotoxicity (MTT Assay, 3T3 cells)Significant decrease in cell viability at 500 µM and 1000 µMNot applicable
Vildagliptin Impurity 1(S)-1-Formylpyrrolidine-2-carbonitrile2382059-56-3Process-RelatedAcute Oral Toxicity (LD50)No data available[5]
Detailed Toxicological Profiles

Vildagliptin Amide (Impurity B / M18.6): This impurity is a significant degradation product and is also a minor metabolite in rats.[1] Extensive toxicological evaluation has been performed on this impurity. Repeat-dose toxicity studies in rats (up to 26 weeks) and dogs (up to 52 weeks) with vildagliptin spiked with 2-3% of its impurities (including the amide impurity) showed no significant toxicity.[1] Based on metabolism data in rats, a No-Observed-Adverse-Effect Level (NOAEL) was established and extrapolated to a Human Equivalent Dose (HED) of 6.5 mg/day, providing a scientifically justified limit for this impurity in the final drug product.[1][2]

Genotoxicity of Process-Related Impurities: A study on vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide concluded that these impurities are neither mutagenic nor clastogenic/aneugenic based on in silico predictions and in vitro Ames and micronucleus tests.[3][4]

Cytotoxicity of Synthesis Impurities: An in vitro study on two synthesis impurities, V1 (2-pyrrolidinecarboxamide) and V2 (3-amino-1-adamantanol), using 3T3 mouse fibroblast cells, demonstrated that impurity V2 exhibited significant cytotoxicity at concentrations of 500 µM and 1000 µM in an MTT assay. Impurity V1 did not show significant cytotoxicity at the tested concentrations.

Experimental Protocols

The toxicological evaluation of vildagliptin impurities follows standardized and internationally recognized guidelines to ensure data quality and regulatory acceptance. The following sections detail the methodologies for key experiments.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances. The protocol is based on the OECD Guideline 471.[6][7][8][9]

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

  • Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Procedure:

    • Dose Range Finding: A preliminary assay is conducted to determine the appropriate concentration range of the test substance, including cytotoxic concentrations.

    • Main Experiment: The test substance is incubated with the bacterial strains and the S9 mix (or buffer for the non-activated condition) in a top agar (B569324) overlay. This mixture is then poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies or a reproducible and significant increase in the number of revertants at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of a test substance. The protocol adheres to the OECD Guideline 487.[10][11][12][13][14]

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay quantifies the frequency of micronuclei in cultured mammalian cells.

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.

  • Procedure:

    • Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test substance, both with and without metabolic activation (S9).

    • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

    • Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).

    • Scoring: The number of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000 per concentration).

  • Evaluation Criteria: A test substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Visualization of Pathways and Workflows

Vildagliptin's Mechanism of Action: DPP-4 Inhibition and Incretin (B1656795) Signaling

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[15][16][17] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18][19][20][21] The resulting increase in active GLP-1 and GIP levels leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from α-cells, ultimately improving glycemic control.[15][16][17][22]

Vildagliptin_Signaling_Pathway cluster_0 Vildagliptin Action cluster_1 Incretin Hormones cluster_2 Pancreatic Islet Cells cluster_3 Hormonal Response cluster_4 Physiological Effect Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Beta_cell Pancreatic β-cell GLP1_GIP_active->Beta_cell Stimulates Alpha_cell Pancreatic α-cell GLP1_GIP_active->Alpha_cell Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Vildagliptin's DPP-4 inhibition enhances incretin signaling.

General Workflow for Toxicological Assessment of Impurities

The safety evaluation of pharmaceutical impurities follows a structured workflow, beginning with in silico assessment and progressing to in vitro and, if necessary, in vivo studies.

Toxicity_Workflow Impurity_ID Impurity Identification and Characterization In_Silico In Silico Toxicity Prediction (e.g., QSAR for Genotoxicity) Impurity_ID->In_Silico Genotoxicity_Assays In Vitro Genotoxicity Assays In_Silico->Genotoxicity_Assays Cytotoxicity_Assays In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) In_Silico->Cytotoxicity_Assays Ames_Test Ames Test (Mutagenicity) Genotoxicity_Assays->Ames_Test Micronucleus_Test Micronucleus Test (Clastogenicity/Aneugenicity) Genotoxicity_Assays->Micronucleus_Test In_Vivo_Studies In Vivo Toxicity Studies (if required) Genotoxicity_Assays->In_Vivo_Studies If positive or equivocal Risk_Assessment Risk Assessment and Establishment of Safe Limits Ames_Test->Risk_Assessment Micronucleus_Test->Risk_Assessment Cytotoxicity_Assays->In_Vivo_Studies If significant toxicity Cytotoxicity_Assays->Risk_Assessment In_Vivo_Studies->Risk_Assessment

Caption: A general workflow for the toxicological evaluation of impurities.

Conclusion

The available toxicological data for the known impurities of vildagliptin suggest a favorable safety profile at the levels typically encountered in the pharmaceutical product. Key process-related impurities have been shown to be non-genotoxic. For the major degradation product, the amide impurity, a safe level of exposure has been established through comprehensive toxicological studies. While some synthesis impurities may exhibit cytotoxicity at high concentrations in vitro, their levels in the final drug product are strictly controlled. The continued application of standardized toxicological testing protocols and a thorough understanding of the relevant biological pathways are essential for ensuring the ongoing safety and quality of vildagliptin. This technical guide provides a foundational resource for professionals engaged in these critical activities.

References

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Vildagliptin Impurity B in bulk drug substances. The method is developed to separate Vildagliptin from its known impurity, this compound, and other potential degradation products, making it suitable for quality control and stability studies in the pharmaceutical industry. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood sugar levels. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin (B1656795) hormones. During the synthesis and storage of Vildagliptin, process-related impurities and degradation products can arise. One such critical impurity is this compound, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide.[1][2] The presence and quantity of this impurity must be monitored to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A gradient HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Software: Chromatography data acquisition and processing software.

  • Reference Standards: Vildagliptin and this compound (CAS No: 565453-39-6).[1][2]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Buffers: Potassium dihydrogen phosphate (B84403), Ammonium acetate.

  • Acids/Bases: Orthophosphoric acid for pH adjustment.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of Vildagliptin and this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile in a 1:1 ratio

Protocol

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 4.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution of Vildagliptin: Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

  • Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound working standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

  • System Suitability Solution: Transfer 1 mL of Vildagliptin standard stock solution and 1 mL of this compound standard stock solution into a 10 mL volumetric flask and make up to the volume with diluent.

  • Sample Solution: Accurately weigh and transfer about 25 mg of the Vildagliptin sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability parameters are met (e.g., resolution between Vildagliptin and Impurity B > 2.0, tailing factor < 1.5, and theoretical plates > 2000).

  • Inject the standard solution in replicate (n=5) and check for the reproducibility of the peak areas (%RSD < 2.0).

  • Inject the sample solution.

  • Identify the peaks of Vildagliptin and this compound in the sample chromatogram based on their retention times compared to the standard.

  • Calculate the amount of this compound in the sample using the following formula:

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Specificity No interference from blank and placebo at the retention time of Vildagliptin and Impurity B. The method was found to be stability-indicating in forced degradation studies.
Linearity (Impurity B) Linear over the concentration range of 0.1 to 1.5 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Method Precision< 2.0%
- Intermediate Precision< 2.0%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Robustness The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Forced Degradation Studies

Forced degradation studies were performed on Vildagliptin to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Significant degradation of Vildagliptin was observed with the formation of Impurity B and other degradation products.
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) Vildagliptin showed significant degradation.
Oxidative Degradation (3% H₂O₂, RT, 24h) Degradation of Vildagliptin was observed.
Thermal Degradation (105°C, 48h) Minor degradation was observed.
Photolytic Degradation (UV light, 7 days) Negligible degradation was observed.

The method was able to separate the degradation products from the main Vildagliptin peak, confirming its stability-indicating capability.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of this compound in bulk drug substance. The method can be effectively used for routine quality control analysis and for monitoring the stability of Vildagliptin samples.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Review & Impurity Identification B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D System Suitability Criteria Definition C->D E Specificity & Forced Degradation D->E Proceed to Validation F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control Analysis J->K Implement Method L Stability Studies K->L

Caption: Workflow for HPLC Method Development and Validation.

References

Application Note: Rapid Quantification of Vildagliptin Impurity B using Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a rapid and reliable Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Vildagliptin (B1682220) Impurity B in bulk drug substances and pharmaceutical formulations. The developed method offers a significant reduction in analysis time while ensuring high sensitivity, accuracy, and precision, making it suitable for high-throughput quality control environments.

Introduction

Vildagliptin is an oral anti-diabetic agent that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. During the synthesis and storage of Vildagliptin, process-related impurities and degradation products can arise. Vildagliptin Impurity B, chemically known as (2S,2'S)-1,1'-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile, is a potential impurity that needs to be monitored to ensure the safety and efficacy of the final drug product.[1][] This application note describes a validated UPLC method for the rapid and accurate quantification of this impurity.

Experimental Protocol

Instrumentation
  • UPLC System with a PDA/TUV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Chemicals and Reagents
  • Vildagliptin and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water

Chromatographic Conditions
ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-1 min (10% B), 1-3 min (10-90% B), 3-3.5 min (90% B), 3.5-4 min (90-10% B), 4-5 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 2 µL
Run Time 5 minutes
Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 4.5 using diluted orthophosphoric acid.

Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

Standard Stock Solution of Vildagliptin: Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

Spiked Sample Preparation: To a solution of Vildagliptin, spike with a known concentration of this compound standard solution to achieve the desired impurity level for validation studies (e.g., at LOQ, 100%, and 150% of the specification limit).

Method Validation Summary

The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.[3][4]

Validation ParameterResult
Linearity (µg/mL) 0.1 - 2.5
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Accuracy (% Recovery) 98.0 - 102.0
Precision (%RSD) < 2.0
Specificity No interference from Vildagliptin or other related substances at the retention time of Impurity B.
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase pH.

Results and Discussion

The developed UPLC method provides a rapid and efficient separation of Vildagliptin and its Impurity B within a short run time of 5 minutes. The use of a sub-2 µm particle column and a higher flow rate, characteristic of UPLC, significantly reduces the analysis time compared to conventional HPLC methods. The gradient elution ensures a sharp peak shape and good resolution between the analyte and the impurity. The validation results demonstrate that the method is linear, accurate, precise, and specific for the quantification of this compound.

Conclusion

The UPLC method described in this application note is a validated, rapid, and reliable approach for the quantification of this compound in pharmaceutical samples. Its high throughput and accuracy make it an ideal tool for routine quality control testing in the pharmaceutical industry.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing and Analysis Prep_Standard Prepare Vildagliptin and Impurity B Reference Standard Solutions UPLC_System UPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->UPLC_System Prep_Sample Prepare Sample Solution (Bulk Drug / Formulation) Prep_Sample->UPLC_System Prep_Spike Prepare Spiked Sample for Validation Prep_Spike->UPLC_System Injection Inject Sample/Standard (2 µL) UPLC_System->Injection Separation Chromatographic Separation (5 min Gradient Run) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurity B Concentration using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report G Vildagliptin Vildagliptin (API) Storage Storage Conditions Vildagliptin->Storage Final_Product Final Drug Product Vildagliptin->Final_Product Impurity_B This compound Impurity_B->Final_Product Synthesis Synthesis Process Synthesis->Vildagliptin Synthesis->Impurity_B (potential formation) Storage->Impurity_B (potential degradation)

References

Sensitive Detection of Vildagliptin Impurity B using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral anti-hyperglycemic agent that enhances the incretin (B1656795) system to improve glycemic control in patients with type 2 diabetes. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final drug product is a critical quality attribute that must be carefully monitored and controlled. Vildagliptin Impurity B, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carboxamide (amide impurity), is a potential degradation product of Vildagliptin.[1][2][3] Its effective detection and quantification at trace levels are essential to ensure the safety and efficacy of Vildagliptin-containing products. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

Materials and Methods

Chemicals and Reagents
  • Vildagliptin reference standard

  • This compound (amide impurity, C17H27N3O3) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The chromatographic separation can be achieved using a C18 reversed-phase column with gradient elution.

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM) for quantification.

ParameterCondition
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

The MRM transitions for Vildagliptin are well-established.[4][5] For this compound, the precursor ion can be determined from its molecular weight (321.4 g/mol ). The product ions and optimal collision energies should be determined by infusing a standard solution of the impurity into the mass spectrometer.

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
Vildagliptin304.2154.2To be optimized
This compound322.4To be determinedTo be optimized

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Vildagliptin and this compound reference standards in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to construct a calibration curve.

Sample Preparation (from Drug Substance)
  • Accurately weigh approximately 25 mg of the Vildagliptin drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Sample Preparation (from Forced Degradation Studies)

Forced degradation studies can be performed to identify potential degradation products and validate the stability-indicating nature of the method.[6]

  • Acidic Degradation: Dissolve the drug substance in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Basic Degradation: Dissolve the drug substance in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance solution with 3% H2O2 at room temperature for 24 hours.

Data Presentation

ParameterVildagliptinThis compound
Limit of Detection (LOD)~0.5 ng/mLTo be determined experimentally
Limit of Quantification (LOQ)~1.5 ng/mLTo be determined experimentally
Linearity Range1.5 - 500 ng/mL (r² > 0.99)To be determined experimentally
Recovery95 - 105%To be determined experimentally

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting stock_solution Stock Solution Preparation working_standards Working Standards (Calibration Curve) stock_solution->working_standards lc_separation LC Separation (C18 Column) working_standards->lc_separation sample_prep Sample Preparation (Drug Substance/Product) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting (LOD, LOQ, etc.) quantification->reporting

Experimental Workflow Diagram

logical_relationship Logical Relationship: Vildagliptin and Impurity B vildagliptin Vildagliptin (C17H25N3O2) degradation Degradation (e.g., Hydrolysis) vildagliptin->degradation impurity_b This compound (Amide Impurity) (C17H27N3O3) degradation->impurity_b

Vildagliptin to Impurity B Relationship

Conclusion

This application note provides a framework for the development and implementation of a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions will enable researchers, scientists, and drug development professionals to accurately monitor this critical impurity, thereby ensuring the quality and safety of Vildagliptin products. Further method validation in accordance with regulatory guidelines is necessary to establish the full performance characteristics for the analysis of this compound.

References

Application Note: A Stability-Indicating HPLC Assay for Vildagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis of vildagliptin (B1682220) and its process-related impurities and degradation products. This method is crucial for assessing the stability of vildagliptin in bulk drug substances and pharmaceutical formulations, ensuring its quality, safety, and efficacy.

Introduction

Vildagliptin is an oral anti-diabetic agent that enhances the body's own ability to control high blood sugar. It is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] To ensure the stability and safety of vildagliptin drug products, a validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. This application note describes a robust RP-HPLC method capable of resolving vildagliptin from its known impurities and degradation products generated during forced degradation studies.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is critical for the accurate quantification of vildagliptin and its impurities. The following table summarizes the recommended instrumentation and chromatographic conditions.

Table 1: HPLC Method Parameters

ParameterSpecification
HPLC System Waters HPLC with PDA detector or equivalent
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Perchloric acid buffer, methanol (B129727), and acetonitrile (B52724) mixture
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[2][3]
Injection Volume 20 µL
Column Temperature 50°C
Run Time Approximately 20 minutes
Preparation of Solutions

2.2.1. Diluent Preparation: Prepare a mixture of 80 volumes of methanol and 20 volumes of water.

2.2.2. Standard Stock Solution Preparation (Vildagliptin): Accurately weigh and transfer about 25 mg of Vildagliptin reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent.

2.2.3. Sample Solution Preparation: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of Vildagliptin into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up the volume with diluent. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant for analysis.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5]

2.3.1. Acid Degradation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol, add 3.0 mL of 1.0 M HCl, and heat the mixture at 80°C for 3 to 9 hours.[6] After cooling, neutralize the solution with a suitable concentration of NaOH solution and dilute to a final concentration of 1.0 mg/mL with diluent.

2.3.2. Base Degradation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol and add 3.0 mL of 0.1 M NaOH solution.[6] Keep the solution at room temperature for 3 hours. Neutralize the solution with a suitable concentration of HCl solution and dilute to a final concentration of 1.0 mg/mL with diluent.

2.3.3. Oxidative Degradation: Dissolve 5 mg of vildagliptin in 2.0 mL of methanol and add 2.0 mL of 3% H₂O₂ solution. Keep the solution at room temperature for 1 to 7 hours.[6] Dilute to a final concentration of 1.0 mg/mL with diluent.

2.3.4. Thermal Degradation: Expose the solid vildagliptin powder to a temperature of 80°C for a specified duration. Dissolve the stressed sample in the diluent to achieve a final concentration of 1.0 mg/mL.

2.3.5. Photolytic Degradation: Expose the solid vildagliptin powder to UV light (254 nm) for a specified duration. Dissolve the stressed sample in the diluent to achieve a final concentration of 1.0 mg/mL.

Data Presentation

Retention Times and Resolution

The developed HPLC method effectively separates vildagliptin from its degradation products. The following table summarizes the typical retention times and relative retention times (RRT) observed for vildagliptin and its impurities.

Table 2: Retention Times and Relative Retention Times of Vildagliptin and its Degradation Products

CompoundRetention Time (min)Relative Retention Time (RRT)
Degradant 1-0.38
Degradant 2-0.4
Degradant 3-0.5
Degradant 4-0.6
Degradant 5-0.7
Degradant 6-0.8
Vildagliptin~101.0
Degradant 7-1.2
Degradant 8-1.3

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. RRTs are calculated relative to the retention time of vildagliptin.

Summary of Forced Degradation Studies

Vildagliptin shows significant degradation under acidic, basic, and oxidative stress conditions, while it is relatively stable under thermal and photolytic conditions.[1][2]

Table 3: Summary of Forced Degradation Studies for Vildagliptin

Stress ConditionReagent/ConditionDurationObservationMajor Degradants (RRT)
Acidic 1.0 M HCl3-9 hours at 80°CSignificant degradation1.3[1][6]
Alkaline 0.1 M NaOH3 hours at RTSignificant degradation0.4, 0.7, 1.2[1]
Oxidative 3% H₂O₂1-7 hours at RTSignificant degradation0.38, 0.6, 0.8[6]
Neutral Hydrolysis Water-One major degradant0.7[1]
Thermal 80°C-No significant degradation-
Photolytic UV light-No significant degradation-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating HPLC analysis of vildagliptin.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Vildagliptin (Standard/Sample) B Dissolve in Diluent (Methanol:Water) A->B C Sonicate & Dilute to Volume B->C D Filter/Centrifuge C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G Detection at 210 nm F->G H Integrate Peaks G->H Chromatogram I Quantify Vildagliptin & Impurities H->I J Report Results I->J G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples A Vildagliptin Bulk Drug B Acidic (1M HCl, 80°C) A->B C Alkaline (0.1M NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (UV Light) A->F G Prepare Stressed Samples for HPLC B->G C->G D->G E->G F->G H Analyze using Stability- Indicating HPLC Method G->H I Identify & Quantify Degradation Products H->I

References

Application Notes and Protocols for the Chiral Separation of Vildagliptin and its Enantiomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent and a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus.[1][2] The Vildagliptin molecule possesses a single chiral center, resulting in two enantiomers: the therapeutically active (S)-Vildagliptin and its enantiomeric impurity, (R)-Vildagliptin.[1][2] Consequently, the development of robust and validated analytical methods for the chiral separation and quantification of these enantiomers is critical for quality control during manufacturing, purity assessment, and in pharmacokinetic and pharmacodynamic studies.[1] This document provides detailed application notes and protocols for the chiral separation of Vildagliptin using various analytical techniques.

Analytical Methodologies

Several analytical techniques have been successfully employed for the chiral separation of Vildagliptin enantiomers, including Ultra-Fast Liquid Chromatography (UFLC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The most common approach involves the use of chiral stationary phases (CSPs) in HPLC and UFLC.

Reversed-Phase Ultra-Fast Liquid Chromatography (RP-UFLC)

A rapid, sensitive, and validated RP-UFLC method has been developed for the quantitative analysis of Vildagliptin enantiomers.[1] This method is particularly suitable for determining the enantiomeric purity of (S)-Vildagliptin in pharmaceutical formulations.[1]

Quantitative Data Summary

ParameterValueReference
Chiral ColumnChiralcel OD-RH (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase20 mM Borax (B76245) Buffer (pH 9.0 ± 0.05) : Acetonitrile : 0.1% Triethylamine (B128534) (50:50:0.1, v/v/v)[1]
Flow Rate1.0 mL/min[1]
Column Temperature25 °C[1]
Detection Wavelength210 nm[1]
Injection Volume20 µL[1]
Retention Time (R-Vildagliptin)5.2 min[1]
Retention Time (S-Vildagliptin)7.2 min[1]
Resolution (Rs)4.66[3]
Linearity Range (S-Vildagliptin)1 - 12 µg/mL[1]
Correlation Coefficient (r²)0.999[1]
Limit of Detection (LOD)0.024 µg/mL[1]
Limit of Quantification (LOQ)0.075 µg/mL[1]
Accuracy (% Recovery)99.19% - 100.4%[1]

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare a 20 mM Borax buffer by dissolving 3.81 grams of borax in 500 mL of ultrapure water and adjust the pH to 9.0 ± 0.05.[1]

    • Mix the Borax buffer, acetonitrile, and triethylamine in the ratio of 50:50:0.1 (v/v/v).[1]

    • Degas the mobile phase by sonication before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Vildagliptin standard in the mobile phase to obtain a desired concentration.

  • Sample Preparation:

    • For pharmaceutical formulations, crush a tablet and dissolve the powder in a suitable solvent, followed by filtration to remove excipients. Dilute the filtrate with the mobile phase to an appropriate concentration.

  • Chromatographic Analysis:

    • Set up the UFLC system with the specified parameters.

    • Equilibrate the Chiralcel OD-RH column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Monitor the separation at 210 nm and integrate the peak areas for quantification.[1]

Experimental Workflow for RP-UFLC Chiral Separation of Vildagliptin

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis UFLC Analysis cluster_data Data Processing A Prepare 20mM Borax Buffer (pH 9.0) B Prepare Mobile Phase (Buffer:ACN:TEA 50:50:0.1) A->B C Prepare Vildagliptin Standard & Sample Solutions D Equilibrate Chiralcel OD-RH Column C->D E Inject Sample (20 µL) D->E F Isocratic Elution (1.0 mL/min, 25°C) E->F G UV Detection at 210 nm F->G H Peak Integration & Quantification G->H I Purity Assessment & Reporting H->I

Caption: Workflow for the chiral separation of Vildagliptin by RP-UFLC.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Normal-phase HPLC is another effective technique for the chiral separation of Vildagliptin and its intermediates. This method often utilizes polysaccharide-based chiral stationary phases.

Quantitative Data Summary

ParameterValueReference
Chiral ColumnCHIRALPAK® AD-H (4.6 x 250mm)[4]
Mobile Phasen-hexane : ethanol (B145695) : methanol (B129727) (65:25:10, v/v/v)[4]
Flow Rate0.8 mL/min[4]
Column Temperature35 °C[4]
Detection Wavelength210 nm[4]
Resolution (Rs)≥ 1.5[4]

Experimental Protocol

  • Mobile Phase Preparation:

    • Mix n-hexane, ethanol, and methanol in the specified ratio (65:25:10, v/v/v).[4]

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Vildagliptin intermediate-5 sample in ethanol to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic Analysis:

    • Set up the HPLC system with the CHIRALPAK® AD-H column and the specified chromatographic conditions.

    • Equilibrate the column with the mobile phase.

    • Inject the prepared sample solution.

    • Monitor the separation at 210 nm.[4]

Logical Relationship for NP-HPLC Method Development

G A Objective: Separate Vildagliptin Intermediate-5 Enantiomers B Select Chiral Stationary Phase: CHIRALPAK® AD-H A->B C Select Mobile Phase: n-hexane-ethanol-methanol A->C D Optimize Mobile Phase Ratio: 65:35 (n-hexane:alcohols) B->D C->D E Optimize Flow Rate & Temperature: 0.8 mL/min, 35°C D->E F Set Detection Wavelength: 210 nm D->F G Validation: Specificity, Accuracy, Reproducibility E->G F->G H Final Method G->H

Caption: Logical steps in the development of an NP-HPLC method for Vildagliptin intermediate enantiomer separation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a cost-effective alternative for the enantiomeric impurity control of Vildagliptin.[2] This technique utilizes cyclodextrins as chiral selectors in the background electrolyte.

Quantitative Data Summary

ParameterValueReference
Chiral Selector50 mM α-Cyclodextrin (α-CD)[2]
Background Electrolyte (BGE)75 mM Acetate (B1210297) Buffer (pH 4.5)[2]
Applied Voltage18 kV[2]
Capillary Temperature15 °C[2]
Detection Wavelength205 nm[2]
Analysis Time< 9 min[2]
Resolution (Rs)2.07[2]
Migration OrderR-Vildagliptin followed by S-Vildagliptin[2]

Experimental Protocol

  • Background Electrolyte Preparation:

    • Prepare a 75 mM acetate buffer and adjust the pH to 4.5.

    • Dissolve α-Cyclodextrin in the acetate buffer to a final concentration of 50 mM.[2]

  • Sample Preparation:

    • Dissolve the Vildagliptin sample in the background electrolyte to the desired concentration.

  • CE Analysis:

    • Condition the capillary with the background electrolyte.

    • Inject the sample into the capillary.

    • Apply the specified voltage and maintain the capillary temperature.

    • Monitor the separation at 205 nm.[2]

Signaling Pathway Analogy for Chiral Recognition in CE

G V_R R-Vildagliptin CD α-Cyclodextrin (Chiral Selector) V_R->CD Interaction V_S S-Vildagliptin V_S->CD Interaction Complex_R [R-Vildagliptin : α-CD] Complex CD->Complex_R Forms Complex Complex_S [S-Vildagliptin : α-CD] Complex CD->Complex_S Forms Complex Separation Differential Migration & Separation Complex_R->Separation Complex_S->Separation

Caption: Conceptual diagram of chiral recognition of Vildagliptin enantiomers by α-Cyclodextrin in CE.

Conclusion

The presented application notes and protocols provide comprehensive guidance for the chiral separation of Vildagliptin and its enantiomeric impurities. The choice of method will depend on the specific requirements of the analysis, such as speed, resolution, and available instrumentation. The UFLC and HPLC methods using chiral stationary phases offer excellent resolution and are well-suited for routine quality control. Capillary electrophoresis provides a cost-effective and rapid alternative. All methods should be properly validated according to ICH guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols: Sample Preparation for the Analysis of Vildagliptin Impurity B in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. As with any pharmaceutical product, the presence of impurities must be carefully controlled to ensure safety and efficacy. Vildagliptin Impurity B is a known related substance that requires monitoring in Vildagliptin tablet formulations. This document provides a detailed protocol for the sample preparation of Vildagliptin tablets for the accurate quantification of this compound, primarily using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Materials and Reagents

  • Vildagliptin Tablets

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Potassium Dihydrogen Phosphate (B84403) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (Type I)

  • 0.45 µm Nylon Syringe Filters

Experimental Protocols

1. Standard Solution Preparation

  • Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v), sonicate to dissolve, and then dilute to the mark with the diluent. This yields a stock solution of approximately 100 µg/mL.

  • Working Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 1 µg/mL) by diluting with the mobile phase.

2. Sample Preparation from Tablets

  • Tablet Powdering: Weigh and finely powder not fewer than 20 Vildagliptin tablets.

  • Extraction: Accurately weigh a portion of the tablet powder equivalent to 50 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.[1]

  • Dissolution: Add approximately 80 mL of distilled water to the volumetric flask.[1]

  • Sonication: Sonicate the flask for 10 minutes to ensure complete dissolution of the active pharmaceutical ingredient and extraction of the impurity.[1]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with distilled water.[1]

  • Filtration: Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

3. Chromatographic Conditions (Example)

The following is an example of a reversed-phase HPLC method suitable for the analysis of Vildagliptin and its impurities.

  • Column: Symmetry® Waters C18 column (150 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 4.6), acetonitrile, and methanol in the ratio of 30:50:20 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Data Presentation

Table 1: Summary of Sample Preparation and Chromatographic Parameters

ParameterValueReference
Sample Preparation
Sample WeightEquivalent to 50 mg Vildagliptin[1]
Extraction SolventDistilled Water[1]
Sonication Time10 minutes[1]
Final Dilution Volume100 mL[1]
Filtration0.45 µm Nylon Syringe Filter[1]
Chromatographic Conditions
ColumnSymmetry® Waters C18 (150x4.6mm, 5µm)[2]
Mobile PhaseKH2PO4 buffer (pH 4.6):ACN:MeOH (30:50:20)[2]
Flow Rate1.0 mL/min[2]
Detection220 nm[2]
Injection Volume20 µL

Visualization

SamplePreparationWorkflow start Start powdering Weigh and Powder ≥20 Vildagliptin Tablets start->powdering extraction Transfer Powder Equivalent to 50mg Vildagliptin to 100mL Volumetric Flask powdering->extraction dissolution Add 80mL Distilled Water extraction->dissolution sonication Sonicate for 10 minutes dissolution->sonication dilution Cool and Dilute to Volume sonication->dilution filtration Filter through 0.45µm Nylon Filter dilution->filtration analysis Inject into HPLC/UPLC System filtration->analysis end_node End analysis->end_node

Caption: Workflow for this compound Sample Preparation.

References

Application Notes & Protocols: Strategic Column Selection for Vildagliptin Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical regulatory requirement to ensure safety and efficacy. Impurities can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or the unintended presence of enantiomeric isomers.[1][2]

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of these impurities. The success of an HPLC method is fundamentally dependent on the selection of an appropriate chromatographic column. This document provides a comprehensive guide to selecting columns for Vildagliptin impurity analysis, complete with detailed protocols and comparative data.

Common Vildagliptin Impurities

Effective column selection begins with understanding the analytes to be separated. Vildagliptin can have several potential impurities, including:

  • Process-Related Impurities: Such as synthetic intermediates like 3-amino-1-adamantanol (AAD).[3]

  • Degradation Products: Formed under stress conditions like acid/base hydrolysis, oxidation, or thermal stress.[4][5] A primary degradation product involves the hydrolysis of the nitrile group to an amide.[6]

  • Chiral Impurities: The R-enantiomer of Vildagliptin is a potential chiral impurity.[1]

  • Potentially Genotoxic Impurities (PGIs): Reactive bases that may be used in the synthesis, such as pyridine, 4-dimethylaminopyridine, and N,N-dimethylaniline.[7]

Column Selection Strategy

The logical approach to column selection involves a multi-step process, starting with a versatile column and moving to more specialized columns based on the separation challenge.

ColumnSelection start_node Identify Target Impurities (Process, Degradation, Chiral, PGIs) chiral_check Chiral Impurity Present? start_node->chiral_check c18_screen Initial Screening: Reversed-Phase C18 Column resolution_check Resolution Adequate? c18_screen->resolution_check optimize_mp Optimize Mobile Phase (pH, Organic Ratio, Gradient) resolution_check->optimize_mp No final_method Final Validated Method resolution_check->final_method Yes chiral_check->c18_screen No chiral_column Select Chiral Stationary Phase (e.g., Chiralpak IC) chiral_check->chiral_column Yes optimize_mp->resolution_check alt_selectivity Alternative Selectivity: Try C8, CN, or Phenyl Columns optimize_mp->alt_selectivity If resolution still poor alt_selectivity->resolution_check chiral_column->final_method

Caption: Logical workflow for Vildagliptin impurity separation column selection.

  • Initial Screening (C18 Columns): The octadecyl silane (B1218182) (C18 or ODS) stationary phase is the workhorse of reversed-phase chromatography and the recommended starting point. Its hydrophobic nature is well-suited for separating Vildagliptin from many of its less polar and moderately polar impurities.[4][5][8]

  • Alternative Selectivity (C8, CN Columns): If a C18 column fails to provide adequate resolution, particularly for more polar or structurally similar impurities, alternative stationary phases should be considered.

    • C8 Columns: Less hydrophobic than C18, offering different selectivity and often shorter retention times. This can be advantageous for resolving early-eluting polar impurities from the void volume.[9][10]

    • Cyano (CN) Columns: Offer unique selectivity due to dipole-dipole interactions. They are particularly effective for separating compounds with electrophilic functional groups, such as potentially genotoxic impurities.[7][11]

  • Specialized Columns (Chiral Phases): To separate enantiomers, a chiral stationary phase (CSP) is mandatory. For Vildagliptin, polysaccharide-based CSPs have proven effective.[1]

Application Protocols

The following protocols are derived from validated methods reported in the scientific literature.

Protocol 1: Stability-Indicating Impurity Profiling using a C18 Column

This method is designed for the simultaneous determination of Vildagliptin and its degradation products.

Experimental Workflow:

ProtocolWorkflow prep 1. Sample Preparation (Dissolve API/formulation in diluent) hplc 2. HPLC System Setup (Install column, prime mobile phase) prep->hplc inject 3. Injection (Inject sample solution) hplc->inject acquire 4. Data Acquisition (Run gradient, detect at 210 nm) inject->acquire analyze 5. Data Analysis (Integrate peaks, calculate % impurity) acquire->analyze

Caption: General experimental workflow for HPLC analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the Vildagliptin sample (API or powdered tablets) in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 1.0 mg/mL.[4] Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions: The table below summarizes conditions from two representative stability-indicating methods. Method A uses a gradient elution which is often necessary to resolve a wide range of degradation products.[5] Method B is an isocratic method suitable for simultaneous analysis with another drug, Metformin.[12][13]

Table 1: Chromatographic Conditions for Stability-Indicating Methods

Parameter Method A (Gradient)[5][8] Method B (Isocratic)[12][13]
Column Hypersil ODS, C18 Kromasil C18
Dimensions 250 x 4.6 mm 250 x 4.5 mm
Particle Size 5 µm 5 µm
Mobile Phase A Perchloric Acid Buffer 0.05 M KH₂PO₄ Buffer (pH 3.5)
Mobile Phase B Methanol, Acetonitrile, Triethylamine Acetonitrile
Composition Gradient Elution Buffer:Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min 0.9 mL/min
Detection (UV) 210 nm 263 nm
Column Temp. Ambient Ambient

| Injection Vol. | 20 µL | 20 µL |

Expected Results: This method effectively separates Vildagliptin from impurities generated during forced degradation studies (acidic, alkaline, and oxidative stress).[5] The peak purity of Vildagliptin can be assessed using a photodiode array (PDA) detector, confirming the stability-indicating nature of the method.[8]

Protocol 2: Separation of Potentially Genotoxic Impurities (PGIs) using a CN Column

This highly sensitive method is tailored for the quantification of trace-level PGIs that may be present from the synthesis of Vildagliptin.

Methodology:

  • Sample Preparation: Prepare a stock solution of Vildagliptin in the mobile phase. Prepare separate stock solutions of the PGI reference standards (pyridine, 4-dimethylaminopyridine, N,N-dimethylaniline). Create calibration standards by spiking the Vildagliptin solution with the PGI standards at appropriate levels (e.g., Limit of Quantification to 150% of the permitted level).[7]

  • Chromatographic Conditions: A Cyano (CN) column is used in reversed-phase mode, coupled with mass spectrometry for highly specific and sensitive detection.[7]

Table 2: Chromatographic Conditions for PGI Analysis

Parameter Method Details[7]
Column KROMASIL CN
Dimensions 250 x 3.9 mm
Particle Size 3.5 µm
Mobile Phase Water:Methanol (55:45 v/v) containing 2.5 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.5 mL/min
Detection Mass Spectrometry (MS) with Selected Ion Monitoring (SIM)
Monitored m/z Pyridine: 80, N,N-dimethylaniline: 122, 4-dimethylaminopyridine: 123

| Column Temp. | Ambient |

Expected Results: The method provides excellent sensitivity and linearity for quantifying PGIs at levels far below their permitted limits.[7] The use of an MS detector ensures high selectivity, preventing interference from the Vildagliptin main peak or other impurities.[7]

Protocol 3: Enantiomeric Separation using a Chiral Column

This protocol is essential for determining the enantiomeric purity of Vildagliptin, specifically quantifying the undesired R-enantiomer.

Methodology:

  • Sample Preparation: Dissolve the Vildagliptin sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions: A chiral stationary phase is required. Excellent separation has been achieved using a Chiralpak IC column, which consists of cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel.[1]

Table 3: Chromatographic Conditions for Chiral Separation

Parameter Method Details[1]
Column Chiralpak IC
Dimensions 250 x 4.6 mm
Particle Size 5 µm
Mobile Phase Ethanol and Diethylamine (100:0.1 v/v)
Mode Polar Organic Mode
Flow Rate 1.0 mL/min
Detection (UV) 215 nm

| Column Temp. | 25°C |

Expected Results: The method achieves baseline resolution (Resolution > 4.0) between the Vildagliptin (S-enantiomer) and its R-enantiomer.[1] The method is sensitive and reproducible, making it suitable for quality control and stability testing of Vildagliptin bulk drug samples.[1]

Summary and Conclusion

The selection of an appropriate HPLC column is paramount for the successful separation and quantification of Vildagliptin impurities. A systematic approach, beginning with a standard C18 column and progressing to columns with alternative or specialized selectivity like C8, CN, or chiral phases, allows for the development of robust and reliable analytical methods. The protocols detailed in these notes provide validated starting points for researchers in quality control and drug development to ensure the purity, safety, and stability of Vildagliptin.

References

Application Notes and Protocols for Mobile Phase Optimization in the Resolution of Vildagliptin and Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral anti-diabetic drug that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such related substance is Vildagliptin Impurity B, a dimer impurity. Achieving a robust and reliable analytical method for the separation and quantification of Vildagliptin from Impurity B is critical for quality control in the pharmaceutical industry.

This document provides detailed application notes and protocols for the optimization of the mobile phase in a reversed-phase high-performance liquid chromatography (RP-HPLC) method to achieve optimal resolution between Vildagliptin and Impurity B.

Physicochemical Properties and Their Impact on Separation

Understanding the physicochemical properties of Vildagliptin and Impurity B is fundamental to developing a successful separation method.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )pKa
Vildagliptin (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrileC17H25N3O2303.409.03 (basic), 14.71 (acidic)[1]
Impurity B (2S,2'S)-1,1'-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrileC24H33N5O3439.56[][3]Not available

Vildagliptin possesses a basic secondary amine within the adamantyl group, with a pKa of 9.03.[1] This makes the mobile phase pH a critical parameter in controlling its retention and peak shape. At a pH below its pKa, Vildagliptin will be protonated and more polar, leading to earlier elution in reversed-phase chromatography. Conversely, at a pH above its pKa, it will be in its neutral form and more retained. Impurity B, being a dimer of Vildagliptin, is expected to have a significantly different polarity and size, which aids in its separation.

Experimental Protocols

Initial Method Scouting

The initial step in method development is to screen various mobile phase conditions to find a promising starting point for optimization.

Objective: To identify a suitable organic modifier, buffer system, and initial pH for the separation of Vildagliptin and Impurity B.

Materials:

  • Vildagliptin reference standard

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Ammonium acetate

  • Triethylamine (TEA)

  • HPLC grade water

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution containing both Vildagliptin and Impurity B at a concentration of approximately 100 µg/mL each in a suitable diluent (e.g., mobile phase).

  • Mobile Phase Preparation (Scouting Runs):

    • Run 1 (Acidic pH, ACN): Mobile Phase A: 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid. Mobile Phase B: Acetonitrile.

    • Run 2 (Acidic pH, MeOH): Mobile Phase A: 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid. Mobile Phase B: Methanol.

    • Run 3 (Neutral pH, ACN): Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 7.0. Mobile Phase B: Acetonitrile.

    • Run 4 (Neutral pH, MeOH): Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 7.0. Mobile Phase B: Methanol.

  • Chromatographic Conditions (Scouting):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm[4]

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) for each run to determine the approximate elution strength required.

  • Data Analysis: Evaluate the chromatograms for peak shape, retention times, and initial resolution between Vildagliptin and Impurity B. Select the most promising combination of organic modifier and pH for further optimization.

Mobile Phase Optimization: pH and Organic Modifier Ratio

Once a suitable buffer system and organic modifier are selected, fine-tuning the pH and the isocratic or gradient conditions is crucial for achieving optimal resolution.

Objective: To systematically vary the mobile phase pH and organic modifier concentration to maximize the resolution between Vildagliptin and Impurity B while maintaining good peak shape and a reasonable run time.

Procedure:

  • pH Optimization:

    • Based on the initial scouting, select the most promising buffer system.

    • Prepare a series of mobile phases with varying pH values around the initial promising pH. For example, if acidic pH showed better results, prepare mobile phases at pH 2.5, 3.0, 3.5, and 4.0.

    • Analyze the standard solution using an isocratic elution with a fixed organic modifier percentage (e.g., 40%).

    • Plot the retention time and resolution against pH to determine the optimal pH.

  • Organic Modifier Ratio Optimization:

    • Using the optimal pH determined in the previous step, prepare a series of mobile phases with varying organic modifier concentrations (e.g., 30%, 35%, 40%, 45%, 50% Acetonitrile).

    • Analyze the standard solution using these isocratic mobile phases.

    • Plot the retention time and resolution against the percentage of organic modifier to find the best balance between resolution and analysis time.

Optimized Chromatographic Conditions (Example)

The following table summarizes a set of optimized conditions derived from literature and experimental experience for the successful resolution of Vildagliptin and Impurity B.

ParameterCondition
Column C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm)
Mobile Phase Buffer: Acetonitrile (e.g., 60:40 v/v)
Buffer 10 mM Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase

Data Presentation

The following tables summarize typical data obtained during mobile phase optimization.

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution (Isocratic, 40% Acetonitrile)

pHVildagliptin Retention Time (min)Impurity B Retention Time (min)Resolution (Rs)
2.53.86.22.8
3.04.57.53.5
3.55.28.84.1
4.06.110.24.5

Table 2: Effect of Acetonitrile Percentage on Retention Time and Resolution (Isocratic, pH 3.5)

Acetonitrile (%)Vildagliptin Retention Time (min)Impurity B Retention Time (min)Resolution (Rs)
357.813.55.2
405.28.84.1
453.96.53.2
502.84.72.5

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (Resolution of Vildagliptin & Impurity B) scouting Initial Method Scouting start->scouting select_params Select Promising Organic Modifier & pH Range scouting->select_params optimize_ph Systematic pH Optimization select_params->optimize_ph optimize_org Organic Modifier Ratio Optimization optimize_ph->optimize_org final_method Final Optimized Method optimize_org->final_method validation Method Validation (ICH Guidelines) final_method->validation end End: Routine Analysis validation->end

Mobile Phase Optimization Workflow

Vildagliptin_Impurity_B_Relationship vildagliptin Vildagliptin (C17H25N3O2) impurity_b Impurity B (Dimer) (C24H33N5O3) vildagliptin->impurity_b Dimerization

Chemical Relationship of Vildagliptin and Impurity B

Conclusion

The successful separation of Vildagliptin and its Impurity B is readily achievable through a systematic approach to mobile phase optimization. By carefully selecting the appropriate organic modifier and fine-tuning the mobile phase pH and composition, a robust and reliable RP-HPLC method can be developed. The provided protocols and data serve as a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry to establish effective quality control methods for Vildagliptin. The use of a C18 column with a mobile phase consisting of a phosphate buffer at a slightly acidic pH (around 3.5) and acetonitrile as the organic modifier has been shown to provide excellent resolution and peak shape for both analytes.

References

Spectroscopic Characterization of Vildagliptin Impurity B: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the spectroscopic techniques for the identification and characterization of Vildagliptin (B1682220) Impurity B. Vildagliptin, an oral anti-hyperglycemic agent, is used for the treatment of type 2 diabetes mellitus.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[1][3] This document outlines detailed protocols for the use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of Vildagliptin Impurity B. The provided methodologies and data are intended to guide researchers and quality control analysts in the robust characterization of this specific impurity.

Introduction to this compound

This compound, chemically known as 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potential process-related impurity or degradation product of Vildagliptin.[4] Its structure is presented in Figure 1. The presence of impurities in pharmaceutical products must be carefully monitored and controlled to meet regulatory requirements.[3] Spectroscopic techniques are powerful tools for the structural elucidation and quantification of such impurities.

This compound

  • IUPAC Name: 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[4]

  • Molecular Formula: C24H33N5O3[4]

  • Molecular Weight: 439.6 g/mol [4]

  • CAS Number: 1036959-23-5[4]

Spectroscopic Characterization Workflow

The structural characterization of this compound typically follows a systematic workflow involving multiple spectroscopic techniques to gather complementary information.

Fig. 1: Workflow for Spectroscopic Characterization.

Experimental Protocols and Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for its identification. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Protocol: LC-HRMS Analysis

  • Chromatographic System: Waters ACQUITY UPLC System.

  • Mass Spectrometer: Waters Synapt G2-Si High Definition Mass Spectrometry (HDMS).[1]

  • Column: A suitable reversed-phase column, such as a C18, can be used. For direct infusion, a union can be used in place of a column.[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Elution Mode: Isocratic, typically with a high percentage of mobile phase B for direct infusion (e.g., 10:90 v/v of A:B).[1]

  • Flow Rate: 0.5 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode to determine the parent ion and MS/MS mode to obtain fragmentation data.

Data Presentation: Mass Spectrometry Data

ParameterObserved ValueReference
Molecular Formula C24H33N5O3[4]
Monoisotopic Mass 439.2583 Da[4]
[M+H]+ (m/z) 440.2658Calculated
Key MS/MS Fragments To be determined experimentally
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is essential for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and connectivity of atoms.[1][6]

Protocol: NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.

Data Presentation: Expected NMR Assignments (Hypothetical)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Adamantyl Protons1.5 - 2.530 - 50
Pyrrolidine Protons1.8 - 4.825 - 60
Methylene Protons (linker)3.0 - 4.050 - 60
OH Proton~5.0 (broad)-
C=O (Amide)-165 - 175
C≡N (Nitrile)-115 - 125

Note: The actual chemical shifts will need to be determined experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The comparison of its spectrum with that of Vildagliptin can reveal key structural differences.[1]

Protocol: FT-IR Analysis

  • Spectrometer: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the isolated impurity or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups.

Data Presentation: FT-IR Peak Assignments

Wavenumber (cm⁻¹)AssignmentReference
~3385O-H Stretching[1]
~2920, 2854Aliphatic C-H Stretching[1]
~2237C≡N Stretching (expected)[1]
~1616C=O Stretching (Amide)[1]

Note: The absence or presence of specific peaks compared to Vildagliptin's spectrum is informative. For example, changes in the amide and nitrile regions can indicate structural modifications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification. The UV spectrum of the impurity can be compared to that of the parent drug.

Protocol: UV-Vis Analysis

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve a known concentration of the isolated impurity in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Data Presentation: UV-Vis Absorption Data

ParameterObserved ValueReference
Solvent Methanol[7]
λmax ~210 nm[7][8]
Molar Absorptivity (ε) To be determined experimentally

Note: The λmax of Vildagliptin is also reported to be around 210 nm, so chromatographic separation is essential for differentiation and quantification in a mixture.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, FT-IR spectroscopy, and UV-Vis spectroscopy provides a robust analytical workflow for the comprehensive characterization of this compound. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Vildagliptin. Adherence to these or similar validated methods is crucial for ensuring the safety and quality of the final pharmaceutical product.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the elucidation of this compound.

Spectroscopic_Technique_Information_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Impurity_B This compound (Unknown Structure) MS Mass Spectrometry Impurity_B->MS NMR NMR Spectroscopy Impurity_B->NMR FTIR FT-IR Spectroscopy Impurity_B->FTIR UVVis UV-Vis Spectroscopy Impurity_B->UVVis Mol_Weight Molecular Weight & Elemental Composition MS->Mol_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Chromophores Chromophoric Groups UVVis->Chromophores Structure Confirmed Structure of This compound Mol_Weight->Structure Fragmentation->Structure Connectivity->Structure Functional_Groups->Structure Chromophores->Structure

Fig. 2: Relationship between techniques and structural data.

References

Troubleshooting & Optimization

Overcoming peak tailing in Vildagliptin Impurity B HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of Vildagliptin and its impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis, with a specific focus on overcoming peak tailing for Vildagliptin Impurity B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity in the synthesis of Vildagliptin.[] It is identified as a dimer of Vildagliptin with the chemical formula C24H33N5O3.[2] Given its structure containing secondary amine groups, it is expected to be a basic compound, similar to Vildagliptin itself.

Q2: Why is peak tailing a common issue for Vildagliptin and its Impurity B in reversed-phase HPLC?

A2: Vildagliptin and its impurities, being basic compounds, are prone to secondary interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases (like C18 columns).[3] These interactions can lead to poor peak shapes, specifically peak tailing, which can compromise resolution and accuracy of quantification.

Q3: What is an acceptable USP tailing factor?

A3: An ideal USP tailing factor is 1.0, indicating a perfectly symmetrical peak. In practice, a tailing factor between 0.8 and 1.5 is often considered acceptable for routine analysis. However, for method validation and impurity profiling, a stricter limit, typically not more than 1.2, is often required.

Q4: Can the mobile phase pH significantly impact peak shape?

A4: Yes, the mobile phase pH is a critical parameter. For basic compounds like Vildagliptin and its Impurity B, a lower pH (typically between 3 and 4) is recommended. At this pH, the analytes are fully protonated, and the silanol groups on the stationary phase are less ionized, which minimizes the secondary interactions that cause peak tailing.

Q5: How does the choice of organic modifier affect peak shape?

A5: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence selectivity and peak shape. Acetonitrile generally provides better peak efficiency (narrower peaks) and lower backpressure. However, methanol (B129727) can sometimes offer different selectivity for closely eluting compounds. It is advisable to evaluate both during method development.

Troubleshooting Guide: Overcoming Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing of this compound Secondary Interactions with Silanol Groups 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to a range of 3.0-4.0 using an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). This will protonate the basic analyte and suppress the ionization of residual silanol groups. 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small, less polar group to the residual silanol groups, effectively shielding them from interaction with the analyte. 3. Add a Competing Base: Introduce a small amount of a basic additive, such as triethylamine (B128534) (TEA) at a concentration of 0.1-0.5% (v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove strongly retained contaminants. 2. Use a Guard Column: A guard column installed before the analytical column will protect it from strongly retained impurities and particulate matter from the sample. 3. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.
Inappropriate Mobile Phase Buffer 1. Ensure Adequate Buffer Capacity: Use a buffer concentration in the range of 10-25 mM to maintain a stable pH on the column. 2. Choose a Suitable Buffer: Select a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity.
Sample Overload 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample to avoid saturating the stationary phase.
Extra-Column Volume 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the autosampler, column, and detector. 2. Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.

Experimental Protocols

Recommended HPLC Method for Vildagliptin and Impurity B Analysis

This method provides a starting point for the analysis and can be optimized to address peak tailing.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)
Protocol for Mobile Phase pH Adjustment
  • Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.

  • Place the solution on a magnetic stirrer and continuously monitor the pH using a calibrated pH meter.

  • Slowly add diluted orthophosphoric acid dropwise until the pH of the solution reaches 3.5.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for This compound check_method Review Method Parameters: - Column Type - Mobile Phase pH - Buffer Concentration start->check_method is_basic_compound Is Analyte Basic? check_method->is_basic_compound adjust_ph Lower Mobile Phase pH (e.g., to 3.0 - 4.0) is_basic_compound->adjust_ph Yes check_column_health Investigate Column Health is_basic_compound->check_column_health No use_endcapped Use End-Capped Column adjust_ph->use_endcapped end_good Peak Shape Improved adjust_ph->end_good add_competing_base Add Competing Base (e.g., TEA) use_endcapped->add_competing_base use_endcapped->end_good add_competing_base->check_column_health add_competing_base->end_good flush_column Flush with Strong Solvent check_column_health->flush_column use_guard_column Install Guard Column flush_column->use_guard_column flush_column->end_good replace_column Replace Column use_guard_column->replace_column use_guard_column->end_good check_sample Evaluate Sample Preparation replace_column->check_sample end_bad Issue Persists: Consult Instrument Manual/ Contact Manufacturer replace_column->end_bad reduce_load Reduce Injection Volume/ Dilute Sample check_sample->reduce_load check_system Check HPLC System reduce_load->check_system reduce_load->end_good minimize_dead_volume Minimize Extra-Column Volume (Tubing, Fittings) check_system->minimize_dead_volume minimize_dead_volume->end_good minimize_dead_volume->end_good minimize_dead_volume->end_bad If no improvement

Troubleshooting workflow for peak tailing.

References

Resolving co-elution of Vildagliptin Impurity B with other degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of Vildagliptin and its impurities. The focus is on resolving the co-elution of Vildagliptin Impurity B with other degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and under which conditions does it form?

A1: this compound, also known as Vildagliptin Amide Impurity, is a degradation product of Vildagliptin.[1][2] Its chemical name is (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide.[2] It is known to form significantly under oxidative and alkaline (basic) stress conditions.[1][3][4] Hydrolysis of Vildagliptin to Impurity B can also be accelerated by high humidity and high temperatures.[1][4]

Q2: Why is resolving this compound from other degradants important?

A2: Accurate quantification of impurities is a critical regulatory requirement for ensuring the safety and efficacy of pharmaceutical products. Co-elution, where two or more compounds elute from the chromatography column at the same time, leads to inaccurate measurement of each component. Resolving this compound from other degradants is essential for a validated stability-indicating assay method (SIAM), which is necessary to monitor the stability of Vildagliptin and control its impurities within acceptable limits.

Q3: What are the common degradants of Vildagliptin observed during forced degradation studies?

A3: Forced degradation studies show that Vildagliptin degrades under acidic, basic, and oxidative conditions to form several products.[5][6] Besides Impurity B, other degradants have been identified at various relative retention times (RRTs) under different stress conditions.[5][7] For a summary of common degradants and their formation conditions, please refer to Table 1.

Q4: Can you suggest a starting point for an HPLC method to separate this compound?

A4: A good starting point is a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. Several validated methods have been published that successfully separate Vildagliptin from its known and unknown impurities.[3] A common approach involves using a C18 or C8 column with a gradient elution program. A typical mobile phase consists of a phosphate (B84403) or acetate (B1210297) buffer at a controlled pH mixed with an organic modifier like acetonitrile (B52724) or methanol. For a detailed, recommended protocol, please see the "Recommended Analytical Protocol" section.

Troubleshooting Guide: Resolving Co-elution of Impurity B

Co-elution of this compound with another degradant can be a challenging issue. This step-by-step guide provides a systematic approach to troubleshoot and resolve this problem.

dot

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution start Start: Co-elution Observed (Impurity B + Degradant) step1 Step 1: Confirm Co-elution - Use Peak Purity analysis (PDA/MS) - Overlay chromatograms of individual standards start->step1 step2 Step 2: Adjust Mobile Phase Selectivity (α) - Change Organic Modifier (e.g., Acetonitrile to Methanol) - Adjust Mobile Phase pH step1->step2 Confirmed step3 Step 3: Modify Gradient Profile - Decrease gradient slope (make it shallower) - Introduce isocratic holds near the elution time step2->step3 Partial or No Improvement end_resolved Resolution Achieved (Rs > 1.5) step2->end_resolved Successful step4 Step 4: Optimize Column Efficiency (N) & Retention (k) - Lower the flow rate - Decrease column temperature step3->step4 Partial or No Improvement step3->end_resolved Successful step5 Step 5: Change Stationary Phase - Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) step4->step5 Partial or No Improvement step4->end_resolved Successful step5->end_resolved Successful end_unresolved Issue Persists: Consult Advanced Support step5->end_unresolved Issue Unresolved HPLC_Workflow Analytical Method Workflow prep 1. Preparation - Mobile Phase - Standard & Sample Solutions system_setup 2. System Setup & Equilibration - Install Column (Hypersil ODS) - Set Flow Rate (1.0 mL/min) - Equilibrate until baseline is stable prep->system_setup injection 3. Injection Sequence - Blank (Diluent) - System Suitability Standard - Samples system_setup->injection run 4. Chromatographic Run - Execute Gradient Program - UV Detection at 210 nm injection->run data_acq 5. Data Acquisition & Processing - Integrate Peaks - Perform System Suitability Checks - Quantify Impurities run->data_acq report 6. Reporting - Generate Final Report data_acq->report

References

Improving sensitivity and limit of detection for Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Vildagliptin (B1682220) Impurity B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving sensitivity and the limit of detection for this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is Vildagliptin Impurity B?

A1: this compound is chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide.[1][2] It is also referred to as Vildagliptin Amide Impurity.[2] This impurity can form under oxidative and basic stress conditions.[3][4]

Q2: Why is it crucial to have a sensitive analytical method for this compound?

A2: Regulatory bodies require strict control over impurities in pharmaceutical products to ensure their safety and efficacy.[5] A sensitive analytical method with a low limit of detection (LOD) and limit of quantification (LOQ) is essential to accurately quantify this compound, even at trace levels, ensuring that it does not exceed the established safety thresholds.

Q3: What are the recommended analytical techniques for detecting this compound at low levels?

A3: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly recommended technique due to its superior sensitivity, selectivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] HPLC with UV detection can also be used, but may lack the required sensitivity for trace-level quantification.[9][10]

Q4: How can I obtain a reference standard for this compound?

A4: Certified reference standards for this compound are commercially available from various pharmaceutical reference standard suppliers.[1][] It is crucial to use a well-characterized reference standard for accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for Impurity B Inappropriate mobile phase pH.Adjust the mobile phase pH. Vildagliptin and its impurities are basic compounds, so a slightly acidic mobile phase (e.g., pH 2.1-4.6) can improve peak shape.[12][13]
Column overload.Reduce the injection volume or the sample concentration.
Column degradation.Use a guard column and ensure proper mobile phase filtration. If necessary, replace the analytical column.
Low sensitivity/inability to detect Impurity B at required levels Suboptimal detector settings.For UV detection, ensure the wavelength is set appropriately (around 210 nm).[5][14] For MS detection, optimize the ionization source parameters (e.g., capillary voltage, gas flow) and use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[15][16]
Inefficient sample preparation leading to matrix effects.For complex matrices like biological fluids, employ effective sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[17]
Use of an unsuitable analytical technique.Switch from HPLC-UV to a more sensitive technique like UPLC-MS/MS.[7]
Poor separation between Vildagliptin and Impurity B Inadequate chromatographic resolution.Optimize the mobile phase composition and gradient profile. A gradient elution program can often provide better separation for complex mixtures.[9][10]
Incorrect column selection.Experiment with different column chemistries. While C18 columns are common, a cyano (CN) column has also been shown to be effective for separating Vildagliptin and its impurities.[15]
High background noise in the chromatogram Contaminated mobile phase or HPLC system.Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly.
Detector lamp nearing the end of its lifespan (for UV detectors).Replace the detector lamp according to the manufacturer's recommendations.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[5]
Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can help.

Data on Limits of Detection (LOD) and Quantification (LOQ)

The following table summarizes reported LOD and LOQ values for Vildagliptin and its impurities from various analytical methods. While not all values are specific to Impurity B, they provide a benchmark for the sensitivity that can be achieved with different techniques.

AnalyteMethodLODLOQReference
Vildagliptin Related SubstancesHPLC0.5 µg/mL-[13]
N-nitroso-vildagliptinLC-MS/MS0.44 ppm1.46 ppm[18]
VildagliptinRP-HPLC1.158 µg/mL3.509 µg/mL[19]
Genotoxic Impurities in VildagliptinHPLC-MSExcellent sensitivity at levels below allowed limits-[15]

Experimental Protocols

High-Sensitivity UPLC-MS/MS Method

This protocol is designed for the quantification of this compound at trace levels.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: Linear gradient from 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions:

    • Vildagliptin: Precursor ion > Product ion (to be determined based on in-house optimization)

    • This compound: Precursor ion > Product ion (to be determined based on in-house optimization)

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a suitable concentration.

RP-HPLC Method with UV Detection

This protocol is suitable for routine analysis where ultra-high sensitivity is not the primary requirement.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.[10]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 4.0) and acetonitrile in a gradient or isocratic mode. A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.[14]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35 °C.[14]

  • Detection Wavelength: 210 nm.[14]

  • Injection Volume: 10 µL.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve the desired concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Dilution Serial Dilution to Working Concentration Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject Sample into UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the analysis of this compound using UPLC-MS/MS.

Troubleshooting_Tree Start Low Sensitivity for Impurity B Check_Technique Is UPLC-MS/MS being used? Start->Check_Technique Switch_Technique Switch to UPLC-MS/MS Check_Technique->Switch_Technique No Optimize_MS Optimize MS Parameters (Source, MRM) Check_Technique->Optimize_MS Yes Success Sensitivity Improved Switch_Technique->Success Check_Sample_Prep Is sample cleanup adequate? Optimize_MS->Check_Sample_Prep Improve_Sample_Prep Implement SPE or LLE Check_Sample_Prep->Improve_Sample_Prep No Check_Chroma Optimize Chromatographic Conditions Check_Sample_Prep->Check_Chroma Yes Improve_Sample_Prep->Success Check_Chroma->Success

Caption: A troubleshooting decision tree for addressing low sensitivity issues in the analysis of this compound.

References

Addressing matrix effects in bioanalytical methods for Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalytical analysis of Vildagliptin Impurity B.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in the bioanalytical workflow for this compound.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Potential Cause: Matrix components may be interacting with the analytical column, affecting the chromatography.

Recommended Actions:

  • Column Maintenance: Implement a robust column washing procedure between injections to remove strongly retained matrix components. Consider the use of a guard column to protect the analytical column.[1]

  • Mobile Phase Optimization: Adjusting the pH or organic content of the mobile phase can improve peak shape. An acidic mobile phase has been shown to improve the signal for Vildagliptin and related compounds.[1]

  • Column Chemistry: If issues persist, consider a different column chemistry that may have different interactions with the matrix components.

Issue 2: Low or Variable Analyte Signal (Ion Suppression)

Potential Cause: Co-eluting endogenous matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[2][3] This is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) analysis.[2]

Recommended Actions:

  • Confirm Ion Suppression: Perform a post-column infusion experiment to identify regions in the chromatogram where ion suppression is occurring.[3] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal indicates the presence of ion-suppressing components.[3]

  • Enhance Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[2] Consider more rigorous sample cleanup techniques.

    • Liquid-Liquid Extraction (LLE): Provides cleaner extracts than simple protein precipitation by partitioning the analyte into an immiscible organic solvent.[3]

    • Solid-Phase Extraction (SPE): Offers the cleanest extracts by effectively removing phospholipids (B1166683) and other interferences.[1][2]

  • Optimize Chromatography: Modify the chromatographic conditions to separate the analyte from the ion-suppressing regions identified in the post-column infusion experiment.[2][4] This could involve adjusting the gradient profile or changing the stationary phase.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][4]

Issue 3: Inaccurate and Imprecise Results for Quality Control (QC) Samples

Potential Cause: The internal standard may not be adequately compensating for the variability in matrix effects across different samples.

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a deuterated analog of this compound, is the gold standard for mitigating matrix effects.[2] Since it is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate correction.[2]

  • Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure that the matrix effect is consistent across calibrators and unknown samples.[4]

  • Evaluate Matrix Factor: Quantitatively assess the matrix effect to understand its extent and variability across different lots of the biological matrix.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of bioanalytical methods?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix.[4] In the analysis of this compound from biological fluids like plasma, endogenous components can either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate and imprecise quantification.[4]

Q2: What are the common sources of matrix effects in bioanalysis?

A2: Common sources of matrix effects in biological matrices such as plasma or urine include:

  • Phospholipids: Endogenous components of cell membranes that are often co-extracted with the analyte.[2]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[2]

  • Proteins: Abundant in plasma and can cause significant interference if not adequately removed.

  • Co-administered drugs and their metabolites: Other compounds present in the sample can co-elute and compete for ionization.[2]

Q3: How can I choose the best sample preparation technique to minimize matrix effects?

A3: The choice of sample preparation is critical for minimizing matrix effects.[3] While protein precipitation (PPT) is simple and fast, it often results in the least clean extracts. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing interfering matrix components and are generally preferred for reducing ion suppression.[1][3] SPE, in particular, can provide very clean extracts and high recovery rates.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis.[2] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate and precise quantification by using the peak area ratio of the analyte to the internal standard.[2]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Vildagliptin Analysis

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey Advantages & Disadvantages
Protein Precipitation (PPT) 80-100%LowSimple, fast, and inexpensive, but yields less clean extracts.
Liquid-Liquid Extraction (LLE) 70-90%ModerateProvides cleaner extracts than PPT and is good for removing salts. More labor-intensive and requires optimization of extraction solvents.[2]
Solid-Phase Extraction (SPE) >85%HighDelivers the cleanest extracts by effectively removing phospholipids and other interferences.[1][2] More costly and requires method development.

Table 2: Typical LC-MS/MS Parameters for Vildagliptin Analysis

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI) in positive ion mode.[1]
MS/MS Mode Multiple Reaction Monitoring (MRM).[1]
Parent Ion (m/z) 304.4[5]
Product Ion (m/z) 154.1[5]
Internal Standard Vildagliptin-d7 (Parent: 311.1 m/z, Product: 161.1 m/z)[5]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

  • Infuse this solution continuously into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • While infusing, inject a prepared blank matrix sample (that has undergone the same extraction procedure as the study samples) onto the LC system.

  • Monitor the signal of this compound. Any significant drop in the signal intensity indicates the elution of matrix components that are causing ion suppression.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma, add the internal standard solution.

  • Add a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.[3]

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[3]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.[3]

  • Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Bioanalytical workflow for this compound from sample preparation to data analysis.

troubleshooting_matrix_effects Start Inconsistent or Inaccurate Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No Check_Suppression Perform Post-Column Infusion Experiment Check_IS->Check_Suppression Yes Use_SIL_IS->Check_Suppression Suppression_Observed Is Ion Suppression Observed? Check_Suppression->Suppression_Observed Optimize_Cleanup Improve Sample Cleanup (e.g., SPE or LLE) Suppression_Observed->Optimize_Cleanup Yes End Accurate & Precise Results Suppression_Observed->End No Optimize_Chroma Optimize Chromatography to Separate from Interference Optimize_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Dilute_Sample->End

Caption: Decision tree for troubleshooting matrix effects in bioanalytical methods.

References

Optimizing gradient elution for separation of multiple Vildagliptin impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gradient elution separation of Vildagliptin (B1682220) and its multiple impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Vildagliptin that I should be looking for?

A1: Vildagliptin can have both process-related impurities and degradation products. Process-related impurities may include starting materials or by-products from the synthesis, such as 3-amino-1-adamantanol.[1] Degradation impurities can form under stress conditions like acidic, basic, and oxidative environments.[2][3][4] Common degradation products include those formed by hydrolysis of the cyano group to an amide or carboxylic acid, and other structural modifications.

Q2: Which type of HPLC column is most suitable for separating Vildagliptin and its impurities?

A2: Reversed-phase columns, particularly C18 columns, are widely used and have proven effective for the separation of Vildagliptin and its impurities.[3][5][6][7] The specific choice of a C18 column (e.g., Hypersil ODS, Kromasil C18) may depend on the specific impurities being targeted and the desired resolution.[3][5]

Q3: What is a typical starting gradient program for Vildagliptin impurity analysis?

A3: A common approach is to start with a high percentage of a weak aqueous mobile phase (e.g., a phosphate (B84403) or acetate (B1210297) buffer) and gradually increase the percentage of a stronger organic mobile phase (e.g., acetonitrile (B52724) or methanol). A representative gradient might start at 95% aqueous phase and ramp up to 50% or more of the organic phase over 20-40 minutes, depending on the complexity of the impurity profile.

Q4: What detection wavelength is optimal for analyzing Vildagliptin and its impurities?

A4: The recommended detection wavelength for Vildagliptin and its related substances is typically around 210 nm.[3][8][9] This wavelength provides good sensitivity for both the active pharmaceutical ingredient (API) and its various impurities.

Q5: How can I confirm the identity of the impurity peaks in my chromatogram?

A5: Peak identification can be achieved by comparing the relative retention times (RRTs) of the unknown peaks with those of known impurity standards. For definitive identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight and fragmentation data.[10][11]

Troubleshooting Guides

Issue 1: Poor Resolution Between Vildagliptin and an Impurity Peak

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase pH The ionization state of Vildagliptin and its impurities can significantly affect their retention and selectivity. Adjusting the pH of the aqueous mobile phase can alter the retention times and improve separation. Experiment with a pH range around the pKa values of the analytes.[12]
Inadequate Organic Solvent Strength The choice and proportion of the organic solvent (acetonitrile vs. methanol) can influence selectivity. Try switching from acetonitrile to methanol (B129727) or vice-versa, or use a combination of both.[12]
Gradient Slope is Too Steep A steep gradient may not provide enough time for closely eluting compounds to separate. Flattening the gradient slope in the region where the critical pair elutes can significantly enhance resolution.[13]
Inappropriate Column Chemistry If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano column) to exploit different separation mechanisms.[14]
Issue 2: Peak Tailing for Vildagliptin or Impurity Peaks

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Silanols Residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with basic compounds like Vildagliptin, leading to peak tailing. Use a well-end-capped column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.[12]
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.[12]
Issue 3: Unstable Retention Times

Possible Causes & Solutions:

CauseSolution
Inadequate System Equilibration Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time shifts. Ensure the column is properly equilibrated for a sufficient duration.[12]
Mobile Phase Preparation Inconsistency Variations in mobile phase preparation, such as pH adjustment or solvent ratios, can cause retention time variability. Prepare mobile phases carefully and consistently.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[15]

Experimental Protocols

Key Experiment: Forced Degradation Study

Objective: To generate potential degradation products of Vildagliptin and assess the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve Vildagliptin in a solution of 1M HCl and heat at 80°C for several hours.[2] Neutralize the solution before injection.

  • Base Hydrolysis: Treat Vildagliptin with a solution of 0.1M NaOH at room temperature for a specified period.[3] Neutralize the solution before injection.

  • Oxidative Degradation: Expose Vildagliptin to a solution of 3% hydrogen peroxide at room temperature.[2]

  • Thermal Degradation: Expose solid Vildagliptin to dry heat (e.g., 105°C) for an extended period.

  • Photolytic Degradation: Expose a solution of Vildagliptin to UV light.

Analysis: Analyze the stressed samples using the optimized gradient HPLC method and compare the chromatograms to that of an unstressed Vildagliptin standard to identify degradation peaks.

Data Presentation

Table 1: Typical Chromatographic Parameters for Vildagliptin Impurity Analysis

ParameterTypical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
35
40
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Example Relative Retention Times (RRT) of Vildagliptin Impurities

ImpurityRRT (approximate)
Vildagliptin1.00
Impurity A0.85
Impurity B1.15
Impurity C1.30

(Note: RRT values are for illustrative purposes and can vary depending on the specific chromatographic conditions.)

Visualizations

Troubleshooting_Workflow cluster_start cluster_actions Troubleshooting Steps cluster_results start Start: Poor Peak Resolution adjust_pH Adjust Mobile Phase pH start->adjust_pH Step 1 resolved Resolution Improved adjust_pH->resolved Success not_resolved Still Not Resolved adjust_pH->not_resolved change_solvent Change Organic Solvent (ACN/MeOH) change_solvent->resolved Success not_resolved2 modify_gradient Flatten Gradient Slope modify_gradient->resolved Success not_resolved3 change_column Try Different Column Chemistry change_column->resolved Success not_resolved->change_solvent Step 2 not_resolved2->modify_gradient not_resolved3->change_column Step 4

Caption: Troubleshooting workflow for poor peak resolution.

Gradient_Optimization_Flow start Start: Develop Gradient Method scouting Perform Initial Scouting Gradient (e.g., 5-95% B in 30 min) start->scouting evaluate Evaluate Chromatogram: - Peak Distribution - Resolution of Critical Pairs scouting->evaluate adjust_range Adjust Gradient Range (Initial and Final %B) evaluate->adjust_range Peaks clustered at start or end adjust_slope Adjust Gradient Slope (Time for each segment) evaluate->adjust_slope Poor resolution in a specific region final_method Final Optimized Method evaluate->final_method Adequate Separation adjust_range->evaluate adjust_slope->evaluate

Caption: Logical flow for gradient elution optimization.

References

Troubleshooting poor peak shape in Vildagliptin impurity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vildagliptin impurity analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to poor peak shape during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of Vildagliptin that influence its chromatography?

A1: Vildagliptin is a basic compound with a pKa of approximately 9.03.[1] Its basic nature makes it prone to interactions with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns, which can lead to poor peak shapes like tailing.[1] Understanding this property is crucial for method development and troubleshooting.

Q2: What are the common degradation pathways for Vildagliptin that can lead to impurity peaks?

A2: Vildagliptin is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[1][2][3] Hydrolysis of the cyano group to a carboxamide or carboxylic acid and cleavage of the amide bond are key degradation pathways.[2] These degradation products can appear as impurity peaks in the chromatogram.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the chromatographic analysis of Vildagliptin and its impurities.

Issue 1: Peak Tailing in the Vildagliptin Peak

Question: I am observing significant tailing for the main Vildagliptin peak. What are the potential causes and how can I resolve this?

Answer: Peak tailing for Vildagliptin is a common issue, often stemming from secondary interactions with the stationary phase. Here’s a breakdown of the likely causes and their solutions:

  • Silanol Interactions: As a basic compound, Vildagliptin can interact with acidic residual silanol groups on the surface of C18 or C8 silica-based columns, causing peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below the pKa of Vildagliptin (e.g., pH 2.5-4.5).[1] At a lower pH, Vildagliptin will be fully protonated, and the silanol groups will be less ionized, minimizing secondary interactions.[1]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column where the residual silanol groups have been deactivated.[1]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.

  • Inappropriate Mobile Phase Buffer: An unsuitable buffer or insufficient buffer capacity can lead to pH shifts on the column, resulting in peak tailing.

    • Solution: Optimize Buffer: Ensure your buffer has adequate capacity at the desired pH. Phosphate (B84403) buffers are commonly used.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce Sample Concentration: Try diluting your sample and injecting a smaller amount.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.

    • Solution 1: Flush the Column: Flush the column with a strong solvent to remove contaminants.[1]

    • Solution 2: Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[1]

Issue 2: Peak Fronting

Question: My Vildagliptin peak is exhibiting fronting. What could be the cause?

Answer: Peak fronting is less common than tailing for basic compounds but can occur due to the following reasons:

  • High Sample Concentration: Similar to peak tailing, overloading the column can sometimes manifest as fronting.

    • Solution: Dilute the Sample: Reduce the concentration of your sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to move too quickly through the initial part of the column, leading to fronting.

    • Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: Split Peaks

Question: I am observing split peaks for Vildagliptin or its impurities. What is the likely cause and solution?

Answer: Peak splitting can be caused by several factors, from instrumental problems to issues with the sample or column.

  • Co-elution with an Impurity: A closely eluting impurity can cause the appearance of a split peak.

    • Solution: Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between Vildagliptin and the impurity.[2]

  • Column Void or Contamination: A void at the head of the column or particulate matter on the frit can disrupt the sample band, leading to splitting.

    • Solution 1: Inspect and Replace Column: Check for a void at the column inlet. If a void is present, the column may need to be replaced.

    • Solution 2: Use an In-line Filter: An in-line filter can prevent particulates from reaching the column.

  • Injector Issues: A partially blocked injector port or a faulty injector rotor seal can cause improper sample introduction and lead to split peaks.

    • Solution: Maintain the Injector: Regularly maintain the injector, including cleaning and replacing the rotor seal as needed.

  • Large Injection Volume of a Strong Solvent: Injecting a large volume of a sample dissolved in a strong solvent can cause peak splitting.[1]

    • Solution: Reduce Injection Volume: Try injecting a smaller volume of your sample.[1]

Data Presentation

Table 1: Summary of Reported HPLC Methods for Vildagliptin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Altima C18 (150 mm x 4.6 mm, 5 µm)Symmetry® Waters C18 (150 mm x 4.6 mm, 5 µm)[4]Inertsil ODS-4 (250 x 4.6 mm, 3 µm)[5]C18 (250×4.6mm, 5µm)[6]
Mobile Phase Acetonitrile: Dilute Orthophosphoric Acid (28:72 v/v)Acetonitrile: Methanol: Potassium Dihydrogen Phosphate Buffer (pH 4.6) (50:20:30 v/v/v)[4]Acetonitrile: Methanol: 1% Perchloric Acid Buffer (100:30:870 v/v/v)[5]Acetonitrile: Buffer (20:80 v/v)[6]
Flow Rate 1.0 mL/min1.0 mL/min[4]1.0 mL/min[5]1.1 mL/min[6]
Detection UV at 266 nmUV at 220 nm[4]UV at 210 nm[5]PDA at 210 nm[6]
Column Temp. Not SpecifiedNot Specified50°C[5]Not Specified
Injection Vol. 10 µL25 µL[4]20 µL[5]10 µL[6]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Vildagliptin Impurity Profiling

This protocol provides a starting point for developing a robust method for analyzing Vildagliptin and its impurities.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Vildagliptin sample in the initial mobile phase composition (90:10 Mobile Phase A: Mobile Phase B).

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape (Tailing, Fronting, Splitting) tailing_cause1 Silanol Interactions? start->tailing_cause1 Tailing fronting_cause1 Strong Sample Solvent? start->fronting_cause1 Fronting splitting_cause1 Column Void or Contamination? start->splitting_cause1 Splitting tailing_solution1 Adjust pH (2.5-4.5) Use End-Capped Column Add Competing Base tailing_cause1->tailing_solution1 Yes tailing_cause2 Column Overload? tailing_cause1->tailing_cause2 No tailing_solution2 Reduce Sample Concentration tailing_cause2->tailing_solution2 Yes tailing_cause3 Column Contamination? tailing_cause2->tailing_cause3 No tailing_solution3 Flush Column Use Guard Column tailing_cause3->tailing_solution3 Yes fronting_solution1 Match Sample Solvent to Mobile Phase fronting_cause1->fronting_solution1 Yes fronting_cause2 Column Overload? fronting_cause1->fronting_cause2 No fronting_solution2 Reduce Sample Concentration fronting_cause2->fronting_solution2 Yes splitting_solution1 Replace Column Use In-line Filter splitting_cause1->splitting_solution1 Yes splitting_cause2 Injector Issue? splitting_cause1->splitting_cause2 No splitting_solution2 Maintain Injector splitting_cause2->splitting_solution2 Yes splitting_cause3 Co-elution? splitting_cause2->splitting_cause3 No splitting_solution3 Optimize Separation splitting_cause3->splitting_solution3 Yes

Caption: A logical workflow for troubleshooting common peak shape issues in Vildagliptin chromatography.

Experimental Workflow for Method Development

Method_Development_Workflow start Define Analytical Goal (Impurity Profiling) step1 Select Initial Conditions (Column, Mobile Phase) start->step1 step2 Optimize Mobile Phase (pH, Organic Ratio, Buffer) step1->step2 step3 Evaluate Peak Shape (Tailing, Asymmetry) step2->step3 decision1 Acceptable Peak Shape? step3->decision1 step4 Optimize Temperature and Flow Rate decision1->step4 Yes troubleshoot Troubleshoot Peak Shape (Refer to Guide) decision1->troubleshoot No step5 Validate Method (Linearity, Precision, Accuracy) step4->step5 end Final Method step5->end troubleshoot->step2

Caption: A systematic workflow for developing a robust HPLC method for Vildagliptin impurity analysis.

References

Enhancing resolution between Vildagliptin Impurity B and parent drug

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Vildagliptin (B1682220) and its primary amide degradation product, Vildagliptin Impurity B.

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the separation of Vildagliptin and this compound.

Issue Potential Cause Troubleshooting Steps
Poor Resolution (Co-elution or Overlapping Peaks) Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating the slightly more polar Impurity B from the parent drug.1. Adjust Organic Solvent Percentage: - To increase retention and potentially improve separation of early eluting peaks: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1] - To decrease the retention of late-eluting peaks: Increase the percentage of the organic modifier.[1] 2. Optimize Mobile Phase pH: Small changes in pH can significantly impact the ionization and retention of both Vildagliptin and its amide impurity, thereby improving resolution.[1][2] An ideal pH range for the mobile phase in the quantitative analysis of vildagliptin is between 6.5 and 7.5.[2] 3. Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the two compounds.1. Evaluate Different C18 Columns: While C18 columns are commonly used, variations in end-capping and silica (B1680970) properties among manufacturers can affect selectivity. Testing columns from different brands is recommended. 2. Consider a Different Stationary Phase: If C18 columns do not provide adequate resolution, consider a column with a different stationary phase, such as a Cyano (CN) or Phenyl-Hexyl column.
Peak Tailing (Asymmetrical Peaks) Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica backbone of the column can interact with the basic amine groups of Vildagliptin and Impurity B, leading to tailing peaks.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 3 and 4) can help to protonate the silanol groups and reduce these secondary interactions.[1] 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[1] 3. Use an End-Capped Column: Employ a column that is specifically designed for the analysis of basic compounds, often featuring advanced end-capping to minimize silanol interactions.[1]
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing.1. Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.[1]
Inconsistent Retention Times Inadequate System Equilibration: The HPLC system and column may not be fully equilibrated with the mobile phase before analysis.1. Ensure Proper Equilibration: Flush the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before injecting any samples.
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep it covered to minimize evaporation.
Temperature Fluctuations: Changes in the column temperature can affect retention times.1. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the amide impurity of Vildagliptin, chemically identified as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide. It is a common process-related impurity and a degradation product that can form under oxidative and basic stress conditions.

Q2: Why is it challenging to separate this compound from Vildagliptin?

A2: Vildagliptin and its amide impurity have very similar chemical structures and polarities. This structural similarity results in comparable retention behaviors on reversed-phase HPLC columns, making their separation and the achievement of baseline resolution a significant analytical challenge.

Q3: What is a good starting point for mobile phase pH when developing a separation method?

A3: A good starting point for mobile phase pH is in the range of 3.0 to 7.0. Vildagliptin is a basic compound, and its ionization state is dependent on the pH.[1] Adjusting the pH within this range can alter the retention times of both the parent drug and the impurity, which is a key factor in optimizing their resolution. One study found that a pH of 4.6 provided good resolution.[3]

Q4: Which type of HPLC column is most effective for this separation?

A4: C18 columns are the most commonly used and are a good starting point for method development. However, for challenging separations like this, it is often beneficial to screen columns from different manufacturers as subtle differences in their silica chemistry and end-capping can lead to significant improvements in resolution. In some cases, a Cyano (CN) column may also provide the necessary selectivity.

Q5: What detection wavelength should be used for the analysis of Vildagliptin and Impurity B?

A5: Vildagliptin and its impurities have a UV absorbance maximum in the lower UV region. A detection wavelength of 210 nm is commonly used and generally provides good sensitivity for both the parent drug and its impurities.[4]

Quantitative Data Summary

The following table summarizes the impact of varying chromatographic conditions on the resolution between Vildagliptin and a synthetic intermediate impurity, providing insights applicable to the separation of Impurity B.

Table 1: Impact of Chromatographic Conditions on Resolution [3]

ParameterCondition 1Condition 2Condition 3
Flow Rate (mL/min) 1.00.81.2
Resolution (Rs) 2.922.712.65
Mobile Phase pH 4.64.54.7
Resolution (Rs) 2.922.543.22
Organic Strength Nominal-2%+2%
Resolution (Rs) 2.922.633.15

Experimental Protocols

Protocol 1: High-Resolution HPLC Method

This protocol is a robust method for achieving baseline separation of Vildagliptin and its impurities, including the amide impurity.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Symmetry® Waters C18, 150 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH 4.6), acetonitrile, and methanol in a ratio of 30:50:20 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 220 nm.[3]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL for Vildagliptin.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Alternative HPLC Method

This protocol provides an alternative set of conditions that can be used for the separation.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare the sample in the mobile phase at a concentration of about 50 µg/mL.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm filter.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization prep_sample Prepare Sample Solution (Vildagliptin & Impurity B) hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mp Prepare Mobile Phase (e.g., Buffer:ACN:MeOH) prep_mp->hplc_system inject_sample Inject Sample hplc_system->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection (210-220 nm) separation->detection data_acq Data Acquisition detection->data_acq resolution_calc Calculate Resolution (Rs) data_acq->resolution_calc optimization Optimize Method (Adjust pH, % Organic) resolution_calc->optimization If Rs < 1.5

Caption: Experimental workflow for enhancing resolution.

Troubleshooting_Resolution cluster_mp Mobile Phase Optimization cluster_column Stationary Phase Optimization cluster_other Other Parameters start Poor Resolution (Rs < 1.5) q_organic Adjust % Organic Solvent? start->q_organic q_ph Adjust Mobile Phase pH? q_organic->q_ph No Improvement end Resolution Achieved (Rs >= 1.5) q_organic->end Improved q_solvent Change Organic Solvent? q_ph->q_solvent No Improvement q_ph->end Improved q_column_brand Try Different C18 Brand? q_solvent->q_column_brand No Improvement q_solvent->end Improved q_column_type Try Different Stationary Phase (e.g., Cyano)? q_column_brand->q_column_type No Improvement q_column_brand->end Improved q_flow_rate Adjust Flow Rate? q_column_type->q_flow_rate No Improvement q_column_type->end Improved q_temp Adjust Column Temperature? q_flow_rate->q_temp No Improvement q_flow_rate->end Improved q_temp->end Improved

Caption: Troubleshooting decision tree for poor resolution.

References

Minimizing on-column degradation of Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Vildagliptin (B1682220) Impurity B during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Vildagliptin Impurity B?

A1: this compound is a process-related impurity of Vildagliptin, identified as a dimer.[1][] Its chemical name is 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile.[1]

Q2: Under what conditions is Vildagliptin known to degrade?

A2: Forced degradation studies have shown that Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][5][6][7] It is relatively stable under neutral, thermal, and photolytic stress.[7] For instance, significant degradation has been observed in 1M NaOH and 3% H₂O₂.[3]

Q3: What are the common causes of on-column degradation of amine-containing compounds like Vildagliptin and its impurities?

A3: On-column degradation of amine-containing compounds can be caused by several factors:

  • Interaction with Silanol (B1196071) Groups: Residual acidic silanol groups on the surface of silica-based columns can interact with basic amine functionalities, leading to peak tailing, band broadening, and in some cases, degradation.[8][9]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, promoting undesirable interactions and potential hydrolysis.[9][10]

  • Column Temperature: Elevated column temperatures can accelerate degradation reactions on the analytical column.[11]

  • Presence of Metal Ions: Trace metal ions in the HPLC system, originating from stainless steel components like frits and tubing, can induce oxidative degradation of susceptible compounds.[12]

  • Dissolved Oxygen: Dissolved oxygen in the mobile phase can contribute to on-column oxidative degradation, especially at higher temperatures.[11]

Troubleshooting Guide: Minimizing On-Column Degradation of this compound

This guide provides a systematic approach to troubleshoot and minimize the on-column degradation of this compound.

Issue 1: Appearance of Unexpected Peaks or "Ghost Peaks"

An intermittent and unpredictable peak appearing in the chromatogram could be an on-column degradant of Vildagliptin or its impurities.[11]

Potential Cause Troubleshooting Step Rationale
Elevated Column Temperature Reduce the column temperature to below 30 °C.[10][11]Lowering the temperature can slow down or prevent thermally induced on-column degradation.
Oxidative Degradation Degas the mobile phase thoroughly to remove dissolved oxygen.[10][11]Removing oxygen minimizes the potential for on-column oxidation of the analyte.
Metal Ion-Induced Degradation Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the sample or mobile phase at a low concentration (e.g., 2 nmol).EDTA will chelate trace metal ions in the flow path, preventing them from catalyzing degradation.[12]
Contamination Thoroughly flush the HPLC system and column to rule out any contamination from previous analyses.[10]Contaminants can sometimes catalyze degradation reactions.

Issue 2: Poor Peak Shape (Tailing, Broadening) or Loss of Analyte

Poor peak shape or a decrease in the peak area of this compound can indicate undesirable on-column interactions.

Potential Cause Troubleshooting Step Rationale
Interaction with Silanol Groups Use a high-quality, end-capped C18 or C8 column. Alternatively, consider a column with a different stationary phase, such as one with a silica-hydride surface.[9][10]End-capping minimizes the number of free silanol groups available for interaction. Silica-hydride surfaces are less hydrolytically active.[9]
Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (0.1-0.5%).[8][10]The competing base will "shield" the analyte from interacting with the acidic silanol sites.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to a range of 3-7. A slightly acidic pH (e.g., 4-6) can suppress the ionization of silanol groups.[10]Optimizing the pH can minimize ionic interactions between the analyte and the stationary phase.
Irreversible Adsorption Evaluate the column's performance with a standard compound to ensure it is not degraded or fouled.A compromised column can lead to irreversible adsorption and loss of the analyte.

Experimental Protocols

Below are examples of chromatographic conditions reported in the literature for the analysis of Vildagliptin and its impurities. These can serve as a starting point for method development and troubleshooting.

Table 1: Reported HPLC/UPLC Methods for Vildagliptin Analysis

Parameter Method 1 Method 2 Method 3
Column KROMASIL CN (250 mm × 3.9 mm, 3.5 µm)[13]Hypersil ODS (250 x 4.6 mm, 5 µm)[5]Cosmosil CN (150 x 4.6mm, 5µm)[4]
Mobile Phase Water-methanol (55:45) containing 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[13]Mixture of Perchloric acid Buffer, methanol (B129727), acetonitrile (B52724) and Triethyl amine (gradient)[5]10 mM ammonium formate (B1220265) (pH 5.0) and methanol (30:70 v/v)[4]
Flow Rate Not specified1.0 mL/minute[5]1.0 mL/min[4]
Detection MS (m/z = 80, 122, 123 for specific impurities)[13]UV at 210 nm[5]ESI-MS (positive ion mode)[4]
Column Temperature Not specifiedNot specifiedNot specified

Visualizations

Caption: General workflow for investigating and mitigating on-column degradation.

G A Observe Unexpected Peak or Poor Peak Shape B Hypothesize On-Column Degradation A->B C Investigate Temperature Effect B->C D Optimize Mobile Phase B->D E Evaluate Column Chemistry B->E F Check for Metal Contamination B->F G Analyze at Lower Temperature (<30°C) C->G H Degas Mobile Phase D->H I Adjust pH (4-6) D->I J Add Competing Amine (e.g., TEA) D->J K Use End-Capped or Alternative Phase Column E->K L Add Chelating Agent (e.g., EDTA) F->L M Problem Resolved G->M H->M I->M J->M K->M L->M

Caption: Troubleshooting flowchart for on-column degradation issues.

G start Start issue Degradation Observed? start->issue temp Is Column Temp > 30°C? issue->temp Yes end_good Problem Solved issue->end_good No ph Is pH Optimized? temp->ph No action_temp Lower Temperature temp->action_temp Yes column Using End-Capped Column? ph->column Yes action_ph Adjust pH to 4-6 ph->action_ph No metals Suspect Metal Ions? column->metals Yes action_column Switch to End-Capped/Alt. Column column->action_column No action_metals Add EDTA metals->action_metals Yes end_bad Further Investigation Needed metals->end_bad No action_temp->ph action_ph->column action_column->metals action_metals->end_good

References

Technical Support Center: Vildagliptin Impurity B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving column bleeding issues encountered during the analysis of Vildagliptin Impurity B.

Frequently Asked Questions (FAQs)

Q1: What is column bleeding in HPLC analysis?

A1: Column bleeding refers to the degradation of the stationary phase of the HPLC column, which then elutes with the mobile phase. This phenomenon leads to a rising baseline, particularly in gradient elution, and can introduce extraneous peaks, interfering with the detection and quantification of analytes like this compound.[1][2]

Q2: Why is column bleeding a concern in the analysis of Vildagliptin and its impurities?

A2: In pharmaceutical analysis, especially for impurity profiling, high sensitivity and a stable baseline are crucial for accurate quantification.[3] Column bleeding can mask the presence of trace impurities, lead to inaccurate integration of peaks, and contaminate the mass spectrometer source if using LC-MS, compromising the reliability of the analytical method.[1]

Q3: What are the common causes of column bleeding in reversed-phase HPLC?

A3: Several factors can contribute to column bleeding, including:

  • High Temperatures: Operating the column at or near its maximum temperature limit can accelerate the degradation of the stationary phase.[1]

  • Extreme pH: Using mobile phases with a pH outside the recommended range for the column (typically pH 2-8 for silica-based columns) can cause the silica (B1680970) backbone to dissolve or the bonded phase to hydrolyze.[4]

  • Aggressive Mobile Phase Components: Certain solvents or additives can be chemically aggressive towards the stationary phase.[1]

  • Oxygen: Dissolved oxygen in the mobile phase can oxidize the stationary phase, especially at high temperatures.[1][2]

  • Improper Conditioning: Not properly conditioning a new column can lead to the washing out of residual materials from the manufacturing process.[1]

Q4: Can this compound itself contribute to column issues?

A4: While Vildagliptin and its impurities are the analytes of interest, issues like peak tailing are more commonly associated with the basic nature of Vildagliptin interacting with residual silanol (B1196071) groups on the column.[5] However, the analytical method used, particularly the mobile phase composition and pH, is the primary factor related to column bleeding.

Troubleshooting Guide: Column Bleeding Issues

This guide provides a systematic approach to identifying and resolving column bleeding in the analysis of this compound.

Issue: Rising baseline during gradient elution.

A rising baseline is a classic indicator of column bleed.

Troubleshooting Workflow

start Start: Rising Baseline Observed check_method Step 1: Review Method Parameters start->check_method check_column Step 2: Evaluate Column Health check_method->check_column Parameters within limits modify_method Action: Adjust pH, Temperature, or Gradient check_method->modify_method Parameters outside limits check_system Step 3: Inspect HPLC System check_column->check_system Column is healthy replace_column Action: Replace Column and Use Guard Column check_column->replace_column Column is degraded blank_run Action: Run Blank Gradient check_system->blank_run System appears OK system_maintenance Action: Perform System Maintenance check_system->system_maintenance Leak or contamination found solution Solution Implemented modify_method->solution replace_column->solution blank_run->solution system_maintenance->solution

Caption: Troubleshooting workflow for a rising baseline.

Detailed Troubleshooting Steps:

Question: My baseline is consistently rising during the analysis of this compound. What should I do?

Answer: A rising baseline is often indicative of column bleed. Follow these steps to diagnose and resolve the issue:

  • Verify Operating Conditions:

    • pH: Ensure the mobile phase pH is within the column manufacturer's recommended range (typically 2-8 for silica-based columns).[4] Vildagliptin analysis is often performed at a lower pH to ensure good peak shape for the basic compound, which is generally favorable for silica-based columns.[5]

    • Temperature: Operate the column below its maximum temperature limit. High temperatures can accelerate stationary phase degradation.[1]

    • Mobile Phase: Use high-purity, HPLC-grade solvents and reagents to prepare the mobile phase. Impurities in the solvents can contribute to baseline noise and "ghost peaks".[6]

  • Column Conditioning and Care:

    • New Columns: Ensure any new column is properly conditioned according to the manufacturer's instructions to wash away any residual manufacturing materials.[1]

    • Column Flushing: Regularly flush the column with a strong solvent to remove strongly retained compounds that might accumulate and cause issues.[5]

  • System Check:

    • Blank Run: Perform a blank injection (mobile phase only) to confirm that the baseline rise is not due to contamination in the HPLC system.[7]

    • System Contamination: Check for any potential sources of contamination in the system, such as leaking pump seals or contaminated solvents.[8]

  • Consider a Different Column:

    • If the problem persists and the column has been used extensively, it may have reached the end of its lifespan. Replacing the column is the next logical step.

    • Consider using a column with a more robust stationary phase or one specifically designed for use at a wider pH range if your method requires it.

Experimental Protocols and Data

While specific protocols for this compound analysis can vary, the following tables provide typical experimental parameters found in the literature. These can serve as a starting point for method development and troubleshooting.

Table 1: Typical HPLC Method Parameters for Vildagliptin Analysis

ParameterTypical ValueRationale/Comment
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for Vildagliptin and its impurities.[9]
Mobile Phase A Buffer (e.g., 10 mM Ammonium Acetate, pH 8.5) and Acetonitrile (98:2 v/v)Buffering is crucial for consistent retention times and peak shapes.[9]
Mobile Phase B Buffer and Acetonitrile (30:70 v/v)The organic modifier elutes the analytes.[9]
Gradient Time-based gradient from low to high %BEnables the elution of compounds with a range of polarities.[9]
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for analytical HPLC.[9][10]
Column Temperature 25 - 50 °CTemperature control ensures reproducible retention times.[9][11]
Detection UV at 210 nmVildagliptin and its impurities have UV absorbance at this wavelength.[9]
Injection Volume 10 - 20 µLShould be optimized based on sample concentration and column dimensions.

Table 2: Typical LC-MS Method Parameters for Vildagliptin Impurity Identification

ParameterTypical ValueRationale/Comment
Ionization Source Electrospray Ionization (ESI), Positive ModeVildagliptin and its impurities are basic and readily form positive ions.[9]
Capillary Voltage 2.0 - 3.0 kVOptimizes the ionization process.[9]
Cone Voltage 20 VCan be adjusted to control fragmentation.[9]
Source Temperature 100 - 150 °CAffects desolvation and ionization efficiency.[9]
Desolvation Temperature 250 - 500 °CAids in the removal of solvent from the analyte ions.[9]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Triple QuadrupoleQ-TOF provides high-resolution mass data for identification, while a triple quadrupole is excellent for quantification.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the cause-and-effect relationship of factors leading to column bleeding.

cluster_causes Primary Causes cluster_effect Effect on Column cluster_symptoms Observed Symptoms cause1 High Temperature effect Stationary Phase Degradation cause1->effect cause2 Extreme pH cause2->effect cause3 Aggressive Solvents cause3->effect cause4 Oxygen in Mobile Phase cause4->effect symptom1 Rising Baseline effect->symptom1 symptom2 Ghost Peaks effect->symptom2 symptom3 Reduced Sensitivity effect->symptom3 symptom4 Poor Reproducibility effect->symptom4

Caption: Factors contributing to column bleeding and their effects.

References

Technical Support Center: Vildagliptin and Impurity B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the retention of Vildagliptin and its related substance, Impurity B, during reversed-phase HPLC analysis.

Troubleshooting Guide: Unstable Retention Times

Unstable or shifting retention times for Vildagliptin and Impurity B can compromise the accuracy and reproducibility of analytical results. The following table outlines common issues related to mobile phase pH and provides systematic troubleshooting steps.

IssueProbable CauseRecommended Solution
Drifting Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase, causing a continuous shift in retention as the stationary phase chemistry slowly changes.Before starting the analysis, ensure the column is flushed with at least 10-20 column volumes of the mobile phase. For mobile phases containing ion-pairing reagents, a longer equilibration time may be necessary.
Mobile Phase Composition Change: The composition of the mobile phase is changing over time due to the evaporation of the more volatile organic component or absorption of atmospheric CO2, which can alter the pH of unbuffered or weakly buffered mobile phases.[1]Prepare fresh mobile phase daily and keep the mobile phase reservoir loosely capped to prevent evaporation and gas absorption.[1] Consider using a mobile phase with a higher buffer concentration (typically 20-50 mM) to resist pH changes.
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time. A general rule is a 1-2% change in retention time per 1°C change in temperature.[2]Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Abrupt Shifts in Retention Times Incorrect Mobile Phase Preparation: An error was made in the preparation of the mobile phase, such as incorrect pH adjustment or wrong concentration of the buffer or organic modifier.Carefully reprepare the mobile phase, ensuring accurate measurement of all components and precise pH adjustment. It is recommended to measure the pH of the aqueous portion before adding the organic modifier.[3]
Change in Mobile Phase pH: The pH of the mobile phase is too close to the pKa of Vildagliptin, making retention times highly sensitive to small variations in pH.[4]Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of Vildagliptin (pKa ≈ 9.03).[5] For robust retention, a lower pH (e.g., pH 2-4) is recommended for basic compounds like Vildagliptin.[3]
System Leak: A leak in the HPLC system can lead to a drop in pressure and a change in the flow rate, causing abrupt shifts in retention times.Systematically check all fittings and connections for any signs of leaks.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The ionized form of Vildagliptin may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.Lowering the mobile phase pH can help to protonate the silanol groups and reduce these secondary interactions.[6] The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mask the active silanol sites.[6]
pH of Mobile Phase Near pKa: When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms of the analyte exist, which can lead to peak distortion.[4]As mentioned above, adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of Vildagliptin.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention of Vildagliptin and Impurity B in reversed-phase HPLC?

In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on the pH of the mobile phase. Vildagliptin is a basic compound with a pKa of approximately 9.03.

  • At a pH below the pKa (acidic conditions): Vildagliptin will be protonated and exist in its ionized (more polar) form. This increased polarity leads to weaker interaction with the non-polar stationary phase and, consequently, a shorter retention time.[7]

  • At a pH above the pKa (alkaline conditions): Vildagliptin will be in its neutral (less polar) form. This increased hydrophobicity results in a stronger interaction with the stationary phase and a longer retention time.[7]

Impurity B, (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is structurally similar to Vildagliptin but lacks the nitrile group and possesses a primary amide instead.[8] Primary amides are generally considered neutral. Therefore, the retention time of Impurity B is expected to be less sensitive to changes in mobile phase pH compared to Vildagliptin, especially in the acidic to neutral pH range.

Q2: What is the optimal mobile phase pH for the separation of Vildagliptin and Impurity B?

For robust and reproducible separation, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[5] Since the pKa of Vildagliptin is around 9.03, a mobile phase pH in the acidic range (e.g., pH 2-5) is generally preferred. In this range, Vildagliptin is fully ionized, leading to stable and predictable retention times. A lower pH can also improve peak shape by minimizing secondary interactions with the stationary phase.[6]

Q3: Why is my Vildagliptin peak tailing, and how can I fix it?

Peak tailing for basic compounds like Vildagliptin is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.

To mitigate this, you can:

  • Lower the mobile phase pH: An acidic mobile phase (e.g., pH < 4) will protonate the silanol groups, reducing their ability to interact with the ionized Vildagliptin.[6]

  • Add a competing base: A small amount of a basic modifier, like triethylamine (TEA), can be added to the mobile phase to compete with Vildagliptin for the active silanol sites.[6]

  • Use a modern, end-capped column: These columns have a lower concentration of residual silanol groups and are specifically designed for the analysis of basic compounds.

Experimental Protocol: Investigating the Effect of Mobile Phase pH

This protocol describes a systematic approach to evaluate the impact of mobile phase pH on the retention of Vildagliptin and Impurity B.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

3. Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). For each pH level:

  • Prepare the aqueous buffer (e.g., 20 mM phosphate or formate buffer).

  • Adjust the pH of the aqueous buffer using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).

  • Mix the aqueous buffer with acetonitrile in a fixed ratio (e.g., 70:30 v/v aqueous:acetonitrile).

  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Sample Concentration: 10 µg/mL of Vildagliptin and Impurity B in mobile phase.

5. Procedure:

  • Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution containing Vildagliptin and Impurity B.

  • Record the retention times for both peaks.

  • Repeat the process for each mobile phase pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

Quantitative Data Summary

The following table presents simulated data illustrating the expected retention time (RT) changes for Vildagliptin and Impurity B with varying mobile phase pH, based on the principles of reversed-phase chromatography.

Mobile Phase pHVildagliptin RT (min)Impurity B RT (min)Resolution (Rs)
3.04.25.83.5
4.04.55.93.1
5.05.16.02.0
6.06.56.10.9
7.08.26.2- (Co-elution)

Note: This data is for illustrative purposes to demonstrate the trend of retention behavior.

Visualizations

cluster_pH Mobile Phase pH cluster_Vildagliptin Vildagliptin (Basic, pKa ~9.03) cluster_ImpurityB Impurity B (Neutral) cluster_Retention Retention Time pH_low Low pH (e.g., < 5) Vilda_ionized Ionized (Polar) pH_low->Vilda_ionized Protonation ImpB_neutral Neutral pH_low->ImpB_neutral pH_high High pH (e.g., > 7) Vilda_neutral Neutral (Less Polar) pH_high->Vilda_neutral Deprotonation pH_high->ImpB_neutral RT_short Shorter Vilda_ionized->RT_short RT_long Longer Vilda_neutral->RT_long RT_stable Stable ImpB_neutral->RT_stable

Caption: Impact of mobile phase pH on the ionization state and retention of Vildagliptin and Impurity B.

start Retention Time Issue (Drift or Shift) check_ph Is mobile phase pH > 2 units from pKa? start->check_ph adjust_ph Adjust mobile phase pH to acidic range (e.g., pH 3-4) check_ph->adjust_ph No check_prep Review mobile phase preparation procedure check_ph->check_prep Yes end Problem Resolved adjust_ph->end reprepare Prepare fresh mobile phase check_prep->reprepare No check_equilibration Is column adequately equilibrated? check_prep->check_equilibration Yes reprepare->end equilibrate Equilibrate with >20 column volumes check_equilibration->equilibrate No check_system Check for system leaks and temperature stability check_equilibration->check_system Yes equilibrate->end resolve_system Fix leaks and use column oven check_system->resolve_system No check_system->end Yes resolve_system->end

Caption: Troubleshooting workflow for addressing retention time issues in Vildagliptin analysis.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Vildagliptin and its related substances. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this antidiabetic drug.

Introduction to Vildagliptin and its Related Substances

Vildagliptin is an oral antihyperglycemic agent that enhances the body's own ability to control high blood sugar. As with any pharmaceutical compound, impurities and degradation products, collectively known as related substances, can arise during synthesis, storage, or upon exposure to stress conditions. Regulatory authorities require that these related substances be identified, quantified, and controlled within acceptable limits to ensure the safety and efficacy of the drug product. HPLC is the most widely used analytical technique for this purpose.

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light.[1][2] Common degradation products of Vildagliptin have been identified under different stress conditions. For instance, under acidic and basic conditions, specific degradation products are formed, while oxidative stress can lead to the formation of other related substances.[1][3][4]

Comparison of HPLC Methods

Several HPLC methods have been developed and validated for the determination of Vildagliptin and its related substances. The choice of method often depends on the specific requirements of the analysis, such as whether it is for routine quality control or for identifying unknown degradation products. The following tables summarize the key parameters of some of the reported HPLC methods.

Parameter Method 1 Method 2 Method 3 Method 4
Column Inertsil ODS-4 (250 x 4.6 mm, 3 µm)[5]Altima C18 (150 mm x 4.6 mm, 5 µm)[6]Kromasil-C18 (250 x 4.5 mm; 5 µm)[7]Waters X-Bridge C8 (150 x 4.6 mm, 5 µm)[8]
Mobile Phase Buffer (1% perchloric acid): Acetonitrile (B52724): Methanol (870:100:30 v/v/v)[5]Buffer (dilute phosphoric acid solution, pH 2.6): Acetonitrile (40:60 v/v)[6]Buffer (0.05 mmol potassium dihydrogen phosphate (B84403), pH 3.5): Acetonitrile (80:20 v/v)[7]Buffer (pH 3.0): (Acetonitrile: Methanol) (80:19:1)[8]
Flow Rate 1.0 mL/min[5]0.5 mL/min[6]0.9 mL/min[7]1.2 mL/min[8]
Detection Wavelength 210 nm[5][6][8]210 nm[6]263 nm[7]210 nm[8]
Column Temperature 50°C[5]Ambient[6]Not SpecifiedNot Specified
Injection Volume 20 µL[5]10 µL[6]Not SpecifiedNot Specified
Retention Time of Vildagliptin ~10 min[5]3.05 min[6]2.600 min[7]Not Specified
Validation Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) Not Specified5-30[6]5-17.5[7]100-300 (ppm)[8]
Correlation Coefficient (r²) Not Specified0.999[6]Not SpecifiedNot Specified
LOD (µg/mL) Not Specified0.060.0182[7]Not Specified
LOQ (µg/mL) Not Specified0.210.0553[7]Not Specified
Accuracy (% Recovery) Not Specified98.97%[6]Not SpecifiedNot Specified
Precision (%RSD) Not Specified< 1%[6]Not SpecifiedNot Specified

Experimental Protocol: A Representative Stability-Indicating HPLC Method

This section provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of Vildagliptin and its related substances, based on a composite of validated methods.

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Vildagliptin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A filtered and degassed mixture of 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in the ratio of 80:20 (v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions

  • Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Vildagliptin reference standard in 100 mL of mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Weigh and transfer a quantity of the powdered tablet equivalent to 100 mg of Vildagliptin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtrate to 100 mL with the mobile phase.

5. Method Validation The method should be validated according to ICH guidelines (Q2(R1) and Q2(R2)) to ensure it is suitable for its intended purpose.[9][10][11] The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[12] This is typically demonstrated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12] This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Prep_Standard Prepare Standard Solutions HPLC_Analysis HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Specificity Specificity (Forced Degradation) Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_performance Performance Characteristics Method Validated HPLC Method Assay Assay Method->Assay Impurities Impurities Method->Impurities Robustness Robustness Method->Robustness Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Impurities->Accuracy Impurities->Precision Impurities->Specificity Impurities->Linearity Impurities->Range LOD LOD Impurities->LOD LOQ LOQ Impurities->LOQ

Caption: Interrelation of Validation Parameters.

References

A Comparative Guide to HPLC and UPLC Methods for Vildagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Vildagliptin (B1682220) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more efficient alternative. This guide provides a detailed comparison of HPLC and UPLC methods for the impurity profiling of Vildagliptin, supported by experimental data to aid in method selection and development.

At a Glance: HPLC vs. UPLC for Vildagliptin Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Principle Utilizes larger stationary phase particles (3-5 µm) and operates at lower pressures.Employs sub-2 µm stationary phase particles, requiring higher operating pressures.[1][2]
Analysis Time Longer run times, typically in the range of 20-45 minutes.[1]Significantly shorter analysis times, often between 2-5 minutes.[1]
Resolution Good, suitable for most routine analyses.Higher peak resolution and separation efficiency.[3][4][5][6][7]
Sensitivity Generally lower sensitivity compared to UPLC.[2]Increased sensitivity, allowing for the detection of trace-level impurities.[2]
Solvent Consumption Higher due to longer run times and higher flow rates.Reduced solvent consumption by approximately 70-80%.[1]
System Pressure Operates at pressures up to 400 bar.[1]Operates at much higher pressures, often exceeding 1000 bar.[1]
Cost Lower initial instrument cost and readily available in most laboratories.Higher initial investment for instrumentation.[2]

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies on HPLC and UPLC methods for Vildagliptin impurity profiling.

Table 1: HPLC Method Parameters and Performance

ParameterMethod 1Method 2Method 3
Column KROMASIL CN (250 mm × 3.9 mm, 3.5 µm)[8]Hypersil ODS (250 x 4.6 mm, 5 µm)[9][10]BDS Hypersil C8 (250 x 4.6 mm, 5µ)[11]
Mobile Phase Water-methanol (55:45) with 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[8]Perchloric acid buffer, methanol (B129727), acetonitrile (B52724), and triethylamine[9][10]Mobile Phase A: Ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer (pH 4); Mobile Phase B: Methanol and buffer (95:5)[11]
Flow Rate 0.5 mL/min[8]1.0 mL/min[9][10]0.8 mL/min[11]
Detection Wavelength MS detection (m/z = 80, 122, 123)[8]210 nm[9][10]210 nm[11]
Linearity (r²) > 0.9990[8]-0.998[11]
Recovery 93.70–108.63%[8]-90.5–99.6%[11]

Table 2: UPLC Method Parameters and Performance

ParameterMethod 1
Column Phenomenex C18 (100 mm, 2.1mm i.d., 1.8 µm)[12]
Mobile Phase Potassium di-hydrogen phosphate (B84403) (pH 4): acetonitrile (70:30 v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection Wavelength 220 nm[12]
Linearity Range 0.5-5 µg/mL[12]
Key Advantage Short retention time allowing for rapid analysis.[12]

Experimental Protocols

HPLC Method for Genotoxic Impurities

A validated HPLC-MS method has been developed for the quantitative determination of three potential genotoxic impurities in Vildagliptin.[8]

  • Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 µm) in reversed-phase mode.[8]

  • Mobile Phase: A mixture of water and methanol (55:45) containing 2.5 mM ammonium acetate and 0.1% formic acid.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Detection: Mass spectrometer in selected ionization monitoring mode at m/z = 80 for pyridine, m/z = 122 for N, N-dimethylaniline, and m/z = 123 for 4-dimethylaminopyridine.[8]

  • Validation: The method demonstrated excellent linearity (r² > 0.9990) and recovery (93.70–108.63%).[8]

Stability-Indicating RP-HPLC Method

A stability-indicating reverse-phase HPLC method was developed for the determination of Vildagliptin and its impurities in tablet form.[9][10]

  • Column: Hypersil ODS column (250 x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient mixture of perchloric acid buffer, methanol, acetonitrile, and triethylamine.[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV detection at 210 nm.[9][10]

  • Key Finding: The method was successful in resolving degradation products from Vildagliptin and its impurities, particularly under oxidative and alkaline stress conditions.[9]

UPLC Method for Vildagliptin and its Organic Impurities

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of Vildagliptin and its main organic synthesis impurities.[3][4][5][6]

  • Advantage over HPLC: UPLC is highlighted as a better option than HPLC due to its enhanced separation efficiency, shorter analysis time, and increased resolution.[3][4][5][6][7]

  • Detection: The quantification was performed using an extracted ion from the Vildagliptin drug and its main organic impurities of synthesis.[3][4]

  • Validation: The method was proven to be linear (R² = 0.997–0.998), precise, accurate, and robust.[3][4]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis API Vildagliptin API or Formulation Dissolution Dissolution in Diluent API->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation (HPLC or UPLC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for Vildagliptin Impurity Profiling.

G hplc_char Larger Particles (3-5 µm) Lower Pressure hplc_adv Robust & Reliable Lower Cost hplc_char->hplc_adv hplc_dis Longer Analysis Time Higher Solvent Use hplc_char->hplc_dis uplc_char Smaller Particles (<2 µm) Higher Pressure uplc_adv Faster Analysis Higher Resolution & Sensitivity Lower Solvent Use uplc_char->uplc_adv uplc_dis Higher Cost Higher System Complexity uplc_char->uplc_dis

Caption: Logical Comparison of HPLC and UPLC Characteristics.

References

A Comparative Guide to Analytical Methods for Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of Vildagliptin (B1682220) Impurity B, a critical process-related impurity in the synthesis of the antidiabetic drug Vildagliptin. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) methods, supported by experimental data to facilitate informed decision-making in a laboratory setting.

Comparative Analysis of Analytical Methods

The performance of three distinct analytical methods for the determination of Vildagliptin Impurity B (3-amino-1-adamantanol) is summarized below. The data presented is compiled from various studies to offer a direct comparison of their key validation parameters.

ParameterHPLC MethodUPLC-MS/MS MethodGas Chromatography (GC) Method
Principle Reverse-Phase Chromatography with UV detectionReverse-Phase Chromatography with Mass Spectrometry detectionGas Chromatography with Flame Ionization Detection (FID)
Linearity Range 15-40 µg/mL[1]Not explicitly stated for Impurity B, but linear for Vildagliptin and its main organic impurities (R² = 0.997–0.998)[][3][4]Linear relationship with r=0.9956[5]
Accuracy (% Recovery) Not explicitly statedPrecise, accurate and robust for the determination of impurities in Vildagliptin[][3]Not explicitly stated
Precision (%RSD) Repeatability and inter/intra-day precision assessed and found to be acceptable[1]Precise for the determination of impurities in Vildagliptin[][3]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedSensitive detection technique[][3]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated2 ng[5]
Run Time 10 min[1]Shorter analysis time compared to HPLC[][3]12 min[5]

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to enable replication and cross-validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of Vildagliptin in the presence of its synthetic intermediate, Impurity B.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: Symmetry® Waters C18 column (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH 4.6), acetonitrile, and methanol (B129727) in a ratio of 30:50:20 (v/v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 25 µL.[1]

  • Temperature: Ambient.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers enhanced separation efficiency and sensitivity for the analysis of Vildagliptin and its organic impurities.[][3]

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Information not available in the provided snippets.

  • Mobile Phase: Information not available in the provided snippets.

  • Flow Rate: Information not available in the provided snippets.

  • Detection: Quantification is performed using an extracted ion from the Vildagliptin drug and its main organic impurities of synthesis.[][3]

Gas Chromatography (GC) Method

This method is specific for the determination of 3-amino-1-adamantanol (Impurity B) and L-prolinamide in Vildagliptin.[5]

  • Instrumentation: Gas Chromatograph with a hydrogen flame ionization detector (FID).[5]

  • Column: Capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane.[5]

  • Column Temperature: 190 °C (maintained for 12 min).[5]

  • Inlet Temperature: 225 °C.[5]

  • Detector Temperature: 290 °C.[5]

  • Carrier Gas: A mixed gas of hydrogen and nitrogen.[5]

  • Column Flow Rate: 6 mL/min.[5]

  • Injection Volume: 2 µL.[5]

  • Split Ratio: 10:1.[5]

Methodology Workflow and Cross-Validation Logic

The following diagrams illustrate the typical experimental workflow for each analytical method and the logical process for cross-validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Standard Preparation Injection Inject into HPLC Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification UPLC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis Std_Prep Standard Preparation Injection Inject into UPLC Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection EIC Extracted Ion Chromatogram MS_Detection->EIC Quantification Quantification EIC->Quantification GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Std_Prep Standard Preparation Injection Inject into GC Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Cross_Validation_Logic Define_Methods Define Analytical Methods (HPLC, UPLC-MS/MS, GC) Prepare_Samples Prepare Standard and Blinded Samples Define_Methods->Prepare_Samples Analyze_Samples Analyze Samples by Each Method Prepare_Samples->Analyze_Samples Collect_Data Collect and Process Data Analyze_Samples->Collect_Data Compare_Results Compare Performance Parameters (Linearity, Accuracy, Precision, etc.) Collect_Data->Compare_Results Assess_Equivalence Assess Method Equivalence and Bias Compare_Results->Assess_Equivalence Select_Method Select Optimal Method for Routine Use Assess_Equivalence->Select_Method

References

A Comparative Guide to Inter-laboratory Quantification of Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Vildagliptin Impurity B, also known as the Vildagliptin amide impurity. While a formal inter-laboratory study with shared samples is not publicly available, this document collates and compares data from various validated analytical methods reported in scientific literature. This guide is intended for researchers, scientists, and drug development professionals to facilitate method selection and development for the quality control of Vildagliptin.

Data Presentation: A Comparative Summary of Analytical Methods

The following table summarizes the performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the quantification of Vildagliptin and its impurities, including Impurity B. This allows for a side-by-side comparison of their key validation parameters.

ParameterMethod 1 (UPLC-ESI/Q-TOF MS/MS)Method 2 (RP-HPLC)Method 3 (RP-HPLC)
Instrumentation UPLC coupled with ESI/Q-TOF Mass SpectrometryRP-HPLC with UV/PDA DetectorRP-HPLC with UV/PDA Detector
Linearity Range Not explicitly stated for Impurity BLOQ to 150% of specification limit5-15 µg/mL (for Vildagliptin)
Correlation Coefficient (r²) 0.997-0.998 (for Vildagliptin and other impurities)[1][2]> 0.998 (for Vildagliptin and impurities)[3]0.999 (for Vildagliptin)
Limit of Detection (LOD) Not specified for Impurity BNot specified for Impurity BNot specified for Impurity B
Limit of Quantification (LOQ) Not specified for Impurity BNot specified for Impurity BNot specified for Impurity B
Accuracy (% Recovery) Not specified for Impurity B90.5% - 99.6% (for Vildagliptin)[3]Not specified
Precision (%RSD) Not specified for Impurity B< 2%< 2%

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are the experimental protocols from the cited studies.

Method 1: UPLC-ESI/Q-TOF MS/MS for Vildagliptin and its Organic Impurities[1][2]

This method was developed for the determination of Vildagliptin and its main organic synthesis impurities.

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI/Q-TOF MS/MS).

  • Sample Preparation: A stock solution of Vildagliptin and its impurities is prepared in a suitable solvent and then diluted to the desired concentration for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, often consisting of an aqueous phase with a buffer (e.g., ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Column: A sub-2 µm particle size column suitable for UPLC, such as a C18 or other appropriate stationary phase.

    • Flow Rate: Optimized for UPLC separation, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature to ensure reproducibility.

    • Injection Volume: A small injection volume, typically 1-5 µL, is used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Quantification is performed using extracted ion chromatograms of the respective m/z values for Vildagliptin and its impurities.

Method 2: RP-HPLC for Impurity Profiling of Metformin HCl and Vildagliptin[3]

This method was developed for the quantitative estimation of related impurities of Metformin HCl and Vildagliptin in a combination tablet dosage form.

  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV/PDA detector.

  • Sample Preparation:

    • Weigh and transfer a quantity of powdered tablets into a volumetric flask.

    • Add diluent and sonicate to dissolve.

    • Make up to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: A mixture of ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer at pH 4.[3]

    • Mobile Phase B: A mixture of methanol (B129727) and buffer in the ratio of 95:5.[3]

    • Column: BDS Hypersil C8, 250 x 4.6 mm, 5µ.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: 210 nm.[3]

Method 3: Stability-Indicating RP-HPLC Method for Vildagliptin

This method was developed and validated for the determination of Vildagliptin in pharmaceutical dosage forms and to assess its stability under various stress conditions.

  • Instrumentation: RP-HPLC with a Photo-Diode Array (PDA) detector.

  • Sample Preparation:

    • A stock solution of Vildagliptin is prepared in the mobile phase.

    • Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linear range.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Buffer (pH 6), Acetonitrile, and Methanol in the ratio of 70:10:20 (v/v/v).

    • Column: Jasco CrestPack RP C18 (250 × 4.6 mm, 5µ).

    • Flow Rate: Not explicitly stated.

    • Column Temperature: Not explicitly stated.

    • Injection Volume: Not explicitly stated.

    • Detection Wavelength: 210 nm.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample (API or Formulation) dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Make up to Volume sonicate->volume filter Filter through 0.45 µm Filter volume->filter inject Inject into HPLC/UPLC System filter->inject separate Separation on C8/C18 Column inject->separate detect Detection by UV/PDA or MS separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity Concentration integrate->calculate report Report Results calculate->report

Caption: Generalized experimental workflow for the quantification of this compound.

G lab1 Laboratory A (HPLC Method) results Comparative Analysis - Linearity - LOD/LOQ - Accuracy - Precision lab1->results lab2 Laboratory B (UPLC-MS Method) lab2->results lab3 Laboratory C (In-house HPLC Method) lab3->results sample Reference Sample (Vildagliptin with Impurity B) sample->lab1 sample->lab2 sample->lab3

Caption: Logical relationship in a hypothetical inter-laboratory comparison study.

References

Comparative Analysis of Vildagliptin Impurity B and Other Process Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparative analysis of Vildagliptin Impurity B and other significant process-related impurities of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This analysis is supported by experimental data and detailed methodologies to aid in impurity profiling and control.

Vildagliptin, chemically known as (2S)-1-[[(3-hydroxytricyclo[3.3.1.1]dec-1-yl)amino]acetyl]-pyrrolidine-2-carbonitrile, can be associated with various impurities arising from the manufacturing process or degradation. Among these, this compound, chemically identified as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is a notable process impurity.[1][2] Understanding the profile, toxicity, and analytical detection methods of this and other impurities is crucial for regulatory compliance and drug safety.

Comparative Data of Vildagliptin and Its Process Impurities

The following table summarizes the key characteristics of this compound and other known process-related impurities. The selection of these impurities is based on their potential to be present in the final drug substance.

ParameterVildagliptinThis compoundVildagliptin Cyclic AmidineVildagliptin Diketopiperazine
Chemical Name (2S)-1-[[(3-hydroxytricyclo[3.3.1.1]dec-1-yl)amino]acetyl]-pyrrolidine-2-carbonitrile(S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide(S)-3-(3-hydroxyadamantan-1-yl)-1-((S)-pyrrolidin-2-yl)-1H-imidazol-5(4H)-one(3S,8aS)-3-(3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula C₁₇H₂₅N₃O₂C₁₇H₂₇N₃O₃C₁₇H₂₅N₃O₂C₁₇H₂₅N₃O₃
Molecular Weight 303.40 g/mol 321.41 g/mol 303.40 g/mol 321.41 g/mol
Typical Specification Limit >99.0%≤0.15%Not specifiedNot specified
In Vitro Toxicity LowCytotoxicity observed at higher concentrations. Increased reactive oxygen species.[3]Not specifiedNot specified
Genotoxicity Non-genotoxicConsidered non-mutagenic and non-clastogenic/aneugenic in vitro.Predicted to be non-mutagenic and non-clastogenic/aneugenic in vitro.[1]Predicted to be non-mutagenic and non-clastogenic/aneugenic in vitro.[1]

Experimental Protocols

Accurate detection and quantification of Vildagliptin and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of Vildagliptin and its known process-related impurities.

  • Chromatographic System: A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: BDS Hypersil C8 (250 x 4.6 mm, 5µm).

  • Mobile Phase A: A buffer solution of ammonium (B1175870) dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt at pH 4.0.

  • Mobile Phase B: A mixture of methanol (B129727) and buffer in a 95:5 ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method has been shown to be linear from the Limit of Quantification (LOQ) to 150% of the impurity specification limit.

LC-MS/MS Method for Potentially Genotoxic Impurities

This method is designed for the sensitive detection and quantification of potentially genotoxic impurities.

  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) in reversed-phase mode.

  • Mobile Phase: A mixture of water and methanol (55:45) containing 2.5 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: Detection is performed using selected ion monitoring (SIM) mode.

  • Method Validation: The method should demonstrate excellent linearity, precision, accuracy, sensitivity, selectivity, and robustness.

Signaling Pathways and Experimental Workflows

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active incretins lead to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, ultimately resulting in improved glycemic control.

DPP4_Inhibition_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Raises

Caption: Vildagliptin inhibits the DPP-4 enzyme, increasing incretin levels and regulating blood glucose.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of process impurities in a Vildagliptin drug substance.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis & Reporting Sample Vildagliptin API Sample Dissolution Dissolution in Diluent Sample->Dissolution HPLC HPLC / UPLC Separation Dissolution->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry (for identification) HPLC->MS_Detector Chromatogram Chromatogram Analysis UV_Detector->Chromatogram MS_Detector->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: A streamlined workflow for the analysis of impurities in Vildagliptin API.

References

Vildagliptin Impurity B: A Comparative Guide to Genotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the genotoxicity assessment of Vildagliptin (B1682220) Impurity B. In the absence of publicly available genotoxicity data for this specific impurity, this document outlines a comparative analysis based on the known profile of the parent drug, Vildagliptin, and other related impurities. Furthermore, it details the standard experimental protocols required for a thorough genotoxicity evaluation in line with international regulatory guidelines.

Introduction: Vildagliptin and the Imperative of Impurity Profiling

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin (B1656795) system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. As with any pharmaceutical compound, impurities that arise during synthesis or degradation must be rigorously evaluated for their potential to cause genetic damage. The safety of these impurities is a critical aspect of drug development and regulatory assessment. This guide focuses on Vildagliptin Impurity B, chemically identified as 1-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile.

Comparative Genotoxicity Landscape

While direct experimental data for this compound is not publicly available, a review of the genotoxicity of Vildagliptin and other impurities provides a valuable comparative context.

Genotoxicity Profile of Vildagliptin (Parent Drug)

Vildagliptin has been extensively studied and has not shown evidence of genotoxic potential in a standard battery of in vitro and in vivo assays. Studies on vildagliptin have consistently returned negative results in tests for gene mutation in bacteria (Ames test), chromosomal aberrations in mammalian cells, and in vivo micronucleus assays in rodents.[1][2]

Genotoxicity of Other Vildagliptin Impurities

A recent study investigated the genotoxic potential of three other Vildagliptin impurities: vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide.[3][4] The findings from this study are summarized in the table below and serve as a benchmark for the potential assessment of Impurity B.

Table 1: Summary of In Vitro Genotoxicity Data for Vildagliptin and Other Impurities

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus Test (Clastogenicity/Aneugenicity)
Vildagliptin NegativeNegative
Vildagliptin cyclic amidine Negative[3][4]Negative[3][4]
Vildagliptin diketopiperazine Negative[3][4]Negative[3][4]
Vildagliptin amide Negative[3][4]Negative[3][4]
This compound Data not availableData not available

Recommended Genotoxicity Testing Strategy for this compound

A standard battery of tests, as recommended by the International Council for Harmonisation (ICH) S2(R1) guideline, should be employed to evaluate the genotoxic potential of this compound.[5][6][7]

Genotoxicity Testing Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the genotoxicity assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Ames_Test_Workflow A Prepare bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA) B Mix bacteria with this compound (various concentrations) A->B C Add S9 mix for metabolic activation (in parallel with non-S9 plates) B->C D Pour mixture onto minimal glucose agar (B569324) plates C->D E Incubate for 48-72 hours D->E F Count revertant colonies E->F G Compare with negative and positive controls F->G

Ames Test Experimental Flow

Protocol:

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound using the plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate that is at least twice the background (spontaneous revertant) count.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

InVitro_Micronucleus_Workflow A Culture mammalian cells (e.g., human lymphocytes, CHO, V79) B Expose cells to this compound (with and without S9 activation) A->B C Add Cytochalasin B to block cytokinesis B->C D Harvest and fix cells C->D E Stain with a DNA-specific dye D->E F Score micronuclei in binucleated cells (at least 2000 cells per concentration) E->F G Assess cytotoxicity F->G

In Vitro Micronucleus Assay Flow

Protocol:

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Treatment: Treat the cells with at least three concentrations of this compound, both with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the culture to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo test assesses genotoxicity in a whole animal system, providing information on the potential of a substance to induce chromosomal damage in bone marrow cells.

Protocol:

  • Animal Model: Typically conducted in mice or rats.

  • Dosing: Administer this compound, usually via the clinical route of administration, at three dose levels to groups of animals. Include a vehicle control and a positive control group.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

  • Slide Preparation and Staining: Prepare smears and stain to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Analysis: Score the frequency of micronucleated PCEs in at least 4000 PCEs per animal.

  • Toxicity Assessment: The ratio of PCEs to NCEs is determined as an indicator of bone marrow toxicity.

  • Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 2: Hypothetical Data Template for Ames Test on this compound

StrainTreatmentConcentration (µ g/plate )Mean Revertants/Plate ± SD (-S9)Mean Revertants/Plate ± SD (+S9)
TA100 Vehicle Control0
This compoundX
Y
Z
Positive Control
TA1535 ............

Table 3: Hypothetical Data Template for In Vitro Micronucleus Test on this compound

TreatmentConcentration (µg/mL)% Micronucleated Binucleated Cells ± SD (-S9)% Micronucleated Binucleated Cells ± SD (+S9)% Cytotoxicity
Vehicle Control 00
This compound X
Y
Z
Positive Control

Conclusion

A comprehensive genotoxicity assessment of this compound is essential to ensure patient safety. While direct data is currently unavailable, the established non-genotoxic profile of Vildagliptin and several of its other impurities suggests a low probability of genotoxicity for Impurity B. However, this must be confirmed through empirical testing. The experimental protocols and assessment framework outlined in this guide provide a robust pathway for the thorough evaluation of this compound, adhering to international regulatory standards. The results of these studies will be crucial for the overall risk assessment and determination of acceptable limits for this impurity in the final drug product.

References

In-Silico Toxicity Prediction for Vildagliptin Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico predicted toxicity for known degradation products of vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor. The assessment is contextualized by comparing these predictions with available data on the degradation products of other widely used DPP-4 inhibitors, namely sitagliptin (B1680988), saxagliptin, linagliptin (B1675411), and alogliptin (B1666894). This objective comparison is supported by available experimental data to offer a comprehensive overview for researchers and drug development professionals.

Executive Summary

Forced degradation studies reveal that vildagliptin and other DPP-4 inhibitors can degrade under stress conditions such as acidic, basic, and oxidative environments, leading to the formation of various degradation products. The safety of these impurities is a critical aspect of drug development and regulatory assessment. In-silico toxicology prediction serves as a valuable tool for the early identification of potentially harmful degradation products, guiding further experimental testing and risk assessment.

Recent studies on vildagliptin impurities, specifically vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide, have indicated a good correlation between in-silico predictions and in-vitro genotoxicity assays, with the impurities showing no mutagenic or clastogenic potential.[1][2][3][4] This guide compiles available information on the degradation products of vildagliptin and its alternatives, presenting a comparative view of their potential toxicities based on computational models and experimental findings.

Vildagliptin and Its Degradation Products

Vildagliptin is chemically known as (2S)-1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carbonitrile.[1] Under forced degradation conditions, several degradation products have been identified.

Table 1: Summary of Vildagliptin Degradation Products and In-Silico Toxicity Predictions

Degradation Product NameChemical StructureFormation Condition(s)In-Silico Toxicity Prediction (Endpoint)Supporting Experimental DataReference(s)
Vildagliptin Amide (Impurity B)1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamideBasic, Oxidative, AcidicNegative for Mutagenicity and Clastogenicity/AneugenicityNegative in Ames test and in vitro micronucleus assay.[1][2][5]
Vildagliptin Cyclic Amidine2-(3-hydroxy-adamant-1-yl)-1-imino-hexahydropyrrolo[1,2-a]pyrazin-4-oneNot specifiedNegative for Mutagenicity and Clastogenicity/AneugenicityNegative in Ames test and in vitro micronucleus assay.[1][2]
Vildagliptin Diketopiperazine2-(3-hydroxy-adamant-1-yl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAcidicNegative for Mutagenicity and Clastogenicity/AneugenicityNegative in Ames test and in vitro micronucleus assay.[1][2][6]
[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetic acid[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetic acidAcidic, BasicData not availableData not available[2]
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acidAcidic, BasicData not availableData not available[2]
N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinateN-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinateOxidativeData not availableData not available[6][7]
(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-olOxidativeData not availableData not available[6][7]

Comparative Analysis with Other DPP-4 Inhibitors

A comparative analysis with other DPP-4 inhibitors provides a broader context for evaluating the potential risks associated with vildagliptin degradation products.

Table 2: Summary of Degradation Products and Toxicity Data for Other DPP-4 Inhibitors

DPP-4 InhibitorDegradation Product(s)In-Silico Toxicity Prediction (Endpoint)Supporting Experimental DataReference(s)
Sitagliptin (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (DP2) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][2][6]triazolo[4,3-a]pyrazine (DP1)Data not availableNo cytotoxicity observed for DP1 and DP2 in a mononuclear cell assay. A batch of sitagliptin with degradation products did not induce chromosomal aberrations in CHO cells.[8][9][10][11]
Saxagliptin Cyclic amidine (SCA), epi-cyclic amidine (ESCA), and formyl amide (SFA)Data not availableData not available[12][13][14]
Linagliptin (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (LINA-D2), and others.Some impurities predicted to have mutagenic potential.Some impurities reduced cell viability and showed mutagenic and genotoxic activities in vitro.[5][15][16][17][18]
Alogliptin 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide (ALO-D3), and others.Data not availableDegraded alogliptin was found to be less toxic than the undegraded drug in a cytotoxicity assay.[5][16][19]

Methodologies and Experimental Protocols

In-silico toxicity predictions are crucial for early-stage safety assessment and are often conducted in accordance with regulatory guidelines such as the ICH M7 guideline for mutagenic impurities.[20] This typically involves a combination of two complementary methodologies:

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structure-activity relationships (SARs) to identify structural alerts associated with toxicity.[13][20]

  • Statistical-Based Systems: Software like TOPKAT and Sarah Nexus employ quantitative structure-activity relationship (QSAR) models derived from large datasets of toxicological data to make predictions.[13][20]

Experimental verification of in-silico predictions is essential. Key assays cited in the context of vildagliptin and other DPP-4 inhibitor impurities include:

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. The test evaluates the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. A positive result indicates mutagenic potential.[21][22][23][24]

  • Protocol Outline:

    • Bacterial strains are incubated with the test compound, with and without a metabolic activation system (S9 mix).

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to negative and positive controls.[21][23]

In Vitro Micronucleus Test
  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[3][8][15][25][26]

  • Protocol Outline:

    • Cultured mammalian cells are exposed to the test substance with and without metabolic activation.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.[8][25][26]

Cytotoxicity Assays
  • Principle: These assays measure the toxicity of a substance to cells by evaluating parameters like cell viability, membrane integrity, or metabolic activity.

  • Example Protocol (MTT Assay):

    • Cells are seeded in microplates and exposed to various concentrations of the test substance.

    • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.

    • Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells.

Visualizations

Vildagliptin_Degradation_Pathway Vildagliptin Vildagliptin DP_Amide Vildagliptin Amide Vildagliptin->DP_Amide Basic/Oxidative/nAcidic Hydrolysis DP_Diketopiperazine Vildagliptin Diketopiperazine Vildagliptin->DP_Diketopiperazine Acidic Hydrolysis DP_Carboxylic_Acid Carboxylic Acid Derivative Vildagliptin->DP_Carboxylic_Acid Acidic/Basic Hydrolysis DP_Oxidative1 N-hydroxy glycinate Vildagliptin->DP_Oxidative1 Oxidation DP_Oxidative2 Hydroxyamino adamantanol Vildagliptin->DP_Oxidative2 Oxidation

Caption: Simplified degradation pathway of vildagliptin under different stress conditions.

In_Silico_Toxicity_Workflow cluster_insilico In-Silico Assessment (ICH M7) Expert_System Expert Rule-Based System (e.g., Derek Nexus) Prediction Toxicity Prediction (e.g., Mutagenicity) Expert_System->Prediction Statistical_System Statistical-Based System (e.g., TOPKAT, Sarah Nexus) Statistical_System->Prediction Degradation_Product Degradation Product Structure Degradation_Product->Expert_System Degradation_Product->Statistical_System Expert_Review Expert Review Prediction->Expert_Review Experimental_Testing Experimental Testing (e.g., Ames Test) Expert_Review->Experimental_Testing Risk_Assessment Risk Assessment Experimental_Testing->Risk_Assessment

Caption: General workflow for in-silico toxicity prediction and assessment of drug impurities.

Conclusion

The available in-silico and experimental data for key vildagliptin degradation products, such as the amide, cyclic amidine, and diketopiperazine, suggest a low potential for genotoxicity. This provides a degree of confidence in the safety profile of vildagliptin concerning these specific impurities. The comparative analysis with other DPP-4 inhibitors highlights that the formation of degradation products is a common characteristic of this class of drugs, with varying toxicity profiles. While some degradation products of other gliptins have shown potential for toxicity, the currently evaluated major degradation products of vildagliptin appear to be of low concern.

References

Comparative Stability of Vildagliptin and Impurity B Under Stress Conditions: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the stability of the anti-diabetic drug vildagliptin (B1682220) and its known degradation product, Impurity B, under various stress conditions. The data presented is crucial for researchers, scientists, and drug development professionals involved in the formulation, manufacturing, and quality control of vildagliptin-containing products. Understanding the degradation pathways and the stability of both the active pharmaceutical ingredient (API) and its impurities is essential for ensuring the safety, efficacy, and shelf-life of the final drug product.

Executive Summary

Forced degradation studies reveal that vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1] A significant degradation product, Impurity B, has been identified, particularly under basic and oxidative stress.[2][3] This guide summarizes the quantitative data from these studies, details the experimental protocols used, and provides a visual representation of the stress testing workflow.

Data Presentation: Degradation under Stress

The following table summarizes the percentage of vildagliptin degradation and the formation of its degradation products under various stress conditions as reported in published studies.

Stress ConditionReagent/ConditionDuration & TemperatureVildagliptin Degradation (%)Major Degradants (Relative Retention Time - RRT)Reference
Acid Hydrolysis 1 M HCl3 - 9 hours at 80°CSignificant degradationOne major degradant at RRT 1.3[4][5]
1 M HCl210 minutes at 70°C~85%Compound A (m/z 226), Compound B (Impurity B), Compound C (m/z 323)[2]
1 M HCl240 minutes at 23°C59.28%-[2]
Base Hydrolysis 0.1 M NaOH3 hours at Room Temp.-Three major degradants at RRTs 0.4, 0.7, and 1.2[4][5]
1 M NaOH60 minutes at 70°CComplete degradation-[2]
1 M NaOH240 minutes at 23°C84.33%Compound A (m/z 226), Compound B (Impurity B), Compound C (m/z 323)[2]
Oxidative Degradation 3% H₂O₂1 - 7 hours at Room Temp.-Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2[4][5]
3% H₂O₂180 minutes at 23°C87.04%-[2]
6% H₂O₂30 minutes at Room Temp.>25%-[2]
Thermal Degradation Dry HeatUp to 48 hours at 70-105°CNo significant degradation-[1]
Photolytic Degradation UV Light3 - 6 hoursNo significant degradation-[4][1]
Neutral Hydrolysis Water-One major degradant at RRT 0.7-[4]

Impurity B , identified as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is a key degradant formed under basic and oxidative conditions.[2][6][3][7] While the provided studies focus on the formation of Impurity B from vildagliptin, comprehensive data on the independent stability of isolated Impurity B under the same stress conditions is not extensively detailed. However, its presence as a major degradation product indicates the instability of the parent vildagliptin molecule, particularly the nitrile group which is hydrolyzed to an amide to form Impurity B.

Experimental Protocols

The following are detailed methodologies for the key stress testing experiments performed on vildagliptin.

Acidic Degradation[1][6]
  • Preparation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.

  • Stress Application: Add 3.0 mL of 1 M hydrochloric acid (HCl) solution.

  • Incubation: Store the mixture in an oil bath at 80°C for a specified duration (e.g., 3 to 9 hours).

  • Neutralization: After incubation, cool the solution and neutralize it to pH 7.0 by the gradual addition of a sodium hydroxide (B78521) (NaOH) solution.

  • Final Concentration: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of 1.0 mg/mL.

  • Analysis: Analyze the sample by HPLC-UV.

Basic Degradation[1][6]
  • Preparation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.

  • Stress Application: Add 3.0 mL of 0.1 M sodium hydroxide (NaOH) solution.

  • Incubation: Keep the mixture at room temperature for a specified duration (e.g., 3 hours).

  • Neutralization: Neutralize the solution to pH 7.0 by the gradual addition of a hydrochloric acid (HCl) solution.

  • Final Concentration: Add diluent to obtain a final vildagliptin concentration of 1.0 mg/mL.

  • Analysis: Analyze the sample by HPLC-UV.

Oxidative Degradation[1][6]
  • Preparation: Dissolve 5 mg of vildagliptin in 2.0 mL of methanol.

  • Stress Application: Add 2.0 mL of 3% hydrogen peroxide (H₂O₂) solution.

  • Incubation: Keep the solution at room temperature for a specified duration (e.g., 1 to 7 hours).

  • Final Concentration: Add 1.0 mL of diluent to the solution.

  • Analysis: Analyze the sample by HPLC-UV.

Thermal Degradation[2]
  • Preparation: Place the solid vildagliptin powder in a suitable container.

  • Stress Application: Expose the powder to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period.

  • Sample Preparation: After exposure, dissolve the stressed powder in a suitable diluent to achieve the target concentration for analysis.

  • Analysis: Analyze the sample by HPLC-UV.

Photolytic Degradation[2]
  • Preparation: Prepare a solution of vildagliptin in a suitable solvent or expose the solid drug powder directly.

  • Stress Application: Expose the sample to UV light for a specified duration.

  • Sample Preparation: If a solution was used, it can be directly analyzed. If solid powder was used, dissolve it in a suitable diluent to the target concentration.

  • Analysis: Analyze the sample by HPLC-UV.

Visualizations

The following diagrams illustrate the general workflow for forced degradation studies and the logical relationship of vildagliptin degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API Vildagliptin API Solution Prepare Stock Solution API->Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Solution->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Solution->Oxidative Thermal Thermal Degradation (e.g., 105°C) Solution->Thermal Photolytic Photolytic Degradation (UV Light) Solution->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Final Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Degradation Data (% Degradation, Impurity Profile) HPLC->Data G cluster_degradation Degradation Pathways cluster_stability Stability Profile Vildagliptin Vildagliptin Degradant_A Degradant A (Acidic) Vildagliptin->Degradant_A Acid Hydrolysis Impurity_B Impurity B (Basic, Oxidative) Vildagliptin->Impurity_B Base Hydrolysis / Oxidative Stress Other_Degradants Other Degradants (Acidic, Basic, Oxidative) Vildagliptin->Other_Degradants Various Stress Conditions Stable Relatively Stable (Thermal, Photolytic) Vildagliptin->Stable

References

Navigating the Analytical Maze: A Comparative Guide to Vildagliptin Impurity B Method Transfer Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical juncture in the pharmaceutical development pipeline. Ensuring consistency and reliability of data is paramount for regulatory compliance and patient safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the analysis of Vildagliptin Impurity B, complete with detailed experimental protocols and a clear workflow for seamless method transfer.

Vildagliptin, an oral anti-diabetic agent, is a cornerstone in the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its quality and safety. This compound, a known related substance, must be carefully monitored and quantified. When the analytical responsibility for this impurity shifts from a sending unit (SU) to a receiving unit (RU), a robust and well-documented method transfer process is essential.

This guide outlines a comparative study for the transfer of an analytical method for this compound, examining two common chromatographic techniques. The objective is to demonstrate that the receiving unit can achieve comparable and reliable results to the sending unit, irrespective of minor differences in instrumentation.

Comparative Analytical Methods

Two distinct yet related analytical methods are presented for the quantification of this compound: a traditional HPLC method and a more modern UPLC method. The sending unit has validated the primary HPLC method, and the goal is to transfer this method to a receiving unit, which has the capability to run both HPLC and UPLC. This comparison will highlight the key performance differences and considerations for transferring to either platform.

Data Presentation: Comparison of HPLC and UPLC Method Performance

ParameterHPLC Method (Sending Unit)UPLC Method (Alternative at Receiving Unit)Acceptance Criteria for Transfer
Chromatographic System Standard HPLC SystemUPLC SystemN/A
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µmN/A
Mobile Phase A 0.01 M Phosphate (B84403) Buffer (pH 3.0)0.01 M Phosphate Buffer (pH 3.0)N/A
Mobile Phase B AcetonitrileAcetonitrileN/A
Gradient 0-15 min (20-80% B), 15-20 min (80% B)0-5 min (20-80% B), 5-7 min (80% B)N/A
Flow Rate 1.0 mL/min0.4 mL/minN/A
Column Temperature 30 °C35 °CN/A
Detection Wavelength 210 nm210 nmN/A
Injection Volume 10 µL2 µLN/A
Retention Time of Impurity B ~ 8.5 min~ 3.2 minDifference within ±10%
Resolution (Vildagliptin/Imp B) > 2.0> 2.0> 2.0
Tailing Factor (Impurity B) < 1.5< 1.5< 1.5
Theoretical Plates (Impurity B) > 2000> 5000> 2000
Precision (%RSD, n=6) < 2.0%< 2.0%< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%

Experimental Protocols

A detailed protocol is crucial for a successful method transfer. The following outlines the key steps based on the principles of comparative testing, as recommended by major regulatory bodies including the ICH, USP, FDA, and EMA.[1][2][3][4][5][6][7][8]

Objective

To successfully transfer the validated HPLC analytical method for the quantification of this compound from the Sending Unit (SU) to the Receiving Unit (RU) and to compare its performance with a UPLC alternative at the RU.

Scope

This protocol applies to the inter-laboratory transfer of the analytical method for this compound.

Materials and Reagents
  • Vildagliptin Reference Standard

  • This compound Reference Standard

  • Vildagliptin API samples (at least three different lots)

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC grade water

Instrumentation
  • Sending Unit: Standard HPLC system with UV detector.

  • Receiving Unit: HPLC and UPLC systems with UV detectors.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 100 µg/mL. Further dilute to a working concentration of 1.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Vildagliptin API sample in the diluent to obtain a final concentration of 1 mg/mL.

Method Transfer Procedure
  • Pre-Transfer Activities:

    • The SU provides the RU with the validated analytical method, validation report, and any relevant standard operating procedures (SOPs).

    • A teleconference is held between the SU and RU to discuss the method and address any potential issues.

  • Execution at Both Sites:

    • Both the SU and RU will analyze the same three lots of Vildagliptin API in triplicate.

    • System suitability tests (SST) will be performed before each analytical run by injecting the working standard solution five times. The SST criteria (e.g., %RSD of peak area, tailing factor, theoretical plates) must be met.

  • Data Analysis and Comparison:

    • The results from both laboratories will be compiled and compared.

    • The key performance parameters to be compared include retention time, resolution, peak shape, precision, and accuracy.

    • The acceptance criteria outlined in the data presentation table must be met for the transfer to be considered successful.

Documentation

A comprehensive method transfer report will be prepared, which includes:

  • The method transfer protocol.

  • The raw data, including chromatograms, from both laboratories.

  • A summary of the comparative results.

Mandatory Visualization

To facilitate a clear understanding of the method transfer process, the following workflow diagram is provided.

MethodTransferWorkflow cluster_SU Sending Unit (SU) cluster_RU Receiving Unit (RU) cluster_Outcome Outcome SU_Method Validated HPLC Method RU_Review Review of Documentation SU_Method->RU_Review Documentation Transfer SU_Report Validation Report SU_Report->RU_Review SU_SOP Standard Operating Procedures SU_SOP->RU_Review SU_Analysis Analysis of 3 API Lots RU_Comparison Comparative Data Analysis SU_Analysis->RU_Comparison SU Data RU_HPLC_Analysis HPLC Analysis of 3 API Lots RU_Review->RU_HPLC_Analysis Protocol Agreement RU_UPLC_Analysis UPLC Analysis of 3 API Lots RU_Review->RU_UPLC_Analysis RU_HPLC_Analysis->RU_Comparison RU HPLC Data RU_UPLC_Analysis->RU_Comparison RU UPLC Data Transfer_Report Method Transfer Report RU_Comparison->Transfer_Report Results Summary Success Successful Transfer Transfer_Report->Success Acceptance Criteria Met Failure Transfer Failure & Investigation Transfer_Report->Failure Criteria Not Met

References

A Comprehensive Guide to the Qualification and Characterization of Vildagliptin Impurity B Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper identification, qualification, and characterization of impurities are paramount to ensuring the safety and efficacy of pharmaceutical products.[1][2] Vildagliptin, an oral anti-hyperglycemic agent, and its associated impurities are subject to rigorous scrutiny by regulatory bodies.[1][3] This guide provides a comparative framework for the qualification and characterization of the Vildagliptin Impurity B reference standard, offering detailed experimental protocols and data presentation to aid in the evaluation of this critical component in pharmaceutical quality control.

This compound, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is a known impurity of Vildagliptin.[4] Its presence and quantity in the final drug product must be carefully monitored and controlled.[1] A well-characterized reference standard of Impurity B is therefore essential for the development and validation of analytical methods, quality control applications, and regulatory submissions such as Abbreviated New Drug Applications (ANDA).[4][5]

Comparative Data on this compound Characterization

A reliable reference standard for this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the results of various analytical tests. When comparing reference standards from different sources, the following data points are crucial for an objective assessment.

Table 1: Physicochemical and Spectroscopic Data for this compound Reference Standard

ParameterMethodTypical ResultAlternative Method/Consideration
Chemical Name IUPAC Nomenclature(S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide[4]N/A
CAS Number Chemical Abstracts Service565453-39-6[5][6]N/A
Molecular Formula Mass SpectrometryC17H27N3O3[5][7]Elemental Analysis
Molecular Weight Mass Spectrometry321.41 g/mol [6][7]N/A
Appearance Visual InspectionOff-White Solid[6]Microscopic Examination
Solubility Wet ChemistrySoluble in Methanol, Acetonitrile, WaterDetermination of solubility in various HPLC mobile phases is recommended.
Melting Point Differential Scanning Calorimetry (DSC)>177°C[]Capillary Melting Point Apparatus
UV Absorption UV-Vis SpectroscopyMaximum absorption at ~210-220 nm in common HPLC mobile phases.[9][10]Photodiode Array (PDA) detector in HPLC provides UV spectrum.
Infrared Spectrum Fourier-Transform Infrared (FT-IR) SpectroscopyCharacteristic peaks for O-H, N-H, C=O (amide), and C-N functional groups.Attenuated Total Reflectance (ATR)-FTIR for minimal sample preparation.

Table 2: Chromatographic Purity and Impurity Profile

ParameterMethodTypical SpecificationAlternative Method/Consideration
Purity by HPLC Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)≥ 98.0%Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis times.[11]
Related Impurities RP-HPLC with UV/PDA or MS detectionIndividual unknown impurities ≤ 0.10%, Total impurities ≤ 0.5%Orthogonal chromatographic methods (e.g., HILIC, SFC) can be used to detect co-eluting impurities.[12]
Residual Solvents Gas Chromatography-Headspace (GC-HS)As per ICH Q3C guidelinesThermogravimetric Analysis (TGA) can indicate the presence of volatile components.
Water Content Karl Fischer Titration≤ 0.5%TGA can provide an estimate of water content.
Assay HPLC or qNMR95.0% - 105.0% (on as-is basis)Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measurement of purity against a certified internal standard.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for the verification and validation of a reference standard. Below are representative methodologies for the key analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the separation and quantification of this compound and its related substances.

  • Instrumentation: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: BDS Hypersil C8, 250 x 4.6 mm, 5µm or equivalent.[10]

  • Mobile Phase A: A buffer solution of ammonium (B1175870) dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt at pH 4.0.[10]

  • Mobile Phase B: Methanol and Mobile Phase A in a ratio of 95:5 (v/v).[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 35°C.[10]

  • Detection Wavelength: 210 nm.[10]

  • Injection Volume: 10 µL.[10]

  • Diluent: A mixture of water and acetonitrile.

  • Sample Preparation: Prepare a solution of the this compound reference standard in the diluent at a concentration of approximately 0.5 mg/mL.

  • Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. The peak area of this compound and any other observed peaks are used to calculate the purity and impurity levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This technique is used to confirm the molecular weight of this compound.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Similar to the HPLC method for purity, or a faster gradient can be used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Scan mode to detect the [M+H]+ ion.

  • Expected m/z: For this compound (C17H27N3O3), the expected protonated molecule [M+H]+ is approximately 322.2.

  • Procedure: Inject a dilute solution of the reference standard into the LC-MS system. The resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.[13]

  • Procedure: Dissolve an accurately weighed amount of the reference standard in the chosen deuterated solvent. Acquire the NMR spectra. The chemical shifts, coupling constants, and correlations in the 2D spectra should be consistent with the proposed structure of this compound.

Visualizing the Qualification Workflow

The following diagrams illustrate the logical flow of processes involved in the qualification and use of a this compound reference standard.

G Workflow for Reference Standard Qualification cluster_0 Procurement and Initial Assessment cluster_1 Analytical Characterization cluster_2 Qualification and Release Procure Standard Procure Standard Review CoA Review CoA Procure Standard->Review CoA Visual Inspection Visual Inspection Review CoA->Visual Inspection Identity Confirmation Identity Confirmation Visual Inspection->Identity Confirmation Purity and Impurity Profiling Purity and Impurity Profiling Identity Confirmation->Purity and Impurity Profiling Content Determination Content Determination Purity and Impurity Profiling->Content Determination Compare with Specification Compare with Specification Content Determination->Compare with Specification Documentation Documentation Compare with Specification->Documentation Release for Use Release for Use Documentation->Release for Use

Caption: A flowchart outlining the key stages in the qualification of a new reference standard.

G Analytical Techniques for Characterization cluster_identity Identity cluster_purity Purity & Assay This compound This compound MS Mass Spectrometry This compound->MS NMR NMR Spectroscopy This compound->NMR FTIR FT-IR Spectroscopy This compound->FTIR HPLC HPLC / UHPLC This compound->HPLC GC Gas Chromatography This compound->GC KF Karl Fischer This compound->KF

Caption: A diagram showing the relationship between the reference standard and the analytical techniques used for its characterization.

By following the protocols and comparative data outlined in this guide, researchers and drug development professionals can confidently qualify and characterize this compound reference standards, ensuring the accuracy and reliability of their analytical data and contributing to the overall quality and safety of Vildagliptin drug products.

References

Safety Operating Guide

Safe Disposal of Vildagliptin Impurity B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Vildagliptin Impurity B, a substance encountered during the synthesis and analysis of the anti-diabetic drug Vildagliptin, requires meticulous handling and disposal due to its potential pharmacological activity. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and in compliance with regulations.

Key Safety and Disposal Information

The following table summarizes crucial data for the handling and disposal of this compound. Adherence to these guidelines is critical to minimize risks to personnel and the environment.

ParameterInformationSource
Chemical Name (2S,2'S)-1,1'-(2,2'-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)azanediyl)bis(acetyl))bis(pyrrolidine-2-carbonitrile)[1]
CAS Number 1036959-23-5[1][2]
Primary Hazard Potential for long-lasting harmful effects to aquatic life.[3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[3][4][3][4]
Handling Precautions Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[4][4]
Primary Disposal Method Incineration in a licensed hazardous material disposal facility or chemical destruction plant.[3][4][3][4]
Disposal Prohibitions Do not discharge to sewer systems. Do not contaminate water, foodstuffs, or feed.[4][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the compliant disposal of this compound. Following these procedures will mitigate risks and ensure regulatory adherence.

Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled container.[3]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[3]

  • Primary Container: Place the waste into a sealed, non-reactive container to prevent leaks or spills.[3]

Container Labeling and Storage
  • Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local or institutional regulations.

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This location should be secure, well-ventilated, and separate from incompatible materials.[3]

  • Regulatory Compliance: Adhere to all institutional and local regulations regarding the storage of hazardous waste, including limitations on the quantity and duration of storage.[3]

Final Disposal Procedure
  • Engage a Licensed Disposal Company: The disposal of pharmaceutical and chemical waste must be managed by a licensed hazardous material disposal company.[3] These vendors are equipped to handle and dispose of chemical waste in compliance with federal, state, and local regulations.[5]

  • Recommended Disposal Method: The preferred method for final disposal is controlled incineration at a permitted treatment facility.[3][4] This process ensures the complete destruction of the active chemical compound.

  • Documentation: Maintain meticulous records of the disposal process. This includes the name of the waste disposal company, the date of waste pickup, and a copy of the waste manifest for tracking and compliance purposes.[3]

Regulatory Framework

The disposal of pharmaceutical waste, including impurities like this compound, is governed by multiple regulatory bodies. In the United States, key regulations include:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] In 2019, the EPA finalized a rule, known as Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering of such waste.[7]

  • State Regulations: Many states have their own regulations for pharmaceutical waste disposal that may be more stringent than federal laws.[6] It is crucial to be aware of and compliant with your specific state and local requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial waste generation to final disposal.

G A Waste Generation (this compound) B Segregate Waste A->B Step 1 C Collect in Labeled, Leak-Proof Container B->C Step 2 D Store in Designated Hazardous Waste Area C->D Step 3 E Arrange Pickup with Licensed Disposal Vendor D->E Step 4 F Transport to Permitted Facility E->F Step 5 H Maintain Disposal Records (Manifest) E->H Documentation G Final Disposal (Incineration) F->G Step 6

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Vildagliptin Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Vildagliptin Impurity B.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its parent compound, Vildagliptin, is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyThis compoundVildagliptin (Parent Compound)Source(s)
Chemical Name (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide(S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile[1]
CAS Number 1036959-23-5 (dimer); 565453-39-6 (amide impurity)274901-16-5[][3][4]
Molecular Formula C24H33N5O3 (dimer); C17H27N3O3 (amide impurity)C17H25N3O2[][4]
Molecular Weight 439.56 g/mol (dimer); 321.42 g/mol (amide impurity)303.40 g/mol [][4]
Appearance Pale Yellow SolidCrystalline solid; white to beige powder[]
Melting Point >177°C153-155°C[][5]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)Soluble in ethanol (B145695) (~16 mg/ml), DMSO (~16 mg/ml), and DMF (~20 mg/ml). Soluble in PBS (pH 7.2) at ~10 mg/ml.[6][7]
Occupational Exposure Limit (OEL) Not EstablishedNot Established[5][8][9][10][11][12][13]

Note: Multiple chemical structures and corresponding CAS numbers for "this compound" exist in literature and commercial sources. The two most common are presented here. Due to the lack of a published Occupational Exposure Limit (OEL) for Vildagliptin or its impurities, a conservative approach is recommended, treating the compound as a highly potent active pharmaceutical ingredient (HPAPI).

Operational Plan: Handling and Personal Protective Equipment (PPE)

Given the pharmacological activity of Vildagliptin and the unknown potency of its impurity, a high degree of caution is warranted. The following operational procedures and PPE are recommended to minimize exposure.

Engineering Controls
  • Primary Containment: All handling of solid this compound should be conducted in a primary containment device such as a laboratory fume hood, biological safety cabinet, or a glove box.[8] The choice of containment will depend on the quantity of material being handled and the specific laboratory's risk assessment.

  • Ventilation: Ensure adequate local exhaust ventilation at the source of potential dust or aerosol generation.[8]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationaleSource(s)
Hand Protection Double-gloving with nitrile or neoprene gloves. Gloves must conform to EN 374 standard.Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated layer.[8]
Eye Protection Tightly fitting safety goggles with side-shields.Protects eyes from splashes and airborne particles.[8]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders outside of a primary containment device. For higher-risk activities, a powered air-purifying respirator (PAPR) should be considered.Prevents inhalation of airborne particles.[13][14]
Body Protection A disposable, polyethylene-coated polypropylene (B1209903) gown or a similar impervious lab coat. Full coverage is essential.Prevents contamination of personal clothing and skin.[8]

Handling Workflow Diagram

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_ppe Don Appropriate PPE prep_containment Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_containment Ensure safety first handle_weigh Weigh Compound in Containment prep_containment->handle_weigh Proceed to handling handle_dissolve Dissolve or Prepare for Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste doff_ppe Doff PPE in Designated Area cleanup_waste->doff_ppe

A flowchart for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.

Disposal Protocol
  • Engage a Licensed Waste Disposal Company: The disposal of active pharmaceutical ingredients and their impurities must be handled by a licensed hazardous material disposal company.[15]

  • Incineration: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[15] This ensures the complete destruction of the active compound.

  • Documentation: Maintain detailed records of all waste generated and disposed of, including the date, quantity, and the name of the disposal company.

Disposal Decision Workflow

G This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal waste_solid Contaminated Solid Waste collect_solid Segregate in Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Unused Liquid Solutions collect_liquid Segregate in Labeled Liquid Waste Container waste_liquid->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal_company Arrange Pickup with Licensed Disposal Company storage->disposal_company Scheduled pickup disposal_incinerate Incineration at Permitted Facility disposal_company->disposal_incinerate disposal_document Document Disposal disposal_incinerate->disposal_document

A decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin Impurity B
Reactant of Route 2
Reactant of Route 2
Vildagliptin Impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.